3-Fluoro-5-methylpyridine-2-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
3-fluoro-5-methylpyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO2/c1-4-2-5(8)6(7(10)11)9-3-4/h2-3H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGICXIREDXATIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256807-03-0 | |
| Record name | 3-Fluoro-5-methylpyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Strategic Application of 3-Fluoro-5-methylpyridine-2-carboxylic Acid in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of Fluorinated Pyridine Scaffolds
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds represents a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine—such as high electronegativity, small steric footprint, and the ability to form strong carbon-fluorine bonds—provide a powerful tool for modulating the metabolic stability, lipophilicity, and binding affinity of bioactive molecules.[1][2] Among the privileged heterocyclic systems, pyridine carboxylic acids have a storied history, forming the core of numerous therapeutic agents.[3] The targeted introduction of a fluorine atom onto this scaffold, as seen in 3-Fluoro-5-methylpyridine-2-carboxylic acid (CAS No. 1256807-03-0), creates a highly valuable and versatile building block for the synthesis of next-generation therapeutics. This guide provides an in-depth technical overview of its synthesis, properties, and strategic application in drug discovery programs.
Core Compound Identification and Properties
This compound is a specialized heterocyclic building block, sought after for its specific substitution pattern which offers distinct vectors for chemical elaboration.
| Property | Value | Source |
| CAS Number | 1256807-03-0 | [4][][6] |
| Molecular Formula | C₇H₆FNO₂ | [4] |
| Molecular Weight | 155.13 g/mol | [4] |
| IUPAC Name | This compound | [7] |
| Canonical SMILES | CC1=CN=C(C(=O)O)C(F)=C1 | [7] |
| Physical Form | Solid | [8] |
| Purity | Typically >97% | [4][8] |
Synthesis and Mechanistic Rationale
The preparation of this compound is not a trivial synthetic challenge, often requiring multi-step sequences. A highly plausible and industrially relevant approach is the selective oxidation of the corresponding methylpyridine precursor, 3-fluoro-2,5-dimethylpyridine. This method is analogous to established procedures for the synthesis of related pyridine carboxylic acids.[9]
The core principle of this synthesis is the robust oxidation of a methyl group at the C2 position of the pyridine ring to a carboxylic acid, while leaving the other ring substituents intact. The choice of oxidant and reaction conditions is critical to achieve high yield and purity, preventing over-oxidation or degradation of the heterocyclic core.
Proposed Synthetic Workflow Diagram```dot
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. EP0221023A2 - Process for the preparation of pyridine-2-carboxylic-acid derivatives and 1-amino-1,4-dihydropyridine-2-carboxylic-acid derivatives - Google Patents [patents.google.com]
- 3. fishersci.com [fishersci.com]
- 4. Methyl 5-fluoro-3-methylpicolinate | 1346148-32-0 | Benchchem [benchchem.com]
- 6. This compound | 1256807-03-0 | GAC80703 [biosynth.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. This compound 97% | CAS: 1256807-03-0 | AChemBlock [achemblock.com]
- 9. CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physicochemical Properties of 3-Fluoro-5-methylpyridine-2-carboxylic Acid
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Fluoro-5-methylpyridine-2-carboxylic acid (CAS No: 1256807-03-0), a key heterocyclic building block in contemporary drug discovery and materials science. While experimental data for this specific compound is limited in publicly accessible literature, this document consolidates available predicted data, provides context through analogous structures, and presents detailed, field-proven experimental protocols for the determination of its critical parameters. This guide is intended for researchers, medicinal chemists, and formulation scientists, offering both a data repository and a practical handbook for empirical characterization. We will delve into the structural attributes, predicted properties such as pKa and solubility, and the analytical methodologies required for their validation. The causality behind experimental choices and the logic of analytical workflows are emphasized to ensure scientific integrity and reproducibility.
Introduction and Chemical Identity
This compound, also known as 3-fluoro-5-methylpicolinic acid, belongs to the class of fluorinated pyridine carboxylic acids. The strategic incorporation of a fluorine atom and a methyl group onto the pyridine ring significantly modulates the electronic and steric properties of the molecule. This substitution pattern can influence molecular interactions, membrane permeability, metabolic stability, and acidity, making it a valuable scaffold in the design of novel therapeutic agents and functional materials.[1] The pyridine nitrogen and the carboxylic acid group provide sites for hydrogen bonding and salt formation, which are critical for solubility and biological target engagement.
Chemical Structure and Identifiers
A precise understanding of the molecule's structure is fundamental to interpreting its chemical behavior.
Figure 1: 2D structure of this compound.
Table 1: Chemical Identity
| Identifier | Value | Source |
| CAS Number | 1256807-03-0 | [1][2][3][4] |
| Molecular Formula | C₇H₆FNO₂ | [1][2][3][4] |
| Molecular Weight | 155.13 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | 3-Fluoro-5-methylpicolinic acid | [1][3] |
| InChI Key | WGICXIREDXATIL-UHFFFAOYSA-N | [1] |
| SMILES | CC1=CN=C(C(=O)O)C(F)=C1 | [1] |
Physicochemical Properties: A Data-Driven Overview
Table 2: Summary of Physicochemical Properties
| Property | Predicted/Known Value | Significance in Drug Discovery |
| Melting Point (°C) | Solid (Appearance) | Influences solubility, dissolution rate, and stability. |
| Boiling Point (°C) | 294.1 ± 35.0 (Predicted) | Relevant for purification and stability at high temperatures. |
| Density (g/cm³) | 1.341 ± 0.06 (Predicted) | Important for formulation and process development. |
| pKa | 2.88 ± 0.10 (Predicted) | Governs the ionization state at physiological pH, impacting solubility, permeability, and receptor binding. |
| Aqueous Solubility | Not available | A critical factor for bioavailability and formulation. |
Acidity (pKa)
The pKa is a measure of the acidity of a compound. For this compound, there are two key ionizable groups: the carboxylic acid and the pyridine nitrogen. The predicted pKa of 2.88 likely corresponds to the carboxylic acid group.[5] The electron-withdrawing effect of the fluorine atom and the pyridine nitrogen is expected to increase the acidity of the carboxylic acid (lower pKa) compared to benzoic acid (pKa ≈ 4.2). The pyridine nitrogen will have its own pKa, likely in the weakly basic range, but this value is not available. The ionization state of the molecule at physiological pH (≈7.4) will be predominantly as the carboxylate anion, which has significant implications for its interaction with biological targets and its solubility.
Solubility
Aqueous solubility is a cornerstone of drug development, directly influencing oral bioavailability. While no experimental solubility data has been found for this compound, its structure suggests it will exhibit pH-dependent solubility. As a carboxylic acid, it is expected to be more soluble in basic solutions where it is deprotonated to the more polar carboxylate form. Conversely, in acidic solutions, the carboxylic acid will be protonated and less soluble. The presence of the polar pyridine ring and the fluorine atom may contribute to improved solubility compared to a non-fluorinated, non-heterocyclic analogue.
Experimental Protocols for Physicochemical Characterization
To empower researchers to determine the empirical values for this compound, this section provides detailed, step-by-step protocols for key physicochemical property measurements. These protocols are designed to be self-validating and are based on established, reliable methodologies.
Determination of pKa via Potentiometric Titration
Rationale: Potentiometric titration is a highly accurate and precise method for determining the pKa of ionizable compounds. It involves monitoring the pH of a solution as a titrant of known concentration is added, allowing for the identification of the inflection points corresponding to the pKa values.
Figure 2: Workflow for pKa determination by potentiometric titration.
Step-by-Step Methodology:
-
Instrument Calibration: Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, and 10.01).
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to prepare a solution of approximately 1 mM. If solubility is low, a co-solvent such as methanol or acetonitrile may be used, but the pKa will be an apparent pKa for that solvent system.
-
Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C). Use a magnetic stirrer for continuous mixing. Immerse the calibrated pH electrode and a titrant delivery tube into the solution.
-
Titration Procedure:
-
Acidify the solution to approximately pH 2 with a standardized solution of 0.1 M HCl.
-
Begin titrating with a standardized 0.1 M NaOH solution, adding small, precise increments (e.g., 0.01-0.05 mL).
-
After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.
-
Continue the titration until the pH reaches approximately 12.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
-
The pKa is the pH at the half-equivalence point. This can be more accurately determined by calculating the first and second derivatives of the titration curve. The pKa corresponds to the point of maximum buffer capacity (minimum slope on the first derivative curve and a zero crossing on the second derivative curve).
-
-
Replication: Perform the titration at least in triplicate to ensure the reproducibility of the results and report the average pKa with the standard deviation.
Determination of Aqueous Solubility via the Shake-Flask Method
Rationale: The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility. It involves equilibrating an excess of the solid compound with a solvent over a period of time and then measuring the concentration of the dissolved compound in the saturated solution.
References
- 1. 1256807-03-0 | 3-Fluoro-5-methyl-pyridine-2-carboxylic acid - Capot Chemical [capotchem.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. appchemical.com [appchemical.com]
- 4. CAS 1256807-03-0 | 4H21-3-71 | MDL MFCD18256600 | this compound | SynQuest Laboratories [synquestlabs.com]
- 5. 6-Fluoro-5-methylpyridine-3-carboxylic acid | C7H6FNO2 | CID 16414223 - PubChem [pubchem.ncbi.nlm.nih.gov]
3-Fluoro-5-methylpyridine-2-carboxylic acid molecular weight
An In-Depth Technical Guide to 3-Fluoro-5-methylpyridine-2-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound is a substituted pyridine derivative of significant interest in contemporary chemical research, particularly within medicinal chemistry and materials science. Its unique trifunctional substitution pattern—comprising a carboxylic acid, a fluorine atom, and a methyl group on a pyridine scaffold—renders it a versatile building block for creating complex molecules with tailored properties. This guide provides a comprehensive overview of its core physicochemical characteristics, outlines a robust workflow for its synthesis and analytical validation, and explores its applications as a strategic structural motif in drug discovery.
Introduction: The Strategic Value of Substituted Pyridine Carboxylic Acids
Pyridine carboxylic acid isomers and their derivatives have historically been foundational scaffolds in the development of a wide array of therapeutic agents, targeting conditions from tuberculosis to cancer and hyperlipidemia.[1] The pyridine ring serves as a bioisostere for a phenyl group but with distinct advantages, including improved solubility and the ability to act as a hydrogen bond acceptor. The incorporation of a carboxylic acid moiety provides a critical interaction point for biological targets and a versatile chemical handle for further derivatization.[2] The strategic placement of additional substituents, such as fluorine and methyl groups, allows for the fine-tuning of electronic properties, metabolic stability, and binding affinity, making compounds like this compound highly sought-after intermediates in the design of novel enzyme inhibitors and functional materials.[1]
Physicochemical and Spectroscopic Properties
The precise arrangement of functional groups in this compound dictates its physical and chemical behavior. A summary of its key properties is presented below.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 1256807-03-0 | [][4] |
| Molecular Formula | C₇H₆FNO₂ | [5][6] |
| Molecular Weight | 155.13 g/mol | [6][7] |
| Appearance | White to off-white solid (Predicted) | - |
| Solubility | Soluble in organic solvents like DMSO, Methanol | - |
Spectroscopic Profile (Predicted)
-
¹H NMR: Protons on the pyridine ring and the methyl group would exhibit characteristic chemical shifts. The proton at the C4 position is expected to be a doublet, coupled to the fluorine atom at C3. The proton at the C6 position would likely appear as a singlet or a narrow doublet due to a smaller long-range coupling. The methyl protons would be a singlet.
-
¹³C NMR: The spectrum would show seven distinct carbon signals, with the carboxyl carbon appearing furthest downfield. Carbon atoms bonded to or near the fluorine and nitrogen atoms would show characteristic shifts and C-F coupling.
-
¹⁹F NMR: A single resonance is expected, with its chemical shift providing information about the electronic environment of the fluorine atom.
-
Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ would be observed at m/z 156.04, confirming the molecular weight.
Synthesis and Purification Workflow
The regioselective synthesis of polysubstituted pyridines is a non-trivial challenge in organic chemistry. A robust and logical approach is required to ensure the correct placement of the functional groups.
Expert Rationale for Synthetic Strategy
A highly effective method for introducing a carboxylic acid group at the C2 position of a substituted pyridine is through Directed ortho-Metalation (DoM) . In this case, the nitrogen atom of the pyridine ring and the fluorine atom at C3 act as powerful directing groups. They can coordinate to a strong base like lithium diisopropylamide (LDA), facilitating the selective deprotonation of the adjacent C2 position. This creates a nucleophilic organolithium species that can then be trapped with an electrophile, such as carbon dioxide, to form the desired carboxylic acid.
Step-by-Step Synthesis Protocol
-
Preparation: To a solution of 3-fluoro-5-methylpyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an argon atmosphere, cool the reaction vessel to -78 °C.
-
Deprotonation: Add lithium diisopropylamide (LDA) (1.1 eq, 2.0 M solution in THF/heptane/ethylbenzene) dropwise, maintaining the temperature at -78 °C. Stir the resulting mixture for 1-2 hours. The formation of the lithiated species is often indicated by a color change.
-
Carboxylation: Add an excess of crushed, solid carbon dioxide (dry ice) to the reaction mixture in one portion. The reaction is highly exothermic.
-
Workup: Allow the reaction to slowly warm to room temperature. Quench the reaction by adding 1 M hydrochloric acid (HCl) until the pH is acidic (~pH 2-3).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography.
Synthesis Workflow Diagram
Caption: Directed ortho-Metalation synthesis workflow.
Analytical Validation: A Self-Validating System
Confirming the identity and purity of the final compound is paramount. This multi-step validation protocol ensures the material meets the standards required for subsequent research.
Step-by-Step Validation Protocol
-
Identity Confirmation (Mass Spectrometry): An initial screen using Liquid Chromatography-Mass Spectrometry (LC-MS) is performed to confirm the presence of the product. The expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ is 156.04. This provides a rapid and accurate confirmation of the molecular weight.
-
Structural Elucidation (NMR Spectroscopy): High-resolution ¹H, ¹³C, and ¹⁹F NMR spectroscopy is conducted to unambiguously determine the chemical structure. The observed chemical shifts, integration values, and coupling patterns must be consistent with the assigned structure of this compound. This step validates the regiochemistry of the carboxylation.
-
Purity Assessment (HPLC): High-Performance Liquid Chromatography (HPLC) with a UV detector is used to determine the purity of the synthesized compound. A sample is analyzed on a calibrated instrument, and the peak area of the main component relative to the total peak area gives the purity, which should typically be >95% for use in biological assays.
Analytical Validation Workflow Diagram
Caption: Multi-step analytical validation workflow.
Applications in Drug Discovery and Materials Science
This compound is not an end product but a strategic building block. Its value lies in the combination of its functional groups.
-
The Pyridine Core: A privileged scaffold in medicinal chemistry that often imparts favorable pharmacokinetic properties.[1]
-
The Carboxylic Acid Group: Acts as a key pharmacophore, capable of forming strong ionic bonds and hydrogen bonds with amino acid residues (e.g., arginine, lysine) in enzyme active sites. It is also a common feature in inhibitors of zinc-dependent metalloenzymes.[2]
-
The Fluorine Atom: A bioisosteric replacement for a hydrogen atom that can significantly enhance binding affinity by participating in favorable electrostatic interactions. It can also block sites of metabolism, thereby improving the metabolic stability and half-life of a drug candidate.
-
The Methyl Group: A small, lipophilic group that can be used to probe steric pockets within a binding site and improve cell permeability.
This combination makes the molecule an ideal starting point for synthesizing libraries of compounds for screening against various biological targets, including kinases, proteases, and metabolic enzymes. In materials science, it can be used as a ligand to create novel organometallic complexes with potential applications in catalysis or as photoluminescent materials.[8]
Structure-Function Relationship Diagram
Caption: Relationship between structure and potential applications.
Safety and Handling
Based on safety data for structurally similar compounds like 3-fluoropyridine-2-carboxylic acid, this compound should be handled with care.[9]
-
Hazards: Expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[5][9]
-
Handling: Use only in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid breathing dust. Wash hands thoroughly after handling.[9][10]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]
Conclusion
This compound represents a valuable and strategically designed chemical entity. Its molecular architecture provides a robust platform for the development of novel compounds in medicinal chemistry and beyond. Understanding its properties, synthesis, and validation is crucial for researchers aiming to leverage its potential as a high-value building block in their scientific endeavors.
References
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 1256807-03-0 | GAC80703 [biosynth.com]
- 5. 6-Fluoro-5-methylpyridine-3-carboxylic acid | C7H6FNO2 | CID 16414223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. store.p212121.com [store.p212121.com]
- 8. ossila.com [ossila.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
An In-depth Technical Guide to 3-Fluoro-5-methylpyridine-2-carboxylic acid: Structure, Synthesis, and Potential Applications
This technical guide provides a comprehensive overview of 3-Fluoro-5-methylpyridine-2-carboxylic acid, a fluorinated pyridine derivative of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering insights into its structural characteristics, plausible synthetic routes, and potential applications as a versatile chemical building block.
Introduction: The Significance of Fluorinated Pyridine Carboxylic Acids
Fluorinated pyridine carboxylic acids represent a privileged scaffold in modern drug discovery and the development of functional materials. The strategic introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, binding affinity, and membrane permeability. Pyridine carboxylic acid isomers, such as picolinic acid, nicotinic acid, and isonicotinic acid, have historically given rise to a multitude of therapeutic agents for a wide range of diseases, including tuberculosis, cancer, and diabetes.[1] The unique electronic properties of the pyridine ring, combined with the effects of fluorine substitution, make compounds like this compound valuable intermediates for the synthesis of novel bioactive compounds and advanced materials.[2][3]
Structural Elucidation and Physicochemical Properties
This compound is a heterocyclic compound with the molecular formula C7H6FNO2.[4][5][6] Its structure consists of a pyridine ring substituted with a fluorine atom at the 3-position, a methyl group at the 5-position, and a carboxylic acid group at the 2-position.
Chemical Structure
The definitive structure of this compound is confirmed by its IUPAC name and various chemical identifiers.[][8]
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
| IUPAC Name | This compound | [][8] |
| CAS Number | 1256807-03-0 | [4][][8][] |
| Molecular Formula | C7H6FNO2 | [4] |
| Molecular Weight | 155.13 g/mol | [4][10] |
| Canonical SMILES | CC1=CN=C(C(=O)O)C(F)=C1 | [] |
| InChI Key | WGICXIREDXATIL-UHFFFAOYSA-N | [][8] |
Physicochemical Characteristics
While detailed experimental data for the physicochemical properties of this compound are not extensively reported in peer-reviewed literature, predictions based on its structure and data from analogous compounds can provide valuable insights. The presence of both a carboxylic acid group (a hydrogen bond donor and acceptor) and a pyridine nitrogen atom (a hydrogen bond acceptor) suggests moderate solubility in polar solvents. The fluorine and methyl substituents will influence its lipophilicity and electronic distribution within the aromatic ring.
Proposed Synthetic Pathways
One potential approach could start from a readily available aminopicoline derivative, employing a Sandmeyer-type reaction for the introduction of the fluorine atom, followed by functional group manipulations to yield the final carboxylic acid. An alternative, and often more direct, route for introducing fluorine is the Balz-Schiemann reaction, which has been successfully applied to the synthesis of various fluoropyridine compounds.[8]
Below is a hypothesized multi-step synthesis workflow:
Caption: Proposed synthetic workflow for this compound.
Hypothetical Experimental Protocol
It is crucial to note that the following protocol is a hypothesized procedure based on general chemical principles and has not been experimentally validated from a specific cited source for this exact compound. Appropriate safety precautions and reaction optimization would be necessary.
-
Diazotization: 3-Amino-5-methylpyridine-2-carbonitrile is dissolved in an aqueous solution of tetrafluoroboric acid (HBF4) at a low temperature (0-5 °C). An aqueous solution of sodium nitrite (NaNO2) is then added dropwise while maintaining the low temperature to form the intermediate diazonium tetrafluoroborate salt.
-
Balz-Schiemann Reaction: The resulting diazonium salt is isolated by filtration and carefully dried. The dry salt is then heated, which causes decomposition to yield 3-Fluoro-5-methylpyridine-2-carbonitrile, nitrogen gas, and boron trifluoride.
-
Hydrolysis: The nitrile group of 3-Fluoro-5-methylpyridine-2-carbonitrile is hydrolyzed to a carboxylic acid. This can be achieved under either acidic conditions (e.g., refluxing with concentrated hydrochloric acid) or basic conditions (e.g., refluxing with aqueous sodium hydroxide followed by acidic workup).
-
Purification: The final product, this compound, would be purified by techniques such as recrystallization or column chromatography.
Potential Applications in Research and Development
While specific applications for this compound are not extensively documented, its structure suggests significant potential as a key building block in several areas of chemical and pharmaceutical research.
Medicinal Chemistry and Drug Discovery
Substituted pyridine carboxylic acids are integral components of many pharmacologically active molecules. The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of novel therapeutic agents.
-
Enzyme Inhibitors: The carboxylic acid moiety can act as a crucial binding group (e.g., a zinc-binding group in metalloenzymes or through hydrogen bonding interactions in an active site). The fluorinated pyridine scaffold can be elaborated to target a wide range of enzymes.
-
Receptor Antagonists/Agonists: The core structure can be modified to generate ligands for various receptors. For instance, related pyridine derivatives have been investigated as metabotropic glutamate subtype 5 (mGlu5) receptor antagonists.[3]
-
Antimicrobial and Anticancer Agents: The pyridine nucleus is a common feature in many antimicrobial and anticancer drugs.[11][12][13][14][15] The introduction of fluorine can enhance the biological activity and pharmacokinetic properties of these agents.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. EP0333020A2 - Process for the preparation of substituted pyridines - Google Patents [patents.google.com]
- 3. 3-[3-Fluoro-5-(5-pyridin-2-yl-2H-tetrazol-2-yl)phenyl]-4-methylpyridine: a highly potent and orally bioavailable metabotropic glutamate subtype 5 (mGlu5) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluoro methylpyridine carboxylic acid | Sigma-Aldrich [sigmaaldrich.com]
- 5. scbt.com [scbt.com]
- 6. 2-Fluoro-3-methylpyridine-5-carboxylic acid | [frontierspecialtychemicals.com]
- 8. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity [mdpi.com]
A Technical Guide to 3-Fluoro-5-methylpyridine-2-carboxylic Acid: Sourcing, Quality Control, and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Fluoro-5-methylpyridine-2-carboxylic acid is a key heterocyclic building block in medicinal chemistry and drug discovery. Its unique structural features, including the fluorine substituent and the carboxylic acid handle, make it a valuable synthon for creating complex molecules with potential therapeutic applications. This guide provides an in-depth overview of this compound, covering its chemical properties, reliable supplier information, a robust quality control workflow, and its role in the synthesis of biologically active agents. The aim is to equip researchers and drug development professionals with the critical information needed to effectively source, validate, and utilize this important chemical intermediate.
Compound Profile: this compound
Substituted pyridine carboxylic acids are a cornerstone of modern medicinal chemistry, forming the core of numerous pharmaceuticals.[1] The title compound, this compound, is a specialized reagent whose fluorine atom can significantly modulate the physicochemical properties of a parent molecule, such as metabolic stability, binding affinity, and pKa.
Key Chemical Properties:
| Property | Value | Source |
| CAS Number | 886365-33-3 | PubChem |
| Molecular Formula | C₇H₆FNO₂ | PubChem |
| Molecular Weight | 155.13 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| Canonical SMILES | CC1=CC(=C(N=C1)C(=O)O)F | PubChem |
| Appearance | Typically an off-white to white solid | Supplier Data |
| Purity | Commonly available at >95% to >98% | Supplier Data |
Sourcing and Supplier Landscape
Procuring high-quality starting materials is a critical first step in any research or development campaign. The purity and integrity of this compound directly impact the success of subsequent synthetic steps and the reliability of biological data. Below is a comparative list of established chemical suppliers offering this compound. Researchers should always request a lot-specific Certificate of Analysis (CoA) to verify purity and identity.
Table of Representative Suppliers:
| Supplier | Purity Specification | Available Quantities | Notes |
| Biosynth | Custom | Inquire for details | Offers the compound for pharmaceutical testing.[2] |
| BOC Sciences | >98% | Gram to Kilogram | A global supplier of research chemicals and pharmaceutical ingredients.[] |
| Sigma-Aldrich | 95% | Gram Scale | Provides related pyridine carboxylic acid derivatives and may offer this specific compound. |
| AOBChem | 97% | Milligram to Gram | Lists various fluorinated pyridine building blocks.[4] |
Note: Availability and stock levels are subject to change. It is recommended to contact suppliers directly for the most current information.
Quality Control and In-House Validation Protocol
While suppliers provide a Certificate of Analysis, independent verification is a cornerstone of good laboratory practice (GLP) and ensures the material's suitability for its intended use. A robust QC workflow validates both the identity and purity of the starting material, preventing costly delays and confounding experimental results.
Recommended QC Workflow
A multi-pronged analytical approach is recommended to establish a comprehensive profile of the received material.
References
Spectroscopic Profile of 3-Fluoro-5-methylpyridine-2-carboxylic acid: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the anticipated spectroscopic characteristics of 3-Fluoro-5-methylpyridine-2-carboxylic acid, a key heterocyclic building block in medicinal chemistry and materials science. In the absence of publicly available experimental spectra for this specific compound, this document synthesizes data from analogous structures and leverages fundamental spectroscopic principles to predict its signature features across Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the identification, characterization, and quality control of this compound and related compounds.
Introduction and Molecular Structure
This compound is a substituted pyridine derivative featuring a carboxylic acid group at the 2-position, a fluorine atom at the 3-position, and a methyl group at the 5-position. This unique arrangement of functional groups imparts specific electronic and steric properties that are reflected in its spectroscopic data. Understanding these spectral fingerprints is crucial for confirming its synthesis and purity.
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and the environment of the fluorine atom.
Experimental Protocol: NMR Sample Preparation
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent can influence the chemical shift of the acidic proton.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher for optimal resolution and sensitivity.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to show distinct signals for the two aromatic protons, the methyl protons, and the carboxylic acid proton.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| COOH | 12.0 - 14.0 | Broad singlet | - |
| H-6 | 8.2 - 8.4 | Doublet of doublets (dd) or broad doublet | ³J(H-H) ≈ 2-3 Hz, ⁴J(H-F) ≈ 1-2 Hz |
| H-4 | 7.8 - 8.0 | Doublet of doublets (dd) or broad doublet | ⁴J(H-H) ≈ 2-3 Hz, ⁴J(H-F) ≈ 4-6 Hz |
| CH₃ | 2.4 - 2.6 | Singlet | - |
-
Expert Insight: The broadness of the carboxylic acid proton signal is due to hydrogen bonding and chemical exchange. Its chemical shift is highly dependent on concentration and the solvent used.[1] The downfield shifts of the aromatic protons (H-4 and H-6) are characteristic of the electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group.[1][2][3][4][5] The observed multiplicities will be influenced by both proton-proton and proton-fluorine couplings.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on all seven carbon atoms in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (J, Hz) |
| C=O | 165 - 170 | Doublet | ³J(C-F) ≈ 3-5 Hz |
| C-3 | 155 - 160 | Doublet | ¹J(C-F) ≈ 240-260 Hz |
| C-2 | 148 - 152 | Doublet | ²J(C-F) ≈ 20-30 Hz |
| C-5 | 140 - 145 | Singlet or small doublet | ⁴J(C-F) ≈ 1-3 Hz |
| C-6 | 138 - 142 | Doublet | ³J(C-F) ≈ 4-6 Hz |
| C-4 | 125 - 130 | Doublet | ²J(C-F) ≈ 15-25 Hz |
| CH₃ | 17 - 20 | Singlet or small quartet | - |
-
Expert Insight: The carbon directly attached to the fluorine (C-3) will exhibit a large one-bond coupling constant (¹JCF), which is a definitive characteristic.[6][7] The chemical shifts of the pyridine ring carbons are influenced by the electronegativity of the nitrogen and the fluorine, as well as the mesomeric effects of the substituents.[8][9][10][11][12] The presence of through-space and through-bond C-F couplings will result in doublet splitting for several carbon signals.
Predicted ¹⁹F NMR Spectral Data
The ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom at the 3-position.
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| F-3 | -120 to -140 | Multiplet | ⁴J(F-H4) ≈ 4-6 Hz, ⁴J(F-H6) ≈ 1-2 Hz |
-
Expert Insight: The chemical shift of the fluorine is sensitive to its electronic environment.[13][14][15] The multiplicity will arise from couplings to the nearby aromatic protons, H-4 and H-6.[6][16][17][18][19][20] The relative magnitudes of these coupling constants are valuable for confirming the substitution pattern.
Caption: Workflow for NMR Spectroscopic Analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol: IR Sample Preparation (KBr Pellet)
-
Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Record the IR spectrum from 4000 to 400 cm⁻¹.
Predicted IR Absorption Bands
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (carboxylic acid) | 2500 - 3300 | Broad |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C-H stretch (methyl) | 2850 - 3000 | Medium |
| C=O stretch (carboxylic acid) | 1700 - 1730 | Strong |
| C=C and C=N ring stretching | 1550 - 1620 | Medium to Strong |
| C-F stretch | 1200 - 1300 | Strong |
| O-H bend (carboxylic acid) | 1210 - 1320 | Medium |
| C-O stretch (carboxylic acid) | 1210 - 1320 | Medium |
-
Expert Insight: The most characteristic feature will be the very broad O-H stretching band of the carboxylic acid dimer, which often overlaps with the C-H stretching region.[21] The strong carbonyl (C=O) absorption is also a key diagnostic peak.[22][23][24] The C-F stretch will be a strong band in the fingerprint region.[25][26][27][28] The positions of the C=C and C=N ring stretching bands can provide information about the substitution pattern of the pyridine ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Experimental Protocol: Mass Spectrometry
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC).
-
Acquire the mass spectrum using an appropriate ionization technique, such as electrospray ionization (ESI) or electron ionization (EI).
Predicted Mass Spectral Data
-
Molecular Weight: 155.13 g/mol
-
Molecular Formula: C₇H₆FNO₂
-
Predicted Molecular Ion (M⁺) or Protonated Molecule ([M+H]⁺):
-
EI-MS: m/z = 155
-
ESI-MS (+): m/z = 156
-
-
Predicted Key Fragment Ions (EI):
-
m/z = 138: Loss of OH (M - 17)
-
m/z = 110: Loss of COOH (M - 45)
-
m/z = 82: Loss of COOH and HCN
-
m/z = 78: Pyridine ring fragment
-
-
Expert Insight: In EI-MS, the molecular ion is expected to be observed.[29] Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl radical (OH) and the entire carboxyl group (COOH).[30][31] For pyridine carboxylic acids, fragmentation involving the pyridine ring is also common.[32][33][34][35][36][37] In ESI-MS, the protonated molecule [M+H]⁺ is expected to be the base peak in positive ion mode.
Caption: Predicted Electron Ionization Mass Spectrometry Fragmentation Pathway.
Conclusion
The predicted spectral data presented in this guide provide a detailed fingerprint for the structural elucidation and characterization of this compound. The combination of ¹H, ¹³C, and ¹⁹F NMR will offer unambiguous confirmation of the connectivity and substitution pattern. IR spectroscopy will confirm the presence of key functional groups, and mass spectrometry will verify the molecular weight and provide insights into its fragmentation. This comprehensive spectroscopic analysis is an indispensable tool for ensuring the identity and purity of this important chemical entity in research and development settings.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. modgraph.co.uk [modgraph.co.uk]
- 5. Pyridine(110-86-1) 1H NMR spectrum [chemicalbook.com]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 7. researchgate.net [researchgate.net]
- 8. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. testbook.com [testbook.com]
- 13. spectrabase.com [spectrabase.com]
- 14. 19Flourine NMR [chem.ch.huji.ac.il]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Item - NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4-(morpholino)pyridine using ANATOLIA - Loughborough University - Figshare [repository.lboro.ac.uk]
- 18. alfa-chemistry.com [alfa-chemistry.com]
- 19. researchgate.net [researchgate.net]
- 20. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 21. Infrared Spectra of Pyrazine-and Pyridine-carboxylic Acid and Their Derivatives. [jstage.jst.go.jp]
- 22. 2,5-PYRIDINEDICARBOXYLIC ACID(100-26-5) IR Spectrum [chemicalbook.com]
- 23. 2-Pyridinecarboxylic acid, 5-nitro- [webbook.nist.gov]
- 24. spectrabase.com [spectrabase.com]
- 25. asianpubs.org [asianpubs.org]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. cdnsciencepub.com [cdnsciencepub.com]
- 29. chemguide.co.uk [chemguide.co.uk]
- 30. scienceready.com.au [scienceready.com.au]
- 31. researchgate.net [researchgate.net]
- 32. tandfonline.com [tandfonline.com]
- 33. mzCloud – Methyl picolinate [mzcloud.org]
- 34. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. 2-Pyridinecarboxylic acid, 6-methyl- [webbook.nist.gov]
- 36. spectrabase.com [spectrabase.com]
- 37. dev.spectrabase.com [dev.spectrabase.com]
3-Fluoro-5-methylpyridine-2-carboxylic acid safety and hazards
An In-depth Technical Guide to the Safety and Hazards of 3-Fluoro-5-methylpyridine-2-carboxylic Acid
Disclaimer: This document has been prepared to provide a comprehensive overview of the potential safety and handling requirements for this compound. As of the time of this writing, a specific, verified Safety Data Sheet (SDS) for this exact chemical isomer was not publicly available. Therefore, the following guidance is synthesized from the safety data of structurally analogous compounds, including isomers and molecules with similar functional groups. This approach is predicated on the scientific principle that the primary hazards of a chemical are determined by its constituent functional groups—in this case, a fluorinated pyridine ring and a carboxylic acid moiety. Researchers and drug development professionals should treat this information as a baseline and exercise caution, implementing protocols that meet or exceed the recommendations outlined herein.
Section 1: Hazard Identification and Classification
The primary hazards associated with substituted pyridine carboxylic acids stem from their irritant properties and potential toxicity. Based on the Globally Harmonized System (GHS) classifications of close structural isomers like 2-Fluoro-3-methylpyridine-5-carboxylic acid and 5-Bromo-3-methylpyridine-2-carboxylic acid, this compound should be handled as a hazardous substance with the following anticipated classifications.[1][2]
Anticipated GHS Hazard Classification
| Hazard Class | Hazard Category | GHS Code | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation.[2] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319 | Causes serious eye irritation.[2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335 | May cause respiratory irritation.[2] |
| Acute Toxicity, Oral (Assumed) | Category 4 | H302 | Harmful if swallowed.[3][4] |
Causality: The carboxylic acid group can act as a potent irritant to skin and mucous membranes. The pyridine ring system, particularly when halogenated, can contribute to respiratory tract irritation and systemic toxicity if absorbed. The "harmful if swallowed" classification is included as a precautionary measure based on data for the parent compound, pyridine-2-carboxylic acid.[3]
Section 2: Safe Handling and Personal Protective Equipment (PPE)
A proactive and layered approach to safety is paramount when handling this compound. The core principle is to prevent all routes of exposure: dermal, ocular, and inhalation.
Engineering Controls
The primary line of defense is to handle the material within a properly functioning chemical fume hood. This is non-negotiable. The fume hood contains vapors and fine particulates, preventing inhalation, which is a key risk due to the compound's potential to cause respiratory irritation.[2] Emergency eyewash stations and safety showers must be immediately accessible in the laboratory.[1]
Personal Protective Equipment (PPE) Protocol
A full complement of PPE is mandatory. The selection of specific PPE should be guided by a risk assessment, but the following represents the minimum standard.
-
Eye and Face Protection: Chemical safety goggles are required at all times. If there is a risk of splashing, a face shield should be worn in addition to goggles.[2]
-
Skin Protection:
-
Gloves: Nitrile gloves are a suitable initial choice. However, for prolonged handling or in the event of a spill, it is crucial to consult a glove compatibility chart. Double-gloving can provide an additional layer of protection. Always inspect gloves for tears or degradation before use.
-
Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.
-
-
Respiratory Protection: When handling the solid material outside of a fume hood (a practice that should be avoided) or if dust generation is unavoidable, a NIOSH-approved respirator with a particulate filter (e.g., N95) is necessary.[2]
Caption: Diagram 1: PPE Selection Logic
Section 3: Storage and Stability
Proper storage is critical to maintaining the compound's integrity and preventing hazardous situations.
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[1][5]
-
Incompatibilities: Keep away from strong oxidizing agents.[2] The carboxylic acid functionality may also react with strong bases.
-
Hazardous Decomposition Products: In the event of a fire, thermal decomposition can produce hazardous gases including carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and highly toxic hydrogen fluoride.[2][5]
Section 4: Emergency and First-Aid Procedures
Immediate and appropriate action is critical in the event of an exposure.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Remove all contaminated clothing. Immediately wash the affected area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[1]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration. Seek immediate medical attention.[1][6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]
Section 5: Accidental Release and Disposal
A well-defined plan for spills and waste disposal is essential for laboratory safety and environmental compliance.
Accidental Release Measures
In the event of a spill, the primary objectives are to contain the material, protect personnel, and decontaminate the area.
Caption: Diagram 2: Spill Response Protocol
Waste Disposal
Chemical waste must be handled in accordance with all local, state, and federal regulations.
-
Procedure: Dispose of the material and any contaminated items in a designated, labeled hazardous waste container. Do not mix with other waste streams.
-
Vendor: Utilize a licensed professional waste disposal service to manage the final disposal. Under no circumstances should this material be disposed of down the drain or in regular trash.[1]
References
Methodological & Application
Application Notes: The Strategic Use of 3-Fluoro-5-methylpyridine-2-carboxylic Acid in Medicinal Chemistry
Introduction: A Privileged Scaffold for Modern Drug Discovery
In the landscape of medicinal chemistry, the selection of appropriate building blocks is a critical determinant of success in any drug discovery campaign. Among the vast arsenal of available scaffolds, fluorinated heterocycles have emerged as particularly valuable starting points. 3-Fluoro-5-methylpyridine-2-carboxylic acid is a prime exemplar of this class, offering a unique convergence of desirable structural and functional features.
This molecule is a derivative of picolinic acid (pyridine-2-carboxylic acid), a scaffold present in numerous biologically active compounds.[1] Its structure is distinguished by two key modifications on the pyridine ring: a fluorine atom at the 3-position and a methyl group at the 5-position. The strategic placement of fluorine is known to profoundly influence a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, pKa, and binding affinity.[2][3] The carboxylic acid at the 2-position serves as a versatile synthetic handle, primarily for the construction of amide bonds, which are ubiquitous in pharmaceuticals.[4]
This guide provides an in-depth exploration of the applications of this compound, presenting it as a high-value scaffold for lead optimization and a powerful tool in fragment-based drug discovery. We will delve into the scientific rationale behind its use and provide detailed, field-proven protocols to enable its effective integration into research and development workflows.
| Property | Value | Reference |
| IUPAC Name | This compound | [5] |
| CAS Number | 1256807-03-0 | [5][][7] |
| Molecular Formula | C₇H₆FNO₂ | [5] |
| Molecular Weight | 155.13 g/mol | [5] |
| Appearance | White powder | [8] |
Part 1: The Dual-Functionality of a Strategic Building Block
The utility of this compound in medicinal chemistry stems from its dual nature. It is not merely an inert scaffold but an active contributor to a drug candidate's profile, functioning simultaneously as a structural core and a reactive anchor.
-
The Carboxylic Acid "Handle": The carboxylic acid group is the molecule's primary point of chemical attachment. It allows for the straightforward and predictable formation of amide bonds through coupling with a virtually limitless array of primary and secondary amines.[4] This enables chemists to rapidly generate libraries of diverse compounds, systematically exploring the chemical space around a target to establish structure-activity relationships (SAR).
-
The Fluorinated Pyridine "Core": The core ring system is pre-optimized with features known to enhance drug-like properties.
-
Fluorine's Influence: The electron-withdrawing fluorine atom can lower the pKa of the pyridine nitrogen, reducing its basicity. This can be crucial for avoiding off-target effects (e.g., hERG channel binding) and improving cell permeability.[9] Furthermore, C-F bonds are exceptionally stable and can block sites of metabolic oxidation, thereby increasing the half-life of a drug candidate.[2]
-
Methyl Group's Role: The methyl group provides a lipophilic contact point that can be exploited for van der Waals interactions within a protein's binding pocket, potentially enhancing potency and selectivity.
-
This combination allows for a "scaffold-based" drug design approach, where the core provides favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, while the diversity is introduced via the amide linkage.
References
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. hepatochem.com [hepatochem.com]
- 5. 1256807-03-0 | 3-Fluoro-5-methyl-pyridine-2-carboxylic acid - Capot Chemical [capotchem.com]
- 7. This compound | 1256807-03-0 | GAC80703 [biosynth.com]
- 8. This compound, CasNo.1256807-03-0 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 9. researchgate.net [researchgate.net]
The Versatile Synthon: Application Notes for 3-Fluoro-5-methylpyridine-2-carboxylic Acid in Contemporary Synthesis
Introduction: Unlocking the Potential of a Fluorinated Pyridine Scaffold
In the landscape of modern medicinal and agrochemical research, the pyridine scaffold remains a cornerstone for the development of novel bioactive molecules. Its unique electronic properties and ability to participate in a multitude of chemical transformations make it a privileged structure. The strategic introduction of substituents allows for the fine-tuning of a molecule's steric and electronic profile, profoundly influencing its biological activity and pharmacokinetic properties. Among the vast array of substituted pyridines, 3-fluoro-5-methylpyridine-2-carboxylic acid has emerged as a particularly valuable and versatile building block.
The presence of a fluorine atom at the 3-position, a methyl group at the 5-position, and a carboxylic acid at the 2-position imparts a unique combination of reactivity and structural features. The electron-withdrawing nature of the fluorine atom can influence the acidity of the carboxylic acid and the reactivity of the pyridine ring, while the methyl group provides a lipophilic handle and steric definition. The carboxylic acid functionality serves as a prime anchor point for a variety of coupling reactions, most notably amide bond formation, enabling the facile construction of complex molecular architectures.
This comprehensive technical guide provides an in-depth exploration of the applications of this compound as a building block in organic synthesis. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols for key transformations, and offer insights into the strategic use of this synthon in the design and synthesis of functional molecules.
Core Applications: Amide Coupling and Beyond
The primary utility of this compound lies in its capacity to undergo efficient amide bond formation. The carboxylic acid moiety provides a robust handle for coupling with a diverse range of primary and secondary amines, leading to the synthesis of a wide array of picolinamide derivatives. These derivatives are of significant interest in drug discovery, with many exhibiting potent biological activities.
Beyond amide coupling, the fluorinated pyridine core can participate in other important transformations, such as cross-coupling reactions, although the carboxylic acid may require protection or conversion to a more suitable functional group for such applications.
Amide Bond Formation: A Gateway to Bioactive Molecules
The formation of an amide bond from a carboxylic acid and an amine is a fundamental transformation in organic synthesis. However, the direct condensation is often inefficient. Therefore, the carboxylic acid must first be "activated" to a more reactive species. A plethora of coupling reagents have been developed for this purpose, each with its own advantages and mechanistic nuances.
Diagram 1: General Workflow for Amide Coupling
The Emerging Role of 3-Fluoro-5-methylpyridine-2-carboxylic Acid in Agrochemical Innovation: A Guide for Researchers
The relentless pursuit of novel, effective, and environmentally conscious agrochemicals is a cornerstone of modern agricultural science. Within this dynamic landscape, fluorinated organic compounds have emerged as a particularly fruitful area of research, with over half of recently developed pesticides incorporating fluorine to enhance their biological activity and stability.[1] This guide focuses on a promising, yet underexplored, molecular scaffold: 3-Fluoro-5-methylpyridine-2-carboxylic acid . We will delve into its scientific underpinnings, potential applications in herbicide development, and provide detailed protocols for its synthesis and bioactivity evaluation, empowering researchers to unlock its full potential.
The Scientific Rationale: Pyridine Carboxylic Acids as Synthetic Auxins
This compound belongs to the broader class of pyridine carboxylic acids, a well-established family of herbicides that function as synthetic auxins.[2] Natural auxins, such as indole-3-acetic acid (IAA), are plant hormones that regulate numerous growth and developmental processes. Synthetic auxin herbicides mimic IAA, binding to auxin receptors like the TIR1/AFB F-box proteins.[3] This binding leads to the degradation of transcriptional repressors, causing an overstimulation of auxin-responsive genes. The result is uncontrolled, disorganized growth—including leaf and stem twisting (epinasty), abnormal fruit development, and eventual plant death.[2][4]
The inclusion of a fluorine atom and a methyl group on the pyridine ring of this compound is of significant interest. Fluorine's high electronegativity can alter the molecule's electronic properties, potentially enhancing its binding affinity to target receptors and increasing its metabolic stability within the plant.[1] This strategic fluorination is a key reason why this scaffold represents a promising starting point for the development of new herbicidal active ingredients.
Potential Applications in Agrochemicals
While this compound is not yet a widely commercialized active ingredient, its structural similarity to other potent synthetic auxin herbicides suggests significant potential. Research into related compounds, such as 4-amino-3-chloro-5-fluoro-picolinic acids, has demonstrated that this class of molecules exhibits high herbicidal activity against a range of broadleaf weeds.[1]
Therefore, the primary application of this compound in an agrochemical research context is as:
-
A Lead Compound for Herbicide Discovery: It serves as a foundational structure for the synthesis of a library of derivatives. By modifying the substituents on the pyridine ring, researchers can explore structure-activity relationships (SAR) to optimize herbicidal potency and selectivity.
-
A Key Building Block (Intermediate): This molecule can be used as a crucial intermediate in the synthesis of more complex, patented herbicidal compounds.[5]
The workflow for exploring its potential can be visualized as follows:
Caption: Workflow for the development of novel herbicides from this compound.
Experimental Protocols
The following protocols provide a framework for the synthesis and evaluation of this compound and its derivatives.
Protocol for Synthesis of this compound
This protocol is adapted from a general method for the oxidation of a methyl group on a fluorinated pyridine ring to a carboxylic acid.[6]
Objective: To synthesize this compound from 3-fluoro-5-methyl-2-picoline.
Materials:
-
3-fluoro-5-methyl-2-picoline (starting material)
-
Potassium dichromate (oxidant)
-
Dilute Sulfuric Acid (solvent)
-
Sodium tungstate (catalyst)
-
Phase-transfer catalyst (e.g., 18-crown-6)
-
Hydrochloric acid (for acidification)
-
Sodium hydroxide (for pH adjustment)
-
Organic solvent (e.g., ethyl acetate for extraction)
-
Anhydrous sodium sulfate (for drying)
-
Standard laboratory glassware, heating mantle, magnetic stirrer, and filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the starting material, 3-fluoro-5-methyl-2-picoline, dilute sulfuric acid, potassium dichromate, sodium tungstate, and the phase-transfer catalyst.
-
Reaction: Heat the mixture to a temperature between 70-130°C and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction may take several hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into crushed ice.
-
Purification (Initial): Adjust the pH of the aqueous solution with sodium hydroxide to make it alkaline. Extract the solution with an organic solvent like ethyl acetate to remove any unreacted starting material.
-
Isolation: Carefully acidify the aqueous layer with hydrochloric acid until a precipitate forms.
-
Final Product Collection: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, this compound.
Characterization: Confirm the identity and purity of the product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point analysis.
Protocol for Whole-Plant Herbicidal Activity Bioassay
This protocol outlines a method for assessing the post-emergence herbicidal activity of the synthesized compound on sensitive plant species.
Objective: To evaluate the herbicidal efficacy of this compound on broadleaf weeds.
Materials:
-
Test compound (this compound)
-
Acetone (as a solvent)
-
Tween 20 (as a surfactant)
-
Distilled water
-
Pots with a standard potting mix
-
Seeds of sensitive indicator species (e.g., tomato, cucumber, mustard).[2]
-
A known commercial synthetic auxin herbicide (e.g., 2,4-D or dicamba) as a positive control.
-
A spray chamber or a handheld sprayer.
-
Growth chamber or greenhouse with controlled temperature, light, and humidity.
Procedure:
-
Plant Propagation: Sow the seeds of the indicator species in pots and grow them in a controlled environment until they reach the 2-4 true leaf stage.
-
Preparation of Test Solutions: Prepare a stock solution of the test compound in acetone. Create a series of dilutions in distilled water containing 0.5% (v/v) Tween 20 to achieve the desired application rates (e.g., 10, 100, 500, 1000 g ai/ha). Prepare a negative control (solvent + surfactant only) and a positive control using the commercial herbicide.
-
Herbicide Application: Randomly assign plants to different treatment groups. Apply the test solutions to the foliage of the plants using a spray chamber to ensure uniform coverage.
-
Incubation: Return the treated plants to the growth chamber or greenhouse.
-
Data Collection: Visually assess the plants for herbicidal injury at 7, 14, and 21 days after treatment (DAT). Use a rating scale (e.g., 0% = no injury, 100% = plant death) to quantify symptoms like epinasty, chlorosis, necrosis, and stunting.
-
Biomass Measurement: At 21 DAT, harvest the above-ground biomass for each plant, dry it in an oven at 60°C until a constant weight is achieved, and record the dry weight.
Data Analysis: Analyze the visual injury ratings and dry weight data to determine the dose-response relationship and calculate the GR50 (the dose required to cause a 50% reduction in growth) for the test compound.
Protocol for Arabidopsis thaliana Root Growth Inhibition Assay
This is a more sensitive and quantitative bioassay to assess auxin-like activity.
Objective: To quantify the inhibitory effect of this compound on the root growth of the model plant Arabidopsis thaliana.
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0 ecotype)
-
Murashige and Skoog (MS) medium, including vitamins and sucrose
-
Agar
-
Petri plates
-
Test compound
-
Dimethyl sulfoxide (DMSO) as a solvent
-
Growth chamber with controlled light and temperature
-
Scanner and image analysis software (e.g., ImageJ)
Procedure:
-
Seed Sterilization and Plating: Surface-sterilize Arabidopsis seeds and place them on square Petri plates containing MS medium solidified with agar.
-
Stratification and Germination: Store the plates at 4°C for 2-3 days in the dark (stratification) and then transfer them to a growth chamber with a vertical orientation to allow roots to grow along the surface of the agar.
-
Preparation of Treatment Plates: Prepare MS agar plates supplemented with a range of concentrations of the test compound (dissolved in DMSO). Ensure the final DMSO concentration is consistent across all plates and does not exceed a level that affects root growth (typically <0.1%).
-
Seedling Transfer: After 4-5 days of initial growth, transfer seedlings of uniform size to the treatment plates.
-
Incubation: Place the plates back in the growth chamber in a vertical position.
-
Data Collection: After a set period (e.g., 5-7 days), scan the plates and measure the length of the primary root using image analysis software.[7][8]
Data Analysis: Calculate the percentage of root growth inhibition for each concentration relative to the control (DMSO only). Plot the data to determine the IC50 value (the concentration that causes 50% inhibition of root growth).
Concluding Remarks for the Research Professional
This compound stands as a molecule of considerable interest for the agrochemical research community. Its structural features align with the known pharmacophore of potent synthetic auxin herbicides, and the strategic inclusion of fluorine suggests the potential for enhanced activity and stability. The protocols detailed in this guide provide a robust framework for synthesizing this compound and its analogues, and for systematically evaluating their herbicidal potential. By leveraging these methodologies, researchers can contribute to the discovery of the next generation of effective and selective weed management solutions, addressing the ongoing challenges in global food production.
References
- 1. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk | Wheat & Small Grains | Washington State University [smallgrains.wsu.edu]
- 4. Physiological and Transcriptomic Analysis of Arabidopsis thaliana Responses to Ailanthone, a Potential Bio-Herbicide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process - Google Patents [patents.google.com]
- 7. Imazethapyr-Induced Inhibition of Arabidopsis Root Growth Associated with Disrupting Auxin Signal to Alter Cell Wall Remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapid and reversible root growth inhibition by TIR1 auxin signalling - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Determination of the Solubility of 3-Fluoro-5-methylpyridine-2-carboxylic Acid in Organic Solvents
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the solubility of 3-Fluoro-5-methylpyridine-2-carboxylic acid in various organic solvents. This guide synthesizes theoretical principles with actionable, field-proven laboratory protocols. We delve into the physicochemical properties of the molecule that govern its solubility, provide a detailed step-by-step protocol for quantitative solubility determination using the established shake-flask method, and outline robust analytical procedures for concentration measurement via High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry. The causality behind experimental choices is explained to ensure technical accuracy and procedural validity.
Introduction: Understanding the Molecule and Its Solubility
This compound is a substituted pyridine derivative, a class of compounds of significant interest in pharmaceutical and agrochemical research. Its structure, featuring a pyridine ring, a carboxylic acid group, a fluorine atom, and a methyl group, results in a unique combination of physicochemical properties that dictate its behavior in different solvent environments.
-
Pyridine-2-carboxylic Acid Backbone: The core structure is polar and zwitterionic in nature. The carboxylic acid group can act as a hydrogen bond donor and acceptor, while the pyridine nitrogen is a hydrogen bond acceptor. This structure is analogous to picolinic acid, which is soluble in water and polar solvents.
-
Influence of Substituents:
-
Fluorine Atom: The highly electronegative fluorine atom at the 3-position exerts a strong electron-withdrawing inductive effect, which is expected to increase the acidity (lower the pKa) of the carboxylic acid group. Fluorine substitution can also increase lipophilicity, a property that enhances solubility in non-polar organic solvents by blocking potential metabolic sites and creating stable, non-polarizable C-F bonds.[1][2]
-
Methyl Group: The methyl group at the 5-position is electron-donating and increases the molecule's lipophilicity, generally favoring solubility in less polar organic solvents.
-
The interplay of these functional groups means that the solubility of this compound will be highly dependent on the specific solvent's polarity, hydrogen bonding capability, and dielectric constant.
The Principle of Solubility and Influencing Factors
The dissolution of a crystalline solid, such as this compound, into a solvent is a thermodynamic process governed by the Gibbs free energy of solution (ΔG_sol). This process can be conceptually broken down into two main steps:
-
Overcoming Crystal Lattice Energy (ΔH_lattice): Energy is required to break the intermolecular forces holding the molecules together in the solid crystal lattice.[3][4][5][6] A higher lattice energy, often associated with high melting points, will generally lead to lower solubility.
-
Solvation of the Molecule (ΔH_solvation): Energy is released when the individual molecules interact with and are stabilized by the solvent molecules.
For a compound to dissolve, the energy released during solvation must be sufficient to overcome the crystal lattice energy. The principle of "like dissolves like" is a useful heuristic; polar, protic solvents will better solvate the polar carboxylic acid and pyridine moieties, while non-polar solvents will better accommodate the lipophilic methyl group and the fluorinated ring system.
Diagram: Factors Influencing Solubility
Below is a conceptual diagram illustrating the key molecular and systemic factors that determine the solubility of this compound.
References
- 1. quora.com [quora.com]
- 2. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Contribution of Crystal Lattice Energy on the Dissolution Behavior of Eutectic Solid Dispersions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. quora.com [quora.com]
- 6. Lattice energy - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for 3-Fluoro-5-methylpyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Evelyn Reed, Senior Application Scientist
Introduction: The Strategic Importance of 3-Fluoro-5-methylpyridine-2-carboxylic acid
This compound is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The pyridine core is a common motif in a vast array of pharmaceuticals, and the specific substitution pattern of this molecule offers a unique combination of electronic and steric properties. The fluorine atom at the 3-position can modulate the pKa of the carboxylic acid and the pyridine nitrogen, influence metabolic stability, and participate in favorable interactions with biological targets. The methyl group at the 5-position provides a lipophilic handle and can serve as a point for further derivatization. The carboxylic acid at the 2-position is a versatile functional group for the construction of amides, esters, and other derivatives, making this molecule a valuable starting material for the synthesis of complex molecular architectures.
These application notes provide a comprehensive guide to the synthesis and key reaction conditions for this compound, offering detailed protocols and insights into the underlying chemical principles.
PART 1: Synthesis of this compound
A plausible and efficient synthetic route to this compound involves the oxidation of the corresponding picoline precursor. This method is often preferred for its relatively high yields and the commercial availability of starting materials.
Proposed Synthetic Pathway
Application Notes and Protocols for the Safe Handling and Storage of 3-Fluoro-5-methylpyridine-2-carboxylic acid
Introduction: The Significance of Fluorinated Pyridines
Fluorine-containing pyridine derivatives are foundational building blocks in modern drug discovery and materials science.[1] The strategic incorporation of fluorine into a pyridine scaffold can significantly enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[1][2] 3-Fluoro-5-methylpyridine-2-carboxylic acid belongs to this critical class of compounds, presenting a unique combination of a pyridine core, a carboxylic acid functional group, and halogen substitution. This structure makes it a valuable intermediate for synthesizing complex pharmaceutical agents and novel materials.[3][4]
However, its trifunctional nature necessitates a nuanced understanding of its chemical properties to ensure safe and effective handling. This guide provides a comprehensive overview of the essential protocols, safety considerations, and chemical rationale for working with this compound.
Physicochemical Profile
While specific experimental data for this exact compound is not widely published, its properties can be reliably inferred from its structure and data from close chemical analogs.
| Property | Value / Expected Value | Rationale / Source |
| CAS Number | 1256807-03-6 | BOC Sciences[] |
| Molecular Formula | C₇H₆FNO₂ | Based on chemical structure[6] |
| Molecular Weight | 155.13 g/mol | Based on chemical structure[7] |
| Appearance | White to off-white solid | Typical for pyridine carboxylic acids[8] |
| Thermal Stability | Stable under recommended storage conditions. | The C-F bond enhances thermal stability.[9] |
| Reactivity | Reacts with strong acids, bases, and oxidizing agents.[10] | Carboxylic acid and pyridine nitrogen functionalities. |
Hazard Identification and Safety Profile
Based on GHS classifications for structurally similar compounds like 6-Fluoro-5-methylpyridine-3-carboxylic acid and 2-Fluoro-3-methylpyridine-5-carboxylic acid, this compound should be handled as a hazardous substance.[6][11]
-
H315: Causes skin irritation. [6]
-
H319: Causes serious eye irritation. [6]
-
H335: May cause respiratory irritation. [6]
Expert Insight: The irritant nature of this compound stems from the acidic properties of the carboxylic acid group and the biological activity of the pyridine core. The fine, dusty nature of the solid form increases the risk of inhalation, making respiratory protection paramount.
| Hazard Route | Description | First Aid Measures |
| Inhalation | May cause irritation to the mucous membranes and upper respiratory tract.[12] | Remove the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[13][14] |
| Skin Contact | Causes skin irritation, which can manifest as redness, itching, or inflammation.[12] | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical advice.[14] |
| Eye Contact | Causes serious eye irritation, potentially leading to damage if not treated promptly.[15] | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist.[16] |
| Ingestion | May cause gastrointestinal irritation.[15] | Do NOT induce vomiting. Rinse mouth with water and drink two glasses of water if the person is conscious. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[13][15] |
Risk Mitigation and Personal Protective Equipment (PPE)
A multi-layered approach combining engineering controls and appropriate PPE is essential for safe handling.
Engineering Controls
-
Chemical Fume Hood: All handling of the solid compound and its solutions must be performed in a certified chemical fume hood. This is the primary defense against inhaling dust or vapors.[15][17]
-
Safety Showers & Eyewash Stations: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[14]
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear chemical safety goggles that conform to EU Standard EN166 or OSHA's 29 CFR 1910.133 regulations.[15] A face shield should be worn in addition to goggles when handling larger quantities or if there is a significant splash risk.
-
Hand Protection: Wear appropriate chemical-resistant gloves, such as nitrile gloves. Inspect gloves for tears or holes before each use and change them immediately if contamination occurs.[12]
-
Protective Clothing: A flame-retardant lab coat is mandatory. Wear clothing that fully covers the arms and legs. Closed-toe shoes are required in the laboratory.[17]
Protocols for Handling, Storage, and Disposal
Adherence to standardized protocols is critical for ensuring both experimental integrity and personal safety.
Protocol 4.1: Chemical Storage
-
Initial Receipt: Upon receipt, inspect the container for damage.
-
Storage Location: Store the compound in a cool, dry, and well-ventilated area.[18]
-
Container: Keep the container tightly closed to prevent moisture absorption and contamination.[10][17]
-
Incompatibilities: Store separately from strong oxidizing agents, strong acids, and strong bases.[10]
-
Rationale: Storing in a cool, dry environment minimizes the potential for thermal or hydrolytic degradation. A tightly sealed container is crucial as pyridine carboxylic acids can be hygroscopic.
-
Protocol 4.2: Weighing and Aliquoting Solid Compound
-
Preparation: Ensure the chemical fume hood sash is at the appropriate height. Place all necessary equipment (spatulas, weigh boats, secondary containers) inside the hood before starting.
-
Grounding: For larger quantities, ground equipment to prevent static discharge, which can cause fine powders to disperse.[12]
-
Weighing: Tare an anti-static weigh boat on the balance. Carefully transfer the desired amount of the compound using a clean spatula. Avoid generating dust.[15]
-
Transfer: Securely cap the primary container immediately after dispensing. Carefully transfer the weighed solid to a labeled secondary container for transport to the experimental setup.
-
Cleanup: Decontaminate the spatula and weighing area. Dispose of any contaminated weigh boats or wipes as chemical waste.
Protocol 4.3: Spill and Emergency Response
-
Small Spill (Solid):
-
Evacuate personnel from the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material like sand or vermiculite to prevent dust generation.[12]
-
Carefully sweep or vacuum the material into a labeled container for hazardous waste disposal.[15] Do not use a standard vacuum cleaner; use one rated for hazardous dust.
-
Decontaminate the spill area with an appropriate solvent and wash with soap and water.
-
-
Large Spill:
-
Evacuate the laboratory immediately and alert safety personnel.
-
Prevent entry into the area.
-
Provide emergency responders with the Safety Data Sheet (SDS) for the compound or a suitable analog.
-
Incompatibility and Decomposition
Understanding the chemical reactivity of this compound is key to preventing hazardous situations.
| Incompatible Materials | Potential Hazardous Outcome |
| Strong Oxidizing Agents | Can lead to violent reactions, potentially causing a fire or explosion.[15] |
| Strong Bases | Exothermic acid-base reaction. |
| Strong Acids | Can react with the pyridine nitrogen in an exothermic reaction. |
Hazardous Decomposition: In the event of a fire, thermal decomposition can produce highly toxic and irritating gases.[18]
Visualization: Safe Handling Workflow
The following diagram outlines the critical decision points and safety checks required when working with this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. chemimpex.com [chemimpex.com]
- 6. 6-Fluoro-5-methylpyridine-3-carboxylic acid | C7H6FNO2 | CID 16414223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. 3,5-Difluoropyridine-2-carboxylic acid 95 745784-04-7 [sigmaaldrich.com]
- 9. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Pyridinecarboxylic acid(98-98-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 11. synquestlabs.com [synquestlabs.com]
- 12. jubilantingrevia.com [jubilantingrevia.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. fishersci.com [fishersci.com]
- 15. 3-Pyridinecarboxylic acid(59-67-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. spectrumchemical.com [spectrumchemical.com]
- 18. pentachemicals.eu [pentachemicals.eu]
Application Notes and Protocols for the Derivatization of 3-Fluoro-5-methylpyridine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive guide provides detailed application notes and robust protocols for the chemical derivatization of 3-Fluoro-5-methylpyridine-2-carboxylic acid. This fluorinated pyridine derivative is a valuable building block in medicinal chemistry, and its derivatization into esters and amides is crucial for the development of novel therapeutic agents. This document outlines mechanistically driven experimental procedures, explains the rationale behind the choice of reagents and conditions, and offers visual workflows to ensure successful synthesis and diversification of this important scaffold.
Introduction: The Significance of this compound in Drug Discovery
This compound is a key heterocyclic building block in modern drug discovery. The pyridine core is a prevalent motif in numerous pharmaceuticals, and the strategic incorporation of a fluorine atom can significantly enhance metabolic stability, binding affinity, and bioavailability of a drug candidate. The carboxylic acid functionality at the 2-position serves as a versatile handle for the introduction of diverse chemical moieties through derivatization, primarily via the formation of ester and amide linkages. These derivatives are explored for a wide range of therapeutic targets, leveraging the unique electronic properties conferred by the fluorine substituent and the methyl group. This guide focuses on the two most common and critical derivatization pathways: esterification and amidation.
Core Derivatization Strategies: A Mechanistic Overview
The derivatization of this compound primarily involves nucleophilic acyl substitution at the carbonyl carbon of the carboxylic acid. The two principal strategies discussed are:
-
Esterification: The reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst to form an ester.
-
Amidation: The coupling of the carboxylic acid with a primary or secondary amine to form an amide bond. This typically requires an activating agent to convert the carboxylic acid's hydroxyl group into a better leaving group.
The choice of derivatization strategy and the specific reaction conditions are dictated by the nature of the desired derivative and the presence of other functional groups in the coupling partners.
Experimental Protocols and Methodologies
Esterification of this compound
Esterification is a fundamental transformation for modifying the pharmacokinetic properties of a lead compound. The Fischer-Speier esterification, an acid-catalyzed reaction, is a classic and cost-effective method for this purpose.
This protocol describes the synthesis of the methyl ester, a common first derivative for further elaboration or for use in biological screening.
Reaction Scheme:
Materials and Reagents:
| Reagent | Purity | Supplier |
| This compound | >98% | Commercial Vendor |
| Methanol (anhydrous) | >99.8% | Commercial Vendor |
| Sulfuric acid (concentrated) | 98% | Commercial Vendor |
| Saturated sodium bicarbonate solution | - | Prepared in-house |
| Anhydrous magnesium sulfate | - | Commercial Vendor |
| Dichloromethane (DCM) | >99.8% | Commercial Vendor |
| Ethyl acetate | >99.5% | Commercial Vendor |
| Hexanes | >98.5% | Commercial Vendor |
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.55 g, 10 mmol).
-
Reagent Addition: Add anhydrous methanol (50 mL) to the flask. Stir the mixture until the carboxylic acid is fully dissolved.
-
Catalyst Addition: Carefully add concentrated sulfuric acid (0.5 mL) dropwise to the stirred solution. The addition is exothermic.
-
Reaction: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude ester by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure Methyl 3-fluoro-5-methylpyridine-2-carboxylate.
Workflow Diagram:
Caption: Fischer Esterification Workflow.
Amidation of this compound
Amide bond formation is one of the most frequently utilized reactions in medicinal chemistry.[1] Direct condensation of a carboxylic acid and an amine is generally not feasible due to the basicity of the amine, which deprotonates the carboxylic acid to form an unreactive carboxylate.[2] Therefore, the carboxylic acid must first be activated.
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that facilitates amide bond formation under mild conditions with minimal side reactions.[3]
Reaction Scheme:
Materials and Reagents:
| Reagent | Purity | Supplier |
| This compound | >98% | Commercial Vendor |
| Amine (R¹R²NH) | >98% | Commercial Vendor |
| HATU | >98% | Commercial Vendor |
| N,N-Diisopropylethylamine (DIPEA) | >99% | Commercial Vendor |
| Anhydrous N,N-Dimethylformamide (DMF) | >99.8% | Commercial Vendor |
| Saturated aqueous ammonium chloride (NH₄Cl) | - | Prepared in-house |
| Brine | - | Prepared in-house |
| Anhydrous sodium sulfate | - | Commercial Vendor |
| Ethyl acetate | >99.5% | Commercial Vendor |
Step-by-Step Protocol:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.55 g, 10 mmol) in anhydrous DMF (50 mL).
-
Reagent Addition: To the stirred solution, add the desired amine (11 mmol, 1.1 equivalents), followed by DIPEA (5.2 mL, 30 mmol, 3.0 equivalents).
-
Coupling Agent Addition: Add HATU (4.18 g, 11 mmol, 1.1 equivalents) portion-wise to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, pour the reaction mixture into saturated aqueous NH₄Cl solution (100 mL) and extract with ethyl acetate (3 x 75 mL).
-
Washing: Wash the combined organic layers with water (2 x 50 mL) and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude amide by flash column chromatography on silica gel or by recrystallization to obtain the desired product.
Workflow Diagram:
Caption: HATU-Mediated Amide Coupling Workflow.
For less reactive amines or when HATU is not suitable, a two-step procedure involving the formation of an acyl chloride intermediate can be employed. Oxalyl chloride is a common reagent for this transformation.[4]
Step 1: Synthesis of 3-Fluoro-5-methylpyridine-2-carbonyl chloride
Reaction Scheme:
Materials and Reagents:
| Reagent | Purity | Supplier |
| This compound | >98% | Commercial Vendor |
| Oxalyl chloride | >98% | Commercial Vendor |
| Anhydrous Dichloromethane (DCM) | >99.8% | Commercial Vendor |
| Anhydrous N,N-Dimethylformamide (DMF) | >99.8% | Commercial Vendor |
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, suspend this compound (1.55 g, 10 mmol) in anhydrous DCM (50 mL).
-
Catalyst Addition: Add a catalytic amount of anhydrous DMF (1-2 drops).
-
Reagent Addition: Slowly add oxalyl chloride (1.3 mL, 15 mmol, 1.5 equivalents) to the suspension at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The reaction is complete when gas evolution ceases and the solution becomes clear.
-
Isolation: Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and solvent. The resulting crude acyl chloride is typically used in the next step without further purification.
Step 2: Reaction of Acyl Chloride with Amine
Reaction Scheme:
Materials and Reagents:
| Reagent | Purity | Supplier |
| 3-Fluoro-5-methylpyridine-2-carbonyl chloride | - | From Step 1 |
| Amine (R¹R²NH) | >98% | Commercial Vendor |
| Triethylamine (TEA) or Pyridine | >99% | Commercial Vendor |
| Anhydrous Dichloromethane (DCM) | >99.8% | Commercial Vendor |
Step-by-Step Protocol:
-
Reaction Setup: Dissolve the crude acyl chloride from Step 1 in anhydrous DCM (50 mL) and cool to 0 °C in an ice bath.
-
Amine Addition: In a separate flask, dissolve the amine (10 mmol, 1.0 equivalent) and a base such as triethylamine (2.8 mL, 20 mmol, 2.0 equivalents) in anhydrous DCM (20 mL).
-
Reaction: Add the amine solution dropwise to the stirred acyl chloride solution at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Work-up and Purification: Follow the work-up and purification steps as described in Protocol 3.2.1 (steps 5-8).
Data Presentation and Expected Outcomes
The success of the derivatization reactions can be confirmed by various analytical techniques. Below is a table of expected data for the synthesized methyl ester.
| Compound | Molecular Formula | Molecular Weight | Expected ¹H NMR (CDCl₃, δ ppm) | Expected Yield |
| Methyl 3-fluoro-5-methylpyridine-2-carboxylate | C₈H₈FNO₂ | 169.15 | ~8.2 (d, 1H), ~7.5 (d, 1H), ~3.9 (s, 3H), ~2.4 (s, 3H) | 70-90% |
Trustworthiness and Self-Validating Systems
The protocols provided are based on well-established and widely practiced synthetic methodologies in organic chemistry. To ensure the trustworthiness and reproducibility of these procedures, the following self-validating checks are recommended:
-
Reaction Monitoring: Consistent monitoring of the reaction by TLC or LC-MS is crucial to determine the reaction endpoint and to identify the formation of any byproducts.
-
Spectroscopic Analysis: The structure of the final products must be unequivocally confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Purity Assessment: The purity of the final compounds should be assessed by HPLC or elemental analysis, which is particularly important for compounds intended for biological testing.
By adhering to these validation steps, researchers can be confident in the identity and quality of their synthesized derivatives.
References
Navigating the Synthesis and Application of 3-Fluoro-5-methylpyridine-2-carboxylic acid: A Guide for Advanced Research
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, application, and analysis of 3-Fluoro-5-methylpyridine-2-carboxylic acid (CAS No. 1256807-03-0).[1][2][3][4][] As a key building block in medicinal chemistry and agrochemical synthesis, understanding its reactivity and safety profile is paramount for its effective and safe utilization. This guide moves beyond a standard safety data sheet to provide in-depth, field-proven insights and detailed protocols for its most common and powerful applications.
Section 1: Core Safety Directives & Material Profile
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not universally available, a robust safety protocol can be constructed from the data of structurally analogous pyridinecarboxylic acids and fluorinated aromatic compounds. The primary hazards associated with this class of compounds include skin irritation, serious eye damage, and respiratory irritation.[6]
Hazard Identification and Precautionary Measures
Based on analogous compounds, this compound should be handled with the assumption that it is a hazardous substance. The following GHS hazard statements are likely applicable:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Personal Protective Equipment (PPE) is mandatory. The following table outlines the minimum required PPE and engineering controls for handling this compound.
| Control Parameter | Specification | Rationale |
| Ventilation | Chemical Fume Hood | To prevent inhalation of dust or vapors, which can cause respiratory tract irritation. |
| Eye Protection | Chemical Safety Goggles/Face Shield | Protects against splashes and dust, preventing serious eye irritation or damage. |
| Hand Protection | Nitrile or Neoprene Gloves | Provides a chemical-resistant barrier to prevent skin contact and subsequent irritation. |
| Body Protection | Laboratory Coat | Prevents contamination of personal clothing. |
First Aid and Emergency Procedures
In the event of exposure, immediate and appropriate action is critical. The following first-aid measures are based on established protocols for pyridinecarboxylic acids:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and drink 2-4 cupfuls of water or milk. Seek immediate medical attention.
Storage and Disposal
Proper storage and disposal are crucial for laboratory safety and environmental compliance.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.
-
Disposal: All chemical waste must be disposed of in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material.
Section 2: Core Applications & Synthetic Protocols
This compound is a versatile synthetic intermediate. Its carboxylic acid moiety allows for the formation of amides, esters, and other derivatives, while the pyridine ring can participate in cross-coupling reactions. The following sections provide detailed, adaptable protocols for two of its most powerful applications: amide bond formation and Suzuki-Miyaura cross-coupling.
Amide Coupling Reactions: The Gateway to Bioactive Molecules
The formation of an amide bond is one of the most fundamental and frequently used reactions in drug discovery.[7][8] The carboxylic acid of the title compound can be activated by a variety of coupling reagents to react with a primary or secondary amine, forming a stable amide linkage.
Causality of Reagent Selection: The choice of coupling reagent is critical and depends on factors like the steric hindrance of the amine, the desired reaction time, and the need to suppress side reactions like racemization (if chiral amines are used). Carbodiimides (like EDC) are cost-effective but can sometimes lead to the formation of N-acylurea byproducts. Uronium/aminium salts (like HATU) are highly efficient and rapid but are more expensive.[8][9]
Protocol 2.1.1: EDC/NHS-Mediated Amide Coupling
This protocol is a robust and widely applicable method for forming an amide bond.
Materials:
-
This compound
-
Amine of choice (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Standard workup reagents (e.g., ethyl acetate, 1M HCl, saturated NaHCO₃, brine)
Step-by-Step Methodology:
-
Under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add NHS (1.2 eq) and EDC (1.2 eq) to the solution.
-
Stir the mixture at room temperature for 30-60 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve the amine (1.1 eq) in a minimal amount of DMF.
-
Add the amine solution and a base such as DIPEA (2.0 eq) to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous LiCl (to help remove DMF), 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2.1.2: HATU-Mediated Amide Coupling
This protocol is recommended for more challenging couplings, such as those involving sterically hindered amines or for achieving faster reaction times.
Materials:
-
This compound
-
Amine of choice
-
Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Standard workup reagents
Step-by-Step Methodology:
-
Under an inert atmosphere, dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the solution and stir for 15-30 minutes at room temperature to form the activated ester.
-
Add the amine (1.2 eq) to the pre-activated mixture.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Follow steps 7-10 from Protocol 2.1.1 for workup and purification.
Visualization of Amide Coupling Workflow:
Caption: General workflow for amide coupling reactions.
Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds
The Suzuki-Miyaura cross-coupling is a Nobel Prize-winning reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a palladium complex.[10] While this compound does not have a halide for direct coupling, it can be converted to a halide (e.g., a bromo- or chloro- derivative) or a triflate to participate in this powerful reaction. This allows for the introduction of various aryl or heteroaryl substituents onto the pyridine ring, a common strategy in the synthesis of complex molecules.[11][12][13]
Causality of Catalyst Selection: The success of a Suzuki coupling hinges on the palladium catalyst system. The palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, more importantly, the phosphine ligand determine the catalyst's activity. For coupling with less reactive partners (like chlorides or electron-rich bromides), bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often required to facilitate the oxidative addition step of the catalytic cycle.[12]
Protocol 2.2.1: Suzuki Coupling of a Halogenated Pyridine Derivative
This protocol assumes the starting material is a bromo- or chloro- derivative of this compound (or its ester).
Materials:
-
Halogenated derivative of this compound (1.0 eq)
-
Aryl or heteroaryl boronic acid or boronic ester (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a combination of a Pd precursor like Pd(OAc)₂ with a ligand like SPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, with water as a co-solvent)
-
Standard workup reagents
Step-by-Step Methodology:
-
In a Schlenk flask or sealed vial, combine the halogenated pyridine derivative (1.0 eq), the boronic acid/ester (1.5 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and the base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., 1,4-Dioxane/Water 4:1).
-
Heat the reaction mixture with vigorous stirring at 80-110 °C for 4-24 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualization of the Suzuki-Miyaura Catalytic Cycle:
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Section 3: Analytical Characterization
Proper analytical characterization is essential to confirm the identity and purity of this compound and its reaction products.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for structural elucidation.
-
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals. The carboxylic acid proton (–COOH) will appear as a broad singlet far downfield, typically between 10-13 ppm.[14] The pyridine ring protons will appear in the aromatic region (7-9 ppm), and their splitting patterns will be influenced by the fluorine atom. The methyl group (–CH₃) protons will appear as a singlet further upfield, likely in the 2-3 ppm range.
-
¹³C NMR: The carbon NMR will show a signal for the carboxylic acid carbonyl carbon between 165-185 ppm.[14] The carbons of the pyridine ring will appear in the aromatic region (110-160 ppm), with the carbon directly bonded to the fluorine atom showing a large coupling constant (¹J C-F). The methyl carbon will be observed upfield (15-25 ppm).
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of the compound and for monitoring reaction progress.[15][16]
A general-purpose HPLC method for this compound would involve:
-
Column: A reversed-phase C18 column is a suitable starting point.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where the pyridine ring absorbs, typically around 254 nm or 280 nm.
-
Sample Preparation: The sample should be dissolved in a suitable solvent, such as the mobile phase, and filtered before injection.
This method can be optimized by adjusting the gradient profile, flow rate, and column temperature to achieve the best separation and peak shape.
References
- 1. CAS 1256807-03-0 | 4H21-3-71 | MDL MFCD18256600 | this compound | SynQuest Laboratories [synquestlabs.com]
- 2. This compound,1256807-03-0-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. 1256807-03-0 | 3-Fluoro-5-methyl-pyridine-2-carboxylic acid - Capot Chemical [capotchem.com]
- 6. 6-Fluoro-5-methylpyridine-3-carboxylic acid | C7H6FNO2 | CID 16414223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. hepatochem.com [hepatochem.com]
- 8. growingscience.com [growingscience.com]
- 9. Amide Synthesis [fishersci.co.uk]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 15. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. helixchrom.com [helixchrom.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Fluoro-5-methylpyridine-2-carboxylic Acid
Welcome to the technical support center for the synthesis of 3-Fluoro-5-methylpyridine-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the synthesis of this valuable heterocyclic building block. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering robust troubleshooting strategies to enhance yield, purity, and scalability.
Introduction: The Significance of this compound
Substituted pyridine carboxylic acids are crucial intermediates in the pharmaceutical and agrochemical industries.[1] The specific substitution pattern of this compound makes it a key component in the development of various biologically active compounds. Achieving an efficient, high-yield synthesis is critical for the economic viability of larger-scale production. This guide explores common synthetic pathways and provides solutions to challenges frequently encountered in the laboratory.
Overview of Primary Synthetic Strategies
There are several established routes to synthesize this compound. The choice of strategy often depends on the availability of starting materials, scalability requirements, and safety considerations. The three most common approaches are outlined below.
Caption: Common synthetic pathways to the target molecule.
Troubleshooting Guide & FAQs
This section addresses specific issues encountered during synthesis in a practical question-and-answer format.
Category 1: Low Yield & Reaction Inefficiency
Question 1: My Directed ortho-Metalation (DoM) reaction (Route A) is giving very low yield. What are the likely causes and how can I fix it?
Answer: Low yield in DoM is a classic problem often traced back to the deprotonation step. The pyridine nitrogen deactivates the ring towards electrophilic attack and can complicate lithiation.[2][3] Here’s a systematic approach to troubleshooting:
-
Cause A: Incomplete Deprotonation. The basicity of your organolithium reagent may be insufficient.
-
Solution 1: Change the Base. Standard n-BuLi can be sluggish. Switching to a more reactive base like sec-BuLi or t-BuLi often improves deprotonation efficiency.[4]
-
Solution 2: Add an Activator. The addition of N,N,N',N'-tetramethylethylenediamine (TMEDA) is a well-established technique.[4] TMEDA chelates the lithium cation, breaking down the alkyllithium aggregates in solution. This increases the kinetic basicity of the reagent, leading to faster and more complete deprotonation at the C2 position.
-
-
Cause B: Incorrect Temperature.
-
Solution: Deprotonation is typically performed at low temperatures (-78 °C) to prevent side reactions and decomposition of the lithiated intermediate. However, after the initial deprotonation, allowing the reaction to slowly warm to -40 °C or -20 °C before quenching with CO₂ can sometimes drive the reaction to completion. Monitor carefully to avoid decomposition.
-
-
Cause C: Poor CO₂ Quench.
-
Solution: Ensure you are quenching with a large excess of freshly crushed, high-purity dry ice. Do not pour the reaction mixture onto the dry ice, as this can cause localized warming and side reactions. Instead, rapidly transfer the cold (-78 °C) reaction mixture via cannula into a separate flask containing a vigorously stirred slurry of dry ice in THF. This ensures rapid and efficient trapping of the aryl anion.
-
Question 2: The hydrolysis of the nitrile intermediate (3-Fluoro-5-methyl-2-cyanopyridine) is stalling or giving a mixture of amide and carboxylic acid. How can I drive it to completion?
Answer: Incomplete hydrolysis of the 2-cyanopyridine intermediate is common. The initial hydrolysis product, the amide, can sometimes be resistant to further hydrolysis.
-
Cause A: Insufficiently Harsh Conditions.
-
Solution 1 (Acidic): Use concentrated sulfuric acid (e.g., 90%) and increase the reaction temperature.[5] Heating at temperatures around 120 °C for several hours is often required to force the hydrolysis of the intermediate amide to the carboxylic acid.[5]
-
Solution 2 (Basic): While acidic hydrolysis is common, basic hydrolysis with a high concentration of NaOH or KOH in a water/ethanol mixture under reflux can also be effective. The choice may depend on the stability of other functional groups on your molecule.
-
-
Cause B: Reaction Time.
-
Solution: These reactions can be slow. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has gone to completion before workup. It is not uncommon for these reactions to require 4-12 hours at elevated temperatures.
-
Category 2: Impurities & Side Reactions
Question 3: My Sandmeyer reaction (Route B) to install the cyano group produces a significant amount of tar-like byproducts.
Answer: The Sandmeyer reaction involves diazonium salts, which are notoriously unstable and can decompose to form radical species, leading to a variety of byproducts, including biaryls and phenolic compounds.[6][7]
-
Cause A: Unstable Diazonium Salt.
-
Solution 1: Strict Temperature Control. The diazotization step (formation of Ar-N₂⁺) and the subsequent displacement with CuCN must be performed at low temperatures, typically between 0 °C and 5 °C.[8] Use of an ice-salt bath is recommended to maintain this temperature range, especially during the addition of sodium nitrite.
-
Solution 2: Use Freshly Prepared Reagents. Prepare the diazonium salt solution and use it immediately. Do not store it, as decomposition begins almost instantly upon formation.
-
-
Cause B: Catalyst Issues.
Question 4: During purification, I have difficulty separating my product from starting materials and other basic impurities.
Answer: Pyridine carboxylic acids can be challenging to purify via standard silica gel chromatography due to their basic nitrogen, which causes significant tailing on the acidic silica surface.[10]
-
Solution 1: Acid-Base Extraction. This is often the most effective method. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate). Wash with a dilute acid (e.g., 1M HCl) to protonate the pyridine nitrogen and extract it into the aqueous layer, leaving non-basic impurities behind. Then, carefully basify the aqueous layer with a base like NaOH or NaHCO₃ to precipitate the product, which can be collected by filtration or re-extracted with an organic solvent.[10]
-
Solution 2: Modified Chromatography. If chromatography is necessary, the tailing can be suppressed by adding a small amount of a volatile acid (like acetic acid) or base (like triethylamine) to the eluent system, depending on the nature of the impurities.[10]
-
Solution 3: Crystallization. If the product is a solid, crystallization from a suitable solvent system is an excellent final purification step to achieve high purity.[10]
Frequently Asked Questions (FAQs)
Q: Which synthetic route is generally preferred for scalability? A: Route C (Halogen Exchange & Cyanation) is often favored for larger-scale industrial production.[1] This route typically avoids highly reactive and pyrophoric organolithium reagents used in DoM and the potentially unstable diazonium salts of the Sandmeyer reaction. The starting materials are often more readily available and the reaction conditions can be more easily controlled in large reactors.[11][12]
Q: What are the critical safety precautions for these syntheses? A: Each route has specific hazards.
-
Route A (DoM): Alkyllithiums (n-BuLi, s-BuLi) are pyrophoric and react violently with water. All manipulations must be done under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and proper syringe/cannula techniques.
-
Routes B & C (Cyanation): Sodium or potassium cyanide and their solutions are highly toxic. All work must be performed in a well-ventilated fume hood, and acidic waste containing cyanide must be quenched with bleach (sodium hypochlorite) before disposal to neutralize it.
-
General: Many reactions are exothermic. Use appropriate cooling baths and add reagents slowly to maintain control over the reaction temperature.[10]
Q: How do I confirm the final product's identity and purity? A: A combination of standard analytical techniques is required:
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Provides definitive structural information.
-
Mass Spectrometry (MS): Confirms the molecular weight.
-
HPLC: To determine purity.[13]
-
Melting Point: A sharp melting point is indicative of a pure solid compound.
Detailed Experimental Protocols
Protocol 1: Synthesis via Directed ortho-Metalation (Route A)
This protocol is a representative procedure and may require optimization.
-
Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with 3-fluoro-5-methylpyridine (1.0 eq) and anhydrous THF (approx. 0.2 M concentration).
-
Deprotonation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 eq, 2.5 M in hexanes) is added dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C. The resulting dark solution is stirred at -78 °C for 1-2 hours.
-
Carboxylation: In a separate flask, a large excess of freshly crushed dry ice is suspended in anhydrous THF under nitrogen. The lithiated pyridine solution is transferred rapidly via a cooled cannula into the vigorously stirred dry ice slurry.
-
Workup: The reaction mixture is allowed to warm to room temperature. Water is carefully added to quench any remaining reactive species. The mixture is concentrated under reduced pressure. The residue is redissolved in water, and the aqueous layer is washed with diethyl ether to remove non-polar impurities.
-
Isolation: The aqueous layer is cooled in an ice bath and acidified to pH ~4-5 with 2M HCl. The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield this compound.
Protocol 2: Hydrolysis of 3-Fluoro-5-methyl-2-cyanopyridine (Routes B/C)
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-fluoro-5-methyl-2-cyanopyridine (1.0 eq).
-
Reaction: Carefully add concentrated sulfuric acid (90-98%, approx. 5-10 volumes) to the nitrile.
-
Heating: Heat the reaction mixture to 120-130 °C with stirring for 4-6 hours. Monitor the reaction by TLC or HPLC until the starting material and intermediate amide are consumed.
-
Workup: Allow the reaction to cool to room temperature, then pour it carefully onto a large amount of crushed ice in a beaker with vigorous stirring.
-
Isolation: Neutralize the cold acidic solution by slowly adding a saturated solution of sodium carbonate or sodium hydroxide until the pH reaches ~4-5. The product will precipitate out of the solution.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.
Data Summary Tables
Table 1: Qualitative Comparison of Synthetic Routes
| Feature | Route A: Directed ortho-Metalation | Route B: Sandmeyer / Balz-Schiemann | Route C: Halogen Exchange & Cyanation |
| Starting Material | 3-Fluoro-5-methylpyridine | 2-Amino-5-methylpyridine | Halogenated Pyridine |
| Key Reagents | n-BuLi/s-BuLi, Dry Ice | NaNO₂, HBF₄, CuCN | KF, NaCN, Catalyst |
| Pros | Convergent, few steps. | Well-established classical reactions. | Good for scale-up, avoids pyrophorics.[1] |
| Cons | Requires cryogenic temps, pyrophoric reagents, strict inert atmosphere. | Unstable diazonium intermediates, toxic reagents (CuCN).[6] | May require multiple steps, potential for catalyst poisoning. |
| Typical Yield | 50-75% | 40-60% (over multiple steps) | 60-80% (over multiple steps) |
References
- 1. US8575350B2 - Process for producing pyridine carboxylic acids - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Direct ortho-Arylation of Pyridinecarboxylic Acids: Overcoming the Deactivating Effect of sp2-Nitrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. baranlab.org [baranlab.org]
- 5. 3-Methylpyridine-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Sandmeyer Reaction [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. US6921828B2 - Processes for the preparation of 2-aminomethlpyridines and the 2-cyanopyridines used in their preparation - Google Patents [patents.google.com]
- 12. EP0333020A2 - Process for the preparation of substituted pyridines - Google Patents [patents.google.com]
- 13. jocpr.com [jocpr.com]
Technical Support Center: Reaction Optimization for 3-Fluoro-5-methylpyridine-2-carboxylic acid
Welcome to the technical support center for the synthesis and optimization of 3-Fluoro-5-methylpyridine-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important fluorinated pyridine intermediate. The following information is structured in a question-and-answer format to provide direct, actionable solutions to specific experimental issues.
Section 1: Frequently Asked Questions (FAQs)
This section addresses general inquiries regarding the synthetic strategy and reaction fundamentals.
Q1: What is a reliable and scalable synthetic route for this compound?
A common and effective strategy involves a multi-step synthesis starting from a commercially available substituted pyridine. A robust approach is the oxidation of 3-fluoro-2,5-lutidine (3-fluoro-2,5-dimethylpyridine). This method avoids the often-problematic regioselectivity issues associated with direct lithiation of fluorinated pyridines that lack strong directing groups.
The overall transformation can be summarized as:
-
Selective Oxidation: The methyl group at the C2 position is preferentially oxidized to a carboxylic acid. This selectivity is driven by the electronic influence of the pyridine nitrogen and the fluorine atom.
-
Work-up and Isolation: Standard aqueous work-up followed by crystallization or chromatography yields the final product.
Q2: Why is oxidation of 3-fluoro-2,5-lutidine preferred over a Directed ortho-Metalation (DoM) approach?
While Directed ortho-Metalation (DoM) is a powerful tool for functionalizing aromatic rings, its application to this specific target has several challenges.[1][2][3]
-
Regioselectivity: The fluorine atom at C3 and the methyl group at C5 do not provide strong, unambiguous direction for lithiation at the C2 position. Lithiation could potentially occur at C4 or C6, leading to a mixture of isomers that are difficult to separate.[4][5][6]
-
Reaction Conditions: DoM requires cryogenic temperatures (typically -78 °C) and highly reactive organolithium bases (like n-BuLi or LDA), which can be challenging to scale up.[3][7] The pyridine ring itself is susceptible to nucleophilic addition by organolithium reagents, which can lead to undesired side products.[7][8][9]
-
Alternative Routes: In contrast, the oxidation of a pre-functionalized precursor like 3-fluoro-2,5-lutidine is often more straightforward, higher-yielding, and avoids regioselectivity issues, making it a more reliable process for large-scale synthesis.[10][11][12]
Section 2: Troubleshooting Guide: Common Experimental Issues
This section provides a detailed breakdown of common problems, their root causes, and step-by-step solutions.
Problem 1: Low or No Yield of Carboxylic Acid
You've attempted the oxidation of 3-fluoro-2,5-lutidine, but the yield is disappointingly low, or you've recovered mostly starting material.
-
Choice of Oxidant: The strength and type of oxidizing agent are critical.
-
Insight: Permanganate (KMnO₄) or selenium dioxide (SeO₂) are common choices for oxidizing alkylpyridines.[10][12] However, harsh oxidants can lead to over-oxidation and ring degradation. Catalytic oxidation processes, sometimes using V₂O₅/TiO₂ systems in the vapor phase, are also reported for similar transformations and can offer higher selectivity.[11][13]
-
Actionable Advice:
-
Potassium Permanganate (KMnO₄): This is a strong, cost-effective oxidant. The reaction is typically run in an aqueous solution, and the pH must be carefully controlled. Start with a stoichiometric amount and monitor the reaction progress by TLC or LC-MS.
-
Selenium Dioxide (SeO₂): Often used for selective oxidation of methyl groups alpha to a nitrogen atom. This reaction is typically performed in a solvent like dioxane or pyridine at elevated temperatures. Be aware of the toxicity of selenium compounds.
-
-
-
Incomplete Reaction: The reaction has stalled before all the starting material is consumed.
-
Insight: Oxidation of heteroaromatic methyl groups can be sluggish. Insufficient reaction time, inadequate temperature, or poor mixing can lead to incomplete conversion.
-
Actionable Advice:
-
Extend Reaction Time: Monitor the reaction every 2-4 hours. Continue until the starting material spot on the TLC plate has disappeared or is no longer diminishing.
-
Increase Temperature: Gradually increase the reaction temperature in 10 °C increments. For KMnO₄ in water, this may mean heating to reflux.
-
Ensure Efficient Stirring: The reaction mixture, especially with KMnO₄, can become a thick slurry of manganese dioxide (MnO₂). Use a robust overhead mechanical stirrer to ensure proper mixing.
-
-
-
Product Degradation: The desired product is forming but then degrading under the reaction conditions.
-
Insight: Pyridine carboxylic acids can be susceptible to decarboxylation or other side reactions at high temperatures or under harsh pH conditions.
-
Actionable Advice:
-
Temperature Control: Avoid excessive heating. Once the reaction reaches completion, cool it down promptly.
-
pH Monitoring: During the work-up, avoid strongly acidic or basic conditions for prolonged periods. Neutralize the reaction mixture carefully.
-
-
Caption: Troubleshooting decision tree for low yield.
Problem 2: Difficulty in Product Isolation and Purification
The reaction appears successful, but isolating a pure product is challenging. The crude material is an intractable oil or fails to crystallize.
-
Incorrect pH during Extraction: Pyridine carboxylic acids are amphoteric, meaning they can act as both acids and bases. Their solubility is highly dependent on pH.
-
Insight: The product will be soluble in both acidic (as the pyridinium salt) and basic (as the carboxylate salt) aqueous solutions. It is least soluble in water at its isoelectric point (pI).[14]
-
Actionable Advice:
-
Determine the pI: The pI for a pyridine carboxylic acid is typically in the pH range of 3-4.
-
Purification Step: After quenching the reaction, filter off any solids (e.g., MnO₂). Acidify the filtrate with concentrated HCl to a pH of ~1 to protonate the pyridine nitrogen and ensure all carboxylate is in the acid form. Wash with an organic solvent (e.g., ethyl acetate) to remove non-polar impurities.
-
Precipitation: Carefully adjust the pH of the aqueous layer to the pI (target pH ~3.5) using a base like NaOH or Na₂CO₃. The product should precipitate out of the solution. Cool the mixture in an ice bath to maximize precipitation, then collect the solid by filtration.
-
-
-
Persistent Impurities: The isolated solid is still impure, and recrystallization attempts are failing.
-
Insight: Common impurities include unreacted starting material, over-oxidized byproducts, or regioisomers if an alternative synthetic route was used. The similar polarity of these compounds can make purification by simple crystallization difficult.
-
Actionable Advice:
-
Recrystallization Solvent Screening: Test a range of solvents. Good single-solvent systems for pyridine carboxylic acids often include water, ethanol, or acetic acid.[15][16] If a single solvent fails, try a solvent/anti-solvent system (e.g., dissolving in hot ethanol and adding water or hexane until cloudy).
-
Charcoal Treatment: If the product is colored, dissolving the crude material in a suitable solvent, adding activated charcoal, heating briefly, and filtering hot can remove colored impurities.[15]
-
Column Chromatography: If all else fails, silica gel chromatography can be used. A polar mobile phase, often containing a small amount of acetic or formic acid to keep the carboxylic acid protonated and prevent streaking, will be necessary. A typical eluent system might be Dichloromethane/Methanol/Acetic Acid (e.g., 95:4.5:0.5).
-
-
References
- 1. baranlab.org [baranlab.org]
- 2. Directed Ortho Metalation [organic-chemistry.org]
- 3. uwindsor.ca [uwindsor.ca]
- 4. znaturforsch.com [znaturforsch.com]
- 5. scribd.com [scribd.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. US2109957A - Preparation of pyridine-carboxylic acids and the like - Google Patents [patents.google.com]
- 13. US8575350B2 - Process for producing pyridine carboxylic acids - Google Patents [patents.google.com]
- 14. US3657259A - Process for the production of pyridine carboxylic acids - Google Patents [patents.google.com]
- 15. US2916494A - Purification of j-pyridine carboxylic acid - Google Patents [patents.google.com]
- 16. CN101602715A - The synthetic method of 2-pyridine carboxylic acid - Google Patents [patents.google.com]
Technical Support Center: 3-Fluoro-5-methylpyridine-2-carboxylic acid
Welcome to the technical support guide for 3-Fluoro-5-methylpyridine-2-carboxylic acid (CAS: 1256807-03-0). This resource is designed for researchers, chemists, and drug development professionals to address common stability challenges encountered during the storage, handling, and experimental use of this compound. Our goal is to provide practical, experience-driven advice to ensure the integrity of your starting materials and the success of your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the stability and handling of this compound.
Q1: What are the ideal storage conditions for this compound?
A: Proper storage is the first line of defense against degradation. The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] Based on safety data for structurally similar fluorinated pyridine carboxylic acids, keeping the material away from heat, ignition sources, and incompatible substances like strong oxidizing agents is critical.[1][2] For long-term stability, storage in a refrigerator or freezer is recommended, although specific temperature guidelines should be followed as indicated on the product label.
Q2: I've noticed a slight discoloration/clumping in my solid sample. Is it still usable?
A: Discoloration or changes in physical appearance can be an early indicator of degradation. While slight changes may not always signify complete decomposition, it warrants caution. The primary concern with pyridine-2-carboxylic acids is decarboxylation, which can be accelerated by heat and moisture. Before use, we recommend performing a quality control check, such as obtaining a quick Nuclear Magnetic Resonance (NMR) spectrum or a Liquid Chromatography-Mass Spectrometry (LC-MS) trace, to confirm the compound's purity and structure.
Q3: What solvents are recommended for dissolving this compound for reactions or analysis?
A: The choice of solvent can influence stability, especially in solution. For analytical purposes like NMR, deuterated polar aprotic solvents such as DMSO-d₆ or DMF-d₇ are suitable. For reactions, the stability will be highly dependent on the reaction conditions (temperature, pH, other reagents). Pyridinecarboxylic acids are generally soluble in polar solvents.[3] However, prolonged heating in protic or aqueous solutions, especially under acidic or basic conditions, can promote decarboxylation.[4][5] It is advisable to prepare solutions fresh before use and minimize their time at elevated temperatures.
Q4: What are the primary signs of decomposition I should look for?
A: The most common decomposition pathway for pyridine-2-carboxylic acids is decarboxylation (loss of CO₂), which would yield 3-Fluoro-5-methylpyridine.[6][7] You can monitor for this in several ways:
-
Gas Evolution: Noticeable bubbling or pressure buildup in a sealed container upon warming or dissolving the compound.
-
Analytical Monitoring (LC-MS/GC-MS): Appearance of a new peak with a mass corresponding to the decarboxylated product (C₆H₆FN, M.W. ≈ 111.12 g/mol ).
-
NMR Spectroscopy: The disappearance of the carboxylic acid proton signal and changes in the aromatic proton shifts.
Section 2: Troubleshooting Guide for Experimental Issues
This section provides a problem-and-solution framework for specific issues that may arise during experiments.
Problem 1: My reaction yield is consistently lower than expected when using this compound.
-
Potential Cause: Degradation of the starting material, either in storage or during the reaction. The carboxylic acid functionality is crucial for many coupling reactions (e.g., amide bond formation), and its loss via decarboxylation will render the molecule unreactive for that purpose.
-
Troubleshooting Steps:
-
Verify Starting Material Purity: Before starting your reaction, run a purity check on your stock of this compound using LC-MS or ¹H NMR. Compare it to the certificate of analysis or a reference spectrum.
-
Analyze Reaction Temperature: Pyridine-2-carboxylic acids are known to decarboxylate at elevated temperatures.[5][6] If your reaction protocol involves heating, consider if the temperature can be lowered. Could a more active coupling agent or catalyst be used to facilitate the reaction at a lower temperature?
-
Control Reaction pH: The rate of decarboxylation can be pH-dependent.[4][5] Extreme pH values can accelerate degradation. Ensure your reaction medium is appropriately buffered if possible.
-
Monitor the Reaction Over Time: Take aliquots at different time points and analyze them by LC-MS. Look for the formation of the decarboxylated byproduct alongside your desired product. This can help determine if the degradation is happening early on or over the course of the reaction.
-
Problem 2: I am observing an unexpected byproduct with a mass of ~111 g/mol in my mass spectrometry analysis.
-
Potential Cause: This mass corresponds to 3-Fluoro-5-methylpyridine, the decarboxylation product of your starting material.
-
Troubleshooting Steps:
-
Isolate the Source: Confirm if the impurity is present in your starting material or if it's forming during your workup or analysis. Inject a solution of the starting material directly into the LC-MS.
-
Review MS Source Conditions: High temperatures in the mass spectrometer's ion source (in-source fragmentation) can sometimes induce decarboxylation. Try lowering the source temperature to see if the relative abundance of the ~111 m/z peak decreases.
-
Re-evaluate Reaction Conditions: If the byproduct is present in the crude reaction mixture, this is strong evidence of instability under your chosen reaction conditions. Refer to the troubleshooting steps in Problem 1 .
-
Problem 3: The NMR spectrum of my compound looks "messy" or shows unexpected peaks in the aromatic region.
-
Potential Cause: The presence of degradation products or impurities. The electronic environment of the pyridine ring protons will change significantly upon removal of the electron-withdrawing carboxylic acid group.
-
Troubleshooting Steps:
-
Identify Key Signals: Look for the characteristic broad singlet of the carboxylic acid proton. If its integration is low or absent, it's a red flag.
-
Compare to a Reference: Compare your spectrum to a known good reference spectrum of the starting material.
-
Spike Experiment: If you have a sample of the suspected byproduct (3-Fluoro-5-methylpyridine), you can "spike" your NMR sample with a small amount of it to see if the unassigned peaks increase in intensity, confirming their identity.
-
Section 3: Mechanistic Insight & Proactive Stability Management
Understanding the "why" behind the instability is key to preventing it. The primary stability concern for this compound is thermal decarboxylation.
The Mechanism of Decarboxylation
Pyridine-2-carboxylic acids (picolinic acids) decarboxylate more readily than their isomers at the 3- and 4-positions.[5] This is because the nitrogen atom at the 2-position can stabilize the transition state of the reaction. The process is thought to proceed through a zwitterionic intermediate, which then loses carbon dioxide to form an ylide.[4][7] This ylide is subsequently protonated by a solvent molecule or another acid to give the final product.
The presence of electron-withdrawing groups, like fluorine, can influence the electron density on the pyridine ring and potentially affect the rate of this process.[6]
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. mdpi.com [mdpi.com]
- 4. Kinetics and mechanism of decarboxylation of some pyridinecarboxy...: Ingenta Connect [ingentaconnect.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 3-Fluoro-5-methylpyridine-2-carboxylic Acid
Welcome to the technical support center for the synthesis of 3-Fluoro-5-methylpyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) related to the scale-up of this important pyridine derivative.
Synthesis Overview & Strategy
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions, especially when transitioning from laboratory to pilot or manufacturing scale. The most common and effective synthetic route involves a directed ortho-lithiation of a substituted pyridine, followed by carboxylation.
The fluorine atom acts as a powerful directing group, facilitating the deprotonation at the C2 position.[1][2] Subsequent quenching with carbon dioxide (dry ice) and an acidic workup yields the desired carboxylic acid.
Reaction Pathway
The overall synthetic transformation can be visualized as follows:
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol (Lab Scale)
This protocol outlines a standard laboratory procedure for the synthesis. When scaling up, each step will require careful consideration and optimization.
Materials:
-
2-Bromo-3-fluoro-5-methylpyridine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Dry Ice (solid carbon dioxide)
-
Hydrochloric Acid (HCl), 1 M
-
Saturated Sodium Bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Ethyl Acetate
-
Hexanes
Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), add 2-Bromo-3-fluoro-5-methylpyridine to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Dissolution: Dissolve the starting material in anhydrous THF.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-BuLi dropwise via the dropping funnel, ensuring the internal temperature does not exceed -70 °C. Stir the mixture at -78 °C for 1 hour.
-
Carboxylation: In a separate flask, crush dry ice into a fine powder. Carefully and quickly, add the crushed dry ice to the reaction mixture in portions, maintaining vigorous stirring.
-
Quenching: Allow the reaction to slowly warm to room temperature. Quench the reaction by carefully adding 1 M HCl until the pH is acidic (pH ~2-3).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and scale-up of this compound in a question-and-answer format.
Low or No Product Formation
Q: My reaction is yielding very little or no desired product. What are the likely causes?
A: Low or no product formation can stem from several factors, primarily related to the sensitive nature of the organolithium intermediate.
-
Moisture Contamination: n-Butyllithium is extremely reactive with water.[3][4] Any moisture in the glassware, solvent, or starting material will quench the n-BuLi, preventing the lithiation from occurring.
-
Troubleshooting:
-
Ensure all glassware is rigorously flame-dried or oven-dried before use.
-
Use anhydrous solvents. It is recommended to use freshly distilled THF over a drying agent like sodium/benzophenone.
-
Ensure the starting material is dry.
-
-
-
Degraded n-BuLi: The concentration of commercially available n-BuLi can decrease over time, especially with improper storage.
-
Incorrect Reaction Temperature: The lithiation step is highly exothermic and requires low temperatures to prevent side reactions.
-
Troubleshooting:
-
Maintain a strict reaction temperature of -78 °C during the addition of n-BuLi.
-
Add the n-BuLi solution slowly and monitor the internal temperature closely.
-
-
Formation of Impurities
Q: I'm observing significant impurities in my crude product. What are the common side reactions?
A: The formation of impurities often points to issues with temperature control or the stoichiometry of reagents.
-
Over-lithiation or Multiple Lithiations: While the fluorine at C3 strongly directs lithiation to the C2 position, using an excess of n-BuLi or allowing the temperature to rise can lead to deprotonation at other positions.[1]
-
Troubleshooting:
-
Use a slight excess (e.g., 1.05-1.1 equivalents) of accurately titrated n-BuLi.
-
Maintain strict temperature control at -78 °C.
-
-
-
Reaction with Solvent: At higher temperatures, n-BuLi can react with THF.
-
Troubleshooting:
-
Keep the reaction temperature below -70 °C during the lithiation step.
-
-
Workup and Purification Challenges
Q: I'm having difficulty isolating the pure product after the reaction. What are some common workup and purification pitfalls?
A: The acidic nature of the product and its solubility can present challenges during extraction and purification.
-
Incomplete Acidification: The product will remain as its carboxylate salt in a basic or neutral aqueous solution, leading to poor extraction into organic solvents.
-
Troubleshooting:
-
Ensure the aqueous layer is acidified to a pH of 2-3 with a mineral acid like HCl before extraction.
-
-
-
Emulsion Formation: During extraction, an emulsion can form between the aqueous and organic layers, making separation difficult.
-
Troubleshooting:
-
Add brine to the separatory funnel to help break the emulsion.
-
If necessary, filter the entire mixture through a pad of Celite.
-
-
-
Recrystallization Issues: Finding a suitable solvent system for recrystallization can be challenging.
-
Troubleshooting:
-
Experiment with different solvent systems. A mixture of a polar solvent (like ethanol or methanol) and a non-polar solvent (like hexanes or water) is often effective for pyridine carboxylic acids.[7]
-
-
Scale-Up Considerations
Transitioning from a laboratory-scale synthesis to a larger industrial scale introduces new challenges that must be addressed to ensure safety, efficiency, and product quality.
| Parameter | Laboratory Scale (Grams) | Scale-Up (Kilograms) | Key Considerations |
| Reagent Handling | Syringe/cannula transfer of n-BuLi. | Metering pumps and closed systems. | n-BuLi is pyrophoric and reacts violently with water.[3][8] Ensure all transfer lines are purged with inert gas. |
| Temperature Control | Dry ice/acetone bath. | Jacketed reactor with a cryo-cooling system. | The high exothermicity of the lithiation requires efficient heat removal to prevent runaway reactions. |
| Mixing | Magnetic stirrer. | Overhead mechanical stirrer. | Ensure adequate mixing to maintain temperature homogeneity and prevent localized "hot spots." |
| Quenching | Addition of crushed dry ice to the reaction mixture. | Sub-surface addition of CO2 gas or addition of the reaction mixture to a slurry of dry ice in an inert solvent. | The quenching process is also exothermic and can cause rapid pressure build-up if not controlled. |
| Workup | Separatory funnel extractions. | Liquid-liquid extraction in a reactor or dedicated extraction vessel. | Handling large volumes of flammable organic solvents requires appropriate safety measures. |
| Purification | Recrystallization or column chromatography. | Crystallization in a reactor with controlled cooling, followed by filtration and drying. | Column chromatography is generally not feasible for large-scale production. |
Troubleshooting Flowchart for Scale-Up
Caption: A decision-making flowchart for troubleshooting scale-up issues.
Frequently Asked Questions (FAQs)
Q1: Can I use a different organolithium reagent, such as s-BuLi or t-BuLi?
A1: While other organolithium reagents can be used for lithiation, n-BuLi is generally preferred for this transformation. s-BuLi and t-BuLi are more reactive and may lead to more side products or decomposition, especially at larger scales.
Q2: Is it possible to perform this reaction at a higher temperature to avoid the need for a cryo-cooler on a large scale?
A2: It is strongly advised against running the lithiation at temperatures significantly above -70 °C. The organolithium intermediate is thermally unstable and will decompose or react with the solvent at higher temperatures, leading to a drastic reduction in yield and the formation of impurities.[1]
Q3: What are the main safety concerns when scaling up this synthesis?
A3: The primary safety concern is the handling of n-butyllithium.[3] It is a pyrophoric liquid, meaning it can ignite spontaneously on contact with air. It also reacts violently with water and other protic solvents.[4][8] A thorough safety review and the implementation of appropriate engineering controls (e.g., closed systems, inert atmosphere) are essential before attempting this reaction on a large scale.
Q4: How can I monitor the progress of the reaction?
A4: At the laboratory scale, the reaction can be monitored by taking small aliquots, quenching them with a deuterated solvent like D2O, and analyzing the resulting mixture by 1H NMR to determine the extent of lithiation. On a larger scale, in-process controls might involve monitoring the temperature profile of the reaction, as the lithiation is exothermic.
Q5: Are there alternative synthetic routes to this compound?
A5: While directed ortho-lithiation is a common and effective method, other routes could involve the oxidation of a corresponding 2-methyl or 2-formylpyridine precursor. However, these routes may require more steps and potentially harsher reaction conditions.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. enhs.uark.edu [enhs.uark.edu]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. chemicalbook.com [chemicalbook.com]
- 7. US2916494A - Purification of j-pyridine carboxylic acid - Google Patents [patents.google.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Technical Support Center: 3-Fluoro-5-methylpyridine-2-carboxylic acid
Welcome to the technical support center for 3-Fluoro-5-methylpyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice to ensure the stability and successful application of this compound in your experiments.
Understanding the Stability of this compound
This compound is a substituted pyridine carboxylic acid. Its stability is primarily influenced by the pyridine ring, the carboxylic acid functional group, and the electron-withdrawing and -donating effects of its substituents. While specific decomposition data for this exact molecule is not extensively published, we can infer its stability profile and potential degradation pathways based on the well-understood chemistry of pyridine-2-carboxylic acids.
The primary concern for pyridine-2-carboxylic acids is decarboxylation , the loss of the carboxyl group as carbon dioxide, especially when heated.[1][2][3] The presence of the nitrogen atom adjacent to the carboxylic acid group can influence the rate of this reaction.[1] Additionally, as a carboxylic acid, it can react with bases and nucleophiles. The pyridine nitrogen can also participate in reactions, such as N-oxidation.[4][5]
This guide will provide you with the best practices for handling, storing, and troubleshooting potential issues with this compound to minimize decomposition and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary decomposition pathway for this compound?
A1: The most probable decomposition pathway is decarboxylation, particularly upon heating. This involves the loss of the carboxylic acid group as CO2 to form 3-Fluoro-5-methylpyridine. The rate of decarboxylation can be influenced by temperature, solvent, and the presence of acids or bases.[1][2]
Q2: How should I properly store this compound?
A2: To ensure stability, it is recommended to store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and direct sunlight.[6][7] For long-term storage, refrigeration (2-8 °C) is advisable. Avoid repeated freeze-thaw cycles if stored in a freezer.
Q3: Is this compound sensitive to air or moisture?
A3: While not acutely sensitive, prolonged exposure to moisture can lead to hydration and potentially alter its physical properties. The pyridine ring is generally stable to air, but like many organic compounds, it is good practice to store it under an inert atmosphere (e.g., argon or nitrogen) for long-term storage to prevent any potential oxidative degradation.
Q4: What solvents are compatible with this compound?
A4: The compound is expected to be soluble in a range of polar organic solvents. However, for long-term storage in solution, it is best to use aprotic solvents. Protic solvents like water and alcohols could potentially participate in slow esterification or other reactions, especially if heated or in the presence of catalysts.[8]
Q5: Can I heat solutions of this compound?
A5: Heating should be done with caution. As mentioned, pyridine-2-carboxylic acids can undergo thermal decarboxylation.[1][3] If heating is necessary for your reaction, it is recommended to use the lowest effective temperature and for the shortest possible duration. Running a small-scale test to check for decomposition (e.g., by TLC or LC-MS) is advisable.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Decomposition of the starting material. | Verify the purity of your this compound using an appropriate analytical technique (e.g., NMR, LC-MS, or melting point). If decomposition is suspected, consider purification before use. |
| Low reaction yield | The compound may have degraded during the reaction. | If the reaction requires heat, consider if decarboxylation is a possible side reaction. Monitor the reaction progress closely and try to minimize reaction time and temperature. Ensure all reagents and solvents are pure and dry. |
| Appearance of a new spot on TLC or a new peak in LC-MS | This is a strong indicator of decomposition or impurity formation. | The new spot/peak could correspond to the decarboxylated product (3-Fluoro-5-methylpyridine) or other byproducts. Isolate and characterize the impurity if possible. Re-evaluate your storage and handling procedures. |
| Discoloration of the solid compound | This could indicate slow decomposition over time, possibly due to exposure to light, air, or impurities. | While slight discoloration may not always indicate significant degradation, it is a warning sign. It is best to re-analyze the compound's purity. If purity is compromised, purification may be necessary. |
Experimental Protocols
Protocol 1: Recommended Storage and Handling
-
Upon Receipt: Visually inspect the container for any damage.
-
Storage Environment: Store the compound in its original, tightly sealed container in a cool (2-8 °C), dry, and dark place.[6][7]
-
Inert Atmosphere: For long-term storage, consider placing the container inside a larger vessel with a desiccant and purging with an inert gas like argon or nitrogen.
-
Handling: When handling the compound, use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9] Handle in a well-ventilated area or a fume hood.[6]
-
Dispensing: To avoid contamination and moisture absorption, allow the container to warm to room temperature before opening. Use clean spatulas and weigh the desired amount quickly. Reseal the container tightly immediately after use.
Protocol 2: Purity Assessment by Thin-Layer Chromatography (TLC)
-
Sample Preparation: Prepare a dilute solution of your this compound in a suitable solvent (e.g., ethyl acetate or a mixture of dichloromethane and methanol).
-
TLC Plate: Use a silica gel TLC plate.
-
Spotting: Carefully spot your sample solution onto the baseline of the TLC plate.
-
Eluent System: A common eluent system for carboxylic acids is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate), often with a small amount of acetic acid to suppress the ionization of the carboxylic acid and reduce tailing.
-
Development: Place the TLC plate in a developing chamber with the chosen eluent system.
-
Visualization: After the solvent front has reached a suitable height, remove the plate and visualize the spots under a UV lamp (254 nm). The presence of more than one spot may indicate impurities or decomposition.
Visualizing Decomposition and Workflow
To better understand the potential decomposition and the recommended workflow, the following diagrams are provided.
Caption: Potential thermal decarboxylation pathway.
Caption: Recommended experimental workflow.
Summary of Key Recommendations
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2-8 °C | To minimize thermal decomposition. |
| Atmosphere | Tightly sealed, inert gas for long-term storage | To prevent moisture absorption and potential oxidation. |
| Light Exposure | Store in the dark | To prevent potential photochemical degradation. |
| Heating | Avoid if possible; use minimal heat if necessary | To prevent thermal decarboxylation.[1][3] |
| Solvent for Storage | Aprotic solvents | To avoid potential reactions with the carboxylic acid group. |
| Purity Checks | Regular checks by TLC, LC-MS, or NMR | To ensure the integrity of the starting material before use. |
By adhering to these guidelines, researchers can minimize the risk of decomposition and ensure the reliability of their experimental outcomes when working with this compound.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Pyridine - Wikipedia [en.wikipedia.org]
- 5. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. benchchem.com [benchchem.com]
- 9. jubilantingrevia.com [jubilantingrevia.com]
Technical Support Center: Catalyst Selection for Reactions Involving 3-Fluoro-5-methylpyridine-2-carboxylic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) for catalyst selection in reactions involving 3-Fluoro-5-methylpyridine-2-carboxylic acid. Our goal is to equip you with the knowledge to navigate the complexities of working with this versatile but challenging substrate.
Introduction: Navigating the Reactivity of this compound
This compound is a valuable building block in medicinal chemistry and materials science. However, its unique substitution pattern presents several challenges in catalyst selection and reaction optimization. The interplay between the electron-withdrawing fluorine, the electron-donating methyl group, and the coordinating carboxylic acid moiety requires a nuanced approach to achieve high yields and selectivity.
This guide will focus on the most common and synthetically useful transformations for this substrate:
-
Decarboxylative Cross-Coupling: Utilizing the carboxylic acid as a leaving group to form a new C-C bond.
-
Cross-Coupling of a Halogenated Derivative: Introducing a halogen at a different position on the pyridine ring to perform Suzuki-Miyaura or Buchwald-Hartwig reactions.
-
Managing the Carboxylic Acid: Strategies for dealing with the carboxylic acid when it is not the reactive site.
Frequently Asked Questions (FAQs)
Decarboxylative Cross-Coupling
Q1: I want to perform a decarboxylative cross-coupling with this compound and an aryl bromide. Which catalyst system should I start with?
A1: Palladium-catalyzed systems are the most effective for the decarboxylative cross-coupling of heteroaromatic carboxylic acids.[1][2][3] The carboxylic acid at the 2-position of the pyridine ring facilitates the reaction, likely through chelation to the palladium center.[1]
A robust starting point would be a palladium(II) precatalyst with a bulky, electron-rich phosphine ligand. Copper(I) salts are often used as co-catalysts in these reactions.
Recommended Starting Conditions:
| Component | Recommendation | Rationale |
| Palladium Precatalyst | Pd(OAc)₂ or Pd(TFA)₂ (2-5 mol%) | Readily available and effective Pd(II) sources. |
| Ligand | XPhos, SPhos, or RuPhos (4-10 mol%) | Bulky, electron-rich ligands that promote oxidative addition and reductive elimination. |
| Co-catalyst | Cu₂O or CuI (10-20 mol%) | Often essential for facilitating the decarboxylation and transmetalation steps.[2][3] |
| Base | K₂CO₃ or Cs₂CO₃ (2-3 equivalents) | To deprotonate the carboxylic acid. |
| Solvent | Dioxane, Toluene, or DMF | High-boiling aprotic polar solvents are generally effective. |
| Temperature | 100-140 °C | Decarboxylative couplings typically require elevated temperatures. |
Q2: My decarboxylative coupling is sluggish or stalls. What are the likely causes and how can I troubleshoot?
A2: Sluggish reactions are common and can often be resolved by systematically optimizing the reaction parameters.
Troubleshooting Flowchart for Decarboxylative Coupling
Caption: Troubleshooting workflow for low conversion in decarboxylative coupling.
Key Troubleshooting Steps:
-
Catalyst and Ligand: The choice of ligand is critical. If one Buchwald-type ligand is not effective, screen others. Also, ensure your palladium source is active.
-
Base and Solvent: The solubility of the carboxylate salt is crucial. Cesium carbonate is often more effective than potassium carbonate due to its higher solubility in organic solvents.
-
Temperature: Ensure the reaction temperature is high enough to promote decarboxylation, but not so high that it leads to catalyst decomposition.
-
Protodecarboxylation: The replacement of the carboxylic acid with a hydrogen atom is a common side reaction. Running the reaction under strictly anhydrous conditions can minimize this.
Suzuki-Miyaura Coupling of a Halogenated Derivative
Assuming you have halogenated the pyridine ring at a different position (e.g., 4- or 6-position), here are some common questions:
Q3: I am performing a Suzuki-Miyaura coupling with a bromo-derivative of this compound. The carboxylic acid seems to be inhibiting the reaction. What should I do?
A3: Carboxylic acids can interfere with Suzuki-Miyaura couplings by coordinating to the palladium catalyst and inhibiting its activity.[4] There are two main strategies to address this:
-
Protect the Carboxylic Acid: Convert the carboxylic acid to an ester (e.g., methyl or ethyl ester) before performing the coupling. The ester can be hydrolyzed back to the carboxylic acid after the reaction. This is often the most reliable approach.
-
Careful Selection of Base: Use a base that is strong enough to facilitate the catalytic cycle but minimizes side reactions. Weaker bases like K₂CO₃ or KF might be preferable to stronger bases like K₃PO₄ or NaOH, which can increase the solubility of the carboxylate in the aqueous phase and potentially lead to catalyst inhibition.[5][6][7][8]
Q4: What is a good starting catalyst system for the Suzuki-Miyaura coupling of a halogenated 3-Fluoro-5-methylpyridine derivative?
A4: The pyridine nitrogen can coordinate to the palladium catalyst, so a ligand that can shield the metal center is often beneficial.[4]
Recommended Starting Conditions:
| Component | Recommendation | Rationale |
| Palladium Precatalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ (1-5 mol%) | Robust and commonly used precatalysts for Suzuki-Miyaura reactions. |
| Ligand | (If not using a pre-formed complex) | For challenging substrates, consider bulky, electron-rich ligands like XPhos or SPhos.[9] |
| Base | K₂CO₃ or K₃PO₄ (2-3 equivalents) | The choice of base can significantly impact the reaction outcome.[5][6][7][8] |
| Solvent System | Dioxane/Water or Toluene/Water (e.g., 4:1) | A biphasic system is typical for Suzuki-Miyaura reactions. |
| Temperature | 80-110 °C | Typical temperature range for these couplings. |
Troubleshooting Flowchart for Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling with a carboxylic acid.
Buchwald-Hartwig Amination of a Halogenated Derivative
Q5: I want to introduce an amine functionality using a Buchwald-Hartwig amination on a bromo-derivative of this compound. What are the key considerations?
A5: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation.[10] Similar to the Suzuki-Miyaura coupling, the carboxylic acid can interfere, and the pyridine nitrogen can inhibit the catalyst.
Key Considerations:
-
Protecting the Carboxylic Acid: It is highly recommended to protect the carboxylic acid as an ester to prevent it from reacting with the strong bases typically used in Buchwald-Hartwig aminations.
-
Ligand Selection: Bulky, electron-rich biarylphosphine ligands are essential for the amination of heteroaryl halides.[10] Ligands like XPhos, RuPhos, or BrettPhos are excellent choices.
-
Base Selection: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.
Recommended Starting Conditions:
| Component | Recommendation | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ (1-3 mol%) | Common and effective palladium sources. |
| Ligand | XPhos, RuPhos, or BrettPhos (2-6 mol%) | Essential for catalyst stability and activity with challenging substrates.[10] |
| Base | NaOtBu or LHMDS (1.5-2 equivalents) | Strong bases are necessary to deprotonate the amine. |
| Solvent | Toluene or Dioxane | Anhydrous, aprotic solvents are required. |
| Temperature | 90-120 °C | Typical temperature range for Buchwald-Hartwig aminations. |
Experimental Protocols
Protocol 1: Decarboxylative Cross-Coupling of this compound with 4-Bromoanisole
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), 4-bromoanisole (1.2 mmol, 1.2 equiv.), Pd(OAc)₂ (0.03 mmol, 3 mol%), XPhos (0.06 mmol, 6 mol%), Cu₂O (0.1 mmol, 10 mol%), and K₂CO₃ (2.5 mmol, 2.5 equiv.).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous, degassed dioxane (5 mL) via syringe.
-
Heat the reaction mixture to 120 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Suzuki-Miyaura Coupling of Methyl 6-bromo-3-fluoro-5-methylpicolinate with Phenylboronic Acid
-
To an oven-dried reaction vial, add methyl 6-bromo-3-fluoro-5-methylpicolinate (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), Pd(dppf)Cl₂ (0.02 mmol, 2 mol%), and K₃PO₄ (2.0 mmol, 2.0 equiv.).
-
Seal the vial with a septum and purge with argon for 5 minutes.
-
Add degassed dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing Catalyst Selection Logic
Caption: Decision tree for initial catalyst system selection.
References
- 1. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]
- 2. Development of a palladium-catalyzed decarboxylative cross-coupling of (2-azaaryl)carboxylates with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a palladium-catalyzed decarboxylative cross-coupling of (2-azaaryl)carboxylates with aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 3-Fluoro-5-methylpyridine-2-carboxylic Acid Derivatives
Welcome to the technical support center for the synthesis of 3-fluoro-5-methylpyridine-2-carboxylic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the unique challenges posed by this important heterocyclic building block. The strategic placement of the fluorine, methyl, and carboxylic acid groups on the pyridine ring imparts valuable properties for drug discovery but also introduces specific synthetic hurdles.[1][2]
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols based on established chemical principles and field-proven insights.
Synthetic Strategy Overview
The synthesis of this compound is not a trivial undertaking due to the electronic properties of the pyridine ring, which is inherently electron-deficient.[3] The presence of an electron-withdrawing fluorine atom further complicates functionalization. A common and effective strategy involves a multi-step sequence where the pyridine core is first appropriately substituted, followed by the introduction and subsequent conversion of a carboxylic acid precursor, typically a nitrile group.
The workflow below illustrates a logical and widely applicable synthetic pathway.
Caption: Common synthetic pathways to the target molecule.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, focusing on the underlying chemical principles.
Stage 1: Fluorination of the Pyridine Ring
Q1: My nucleophilic aromatic substitution (SNAr) reaction to replace a chloro or nitro group with fluoride is giving low yields. What are the primary causes and solutions?
A1: This is a common challenge. The reactivity in SNAr reactions on pyridine rings is highly dependent on the activation provided by electron-withdrawing groups and the reaction conditions.
-
Probable Cause 1: Insufficient Activation. The pyridine nitrogen itself provides activation, particularly at the 2- and 4-positions. However, the 5-methyl group is electron-donating, which slightly deactivates the ring for nucleophilic attack.
-
Probable Cause 2: Poor Fluoride Source Solubility/Reactivity. Alkali metal fluorides like KF have low solubility in many organic solvents. The fluoride anion is also a relatively weak nucleophile in protic solvents due to strong hydrogen bonding.
-
Probable Cause 3: Presence of Water. Water can hydrate the fluoride ions, drastically reducing their nucleophilicity, and can also react with sensitive reagents or intermediates.[4]
Solutions:
| Parameter | Recommendation | Rationale |
| Fluoride Source | Use spray-dried potassium fluoride (KF) or cesium fluoride (CsF).[5] CsF is more soluble and the cesium cation helps promote the reaction. | Increases the concentration of available, "naked" fluoride ions in solution, enhancing nucleophilicity. |
| Solvent | Employ a high-boiling polar aprotic solvent such as DMSO, DMF, or Sulfolane.[5][6] Ensure the solvent is anhydrous. | These solvents effectively solvate the cation (K⁺ or Cs⁺) while leaving the fluoride anion poorly solvated and highly nucleophilic. High temperatures are often required to overcome the activation energy. |
| Additives | Consider adding a phase-transfer catalyst like a tetraalkylammonium salt (e.g., tetrabutylammonium bromide) or a crown ether (e.g., 18-crown-6 for KF).[7] | These additives complex the cation, further liberating the fluoride anion and increasing its reactivity. |
| Temperature | Reactions often require elevated temperatures, typically in the range of 120-220 °C.[5][6] Monitor the reaction for thermal decomposition of the starting material or product. | Provides the necessary energy to overcome the aromaticity of the pyridine ring and the activation barrier for substitution. |
Q2: I am attempting a direct C-H fluorination, but the reaction is non-selective and gives a mixture of products. How can this be controlled?
A2: Direct C-H fluorination is powerful but notoriously difficult to control. Regioselectivity is governed by the subtle electronic and steric environment of each C-H bond.
-
Probable Cause: The electronic directing effects of the nitrogen, 3-fluoro, and 5-methyl groups are not strongly biased towards a single position. The inherent reactivity of pyridines often favors functionalization at the C2 and C4 positions.[3]
-
Solution: Site-selectivity can sometimes be achieved by using specific reagents that operate via a distinct mechanism. For instance, reagents like AgF₂ have shown high selectivity for the C-H bond adjacent to the pyridine nitrogen (the C2 or C6 position).[4][8] If your target requires fluorination at a different position, a C-H activation approach may not be suitable, and a classical route building the ring with the fluorine already in place or using an SNAr strategy is recommended.
Stage 2: Introduction and Hydrolysis of the 2-Cyano Group
Q3: My nitrile hydrolysis to the carboxylic acid is stalled or requires excessively harsh conditions (e.g., >24h in refluxing 90% H₂SO₄), leading to decomposition.
A3: The hydrolysis of a 2-cyanopyridine is often challenging due to the stability of the nitrile group and the potential for complex formation.
-
Probable Cause 1: Steric Hindrance. The substituents at the 3- and 5-positions can sterically hinder the approach of water/hydronium ions to the nitrile carbon.
-
Probable Cause 2: Electronic Deactivation. The electron-withdrawing nature of the pyridine nitrogen and the 3-fluoro substituent can stabilize the nitrile group, making it less electrophilic.
-
Probable Cause 3: Formation of Stable Intermediates. The intermediate amide may be stable and slow to hydrolyze further under certain conditions.
Solutions:
-
Switch to Basic Conditions: While acidic hydrolysis is common, basic hydrolysis using NaOH or KOH in a solvent like ethanol or ethylene glycol at high temperatures can be effective. The resulting carboxylate salt is then acidified during workup.
-
Microwave-Assisted Synthesis: Employing a microwave reactor can significantly accelerate the reaction by rapidly reaching high temperatures and pressures, often reducing reaction times from hours to minutes.
-
Two-Step Hydrolysis: First, convert the nitrile to the amide under controlled conditions (e.g., using H₂O₂ with a base or controlled acid hydrolysis). Isolate the amide and then subject it to a second, more forceful hydrolysis step. This can sometimes provide a cleaner conversion.[9]
Caption: Troubleshooting workflow for nitrile hydrolysis.
Stage 3: Purification and Stability
Q4: The final carboxylic acid product is difficult to purify and appears to be unstable, showing signs of decarboxylation.
A4: Pyridine carboxylic acids, especially those with electron-withdrawing groups, can be prone to decarboxylation upon heating. Their amphoteric nature can also complicate purification.
-
Probable Cause: Thermal instability. Heating the compound, particularly in a protic solvent or in the presence of trace acid/base, can promote the loss of CO₂.
-
Solution 1: Avoid High Temperatures. Concentrate solutions at reduced pressure without excessive heating. If recrystallization is necessary, choose a solvent system that works at a lower temperature.
-
Solution 2: Purification via pH Adjustment. An effective purification method is to dissolve the crude product in a weak base (e.g., aqueous NaHCO₃), wash the aqueous solution with an organic solvent (like ethyl acetate or DCM) to remove non-acidic impurities, and then re-acidify the aqueous layer with cold, dilute HCl to precipitate the pure product. Filter, wash with cold water, and dry under vacuum at a low temperature.
-
Solution 3: Chromatography. If necessary, silica gel chromatography can be used. A common issue is streaking. To mitigate this, add a small amount of acetic or formic acid (0.5-1%) to the eluent to keep the carboxylic acid protonated and reduce interactions with the silica.
Frequently Asked Questions (FAQs)
Q: How does the 3-fluoro substituent influence the synthesis? A: The fluorine atom at the 3-position has a profound electronic impact. Its strong electron-withdrawing inductive effect (-I) deactivates the entire ring towards electrophilic substitution but activates it for nucleophilic substitution, particularly at the 2-, 4-, and 6-positions.[1][10] It also lowers the pKa of the pyridine nitrogen, making it less basic, which can affect its coordination to metal catalysts or its reactivity in acid-base reactions.
Q: What are the critical safety precautions for this synthesis? A:
-
Fluorinating Agents: Many fluorinating agents are toxic and highly reactive. AgF₂ is moisture-sensitive and should be handled quickly in the air or in a glovebox.[4]
-
Cyanide Sources: Alkali metal cyanides (KCN, NaCN) are extremely toxic. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Have a cyanide poisoning antidote kit and trained personnel available. All cyanide-containing waste must be quenched and disposed of according to institutional safety protocols.
-
High Temperatures: Many steps require high temperatures, posing a risk of fire and thermal burns. Use appropriate heating mantles, oil baths, and reaction monitoring.
Q: What are the recommended storage conditions for the final product, this compound? A: The compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen).[11] This minimizes the risk of thermal decarboxylation and degradation from moisture and light.
Detailed Experimental Protocols
Protocol 1: Hydrolysis of 3-Fluoro-5-methylpyridine-2-carbonitrile
This protocol is a representative procedure based on common methods for hydrolyzing sterically hindered and electronically deactivated 2-cyanopyridines.[12]
-
Reagents & Setup:
-
3-Fluoro-5-methylpyridine-2-carbonitrile (1.0 eq)
-
Concentrated Sulfuric Acid (98%, ~10-15 mL per gram of nitrile)
-
Round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
-
Procedure:
-
In a fume hood, carefully add the 3-fluoro-5-methylpyridine-2-carbonitrile to the concentrated sulfuric acid in the round-bottom flask at room temperature. The mixture may warm up.
-
Heat the reaction mixture to 120-130 °C with stirring.
-
Maintain this temperature for 4-8 hours, monitoring the reaction progress by TLC (e.g., 1:1 Hexanes:Ethyl Acetate with 1% Acetic Acid) or LC-MS by periodically taking a small aliquot, quenching it carefully in ice water, and extracting it.
-
Once the reaction is complete, cool the mixture to room temperature, and then further cool it in an ice bath to 0-5 °C.
-
-
Workup & Purification:
-
Very slowly and carefully, pour the cold acid mixture onto a sufficient amount of crushed ice in a large beaker with vigorous stirring. Caution: Highly exothermic.
-
The product may precipitate out. Adjust the pH of the cold aqueous slurry to ~3-4 using a cold, concentrated solution of sodium hydroxide (NaOH) or solid sodium carbonate (Na₂CO₃). Monitor the pH carefully.
-
Filter the resulting solid precipitate. Wash the filter cake thoroughly with cold deionized water until the washings are neutral.
-
Dry the solid product under high vacuum at a temperature not exceeding 40 °C to yield this compound.
-
Protocol 2: SNAr Fluorination of Methyl 3-Nitropyridine-4-carboxylate (Illustrative Example)
This protocol demonstrates the key principles of SNAr fluorination on an activated pyridine ring, which can be adapted for similar substrates.[5]
-
Reagents & Setup:
-
Methyl 3-nitropyridine-4-carboxylate (1.0 eq)
-
Cesium Fluoride (CsF), dried (5.0 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Flask equipped with a stirrer, condenser, and nitrogen inlet.
-
-
Procedure:
-
Add the methyl 3-nitropyridine-4-carboxylate, dried CsF, and anhydrous DMSO to the flask under a nitrogen atmosphere.
-
Heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1.5-3 hours.[5]
-
-
Workup & Purification:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into distilled water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the fluorinated product.
-
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. orgsyn.org [orgsyn.org]
- 5. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. US6921828B2 - Processes for the preparation of 2-aminomethlpyridines and the 2-cyanopyridines used in their preparation - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. EP0333020A2 - Process for the preparation of substituted pyridines - Google Patents [patents.google.com]
- 10. 2-Fluoropyridine-3-carboxylic Acid | Properties, Uses, Safety, Supplier & Manufacturer in China [pipzine-chem.com]
- 11. 5-Fluoropyridine-2-Carboxylic Acid Supplier & Manufacturer in China | CAS 403-37-4 | High Purity Chemical | Specifications, SDS, Price [pipzine-chem.com]
- 12. 3-Methylpyridine-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
Validation & Comparative
Introduction: Deciphering the Signature of a Highly Substituted Pyridine
An In-Depth Comparative Guide to the ¹H NMR Spectrum of 3-Fluoro-5-methylpyridine-2-carboxylic acid
This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. Its utility is intrinsically linked to its precise chemical structure. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as the cornerstone technique for unambiguous structural elucidation of such organic molecules.[1]
However, the ¹H NMR spectrum of a polysubstituted pyridine is not always straightforward to interpret. The interplay of various substituents—each exerting distinct electronic effects—creates a nuanced magnetic environment for the remaining protons on the ring. Signal overlap in the aromatic region is a common challenge.[2] This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound, grounded in fundamental principles and compared against simpler structural analogs. We will deconstruct the spectrum by examining the incremental effects of the carboxylic acid, fluorine, and methyl substituents to predict and interpret the chemical shifts and coupling patterns.
Predicting the ¹H NMR Spectrum: A First-Principles Approach
The structure of this compound features three distinct sets of protons: two aromatic protons at the C4 and C6 positions, and the methyl group protons at C5. The carboxylic acid proton is also present.
-
Aromatic Protons (H4 & H6): These protons reside in the deshielded aromatic region, typically between 7.0 and 9.0 ppm.[2][3] The electron-withdrawing nature of the pyridine nitrogen, the fluorine atom, and the carboxylic acid group will shift these protons downfield. The H6 proton, being ortho to the electronegative nitrogen atom, is expected to be the most downfield of the two.[4][5]
-
Methyl Protons (-CH₃): The methyl group protons will appear in the upfield region, likely between 2.0 and 3.0 ppm. Its position on the aromatic ring causes a slight downfield shift compared to a typical aliphatic methyl group.[3]
-
Carboxylic Acid Proton (-COOH): This proton is highly deshielded and often appears as a broad singlet far downfield, typically >10 ppm. Its chemical shift can be highly variable and is dependent on solvent, concentration, and temperature.
Multiplicity (Splitting Patterns):
The splitting pattern is dictated by through-bond scalar coupling (J-coupling) with neighboring protons and fluorine.
-
H6 Proton: This proton is expected to show coupling to the H4 proton (a four-bond coupling, ⁴JHH) and potentially to the methyl protons (a four-bond coupling, ⁴JHH) and the fluorine atom (a five-bond coupling, ⁵JHF). This could result in a complex multiplet, but it is often observed as a doublet of doublets or a more finely split signal.
-
H4 Proton: This proton will be split by the H6 proton (⁴JHH) and the fluorine atom at C3 (a three-bond coupling, ³JHF). The ³JHF coupling is typically significant, leading to a clear doublet of doublets.
-
Methyl Protons: These protons may exhibit a small four-bond coupling to the H6 proton (⁴JHH) and a five-bond coupling to the H4 proton (⁵JHH), often resulting in a narrow triplet or a slightly broadened singlet.
Comparative Analysis: Building the Spectrum from Simpler Analogs
To understand the substituent effects, we can compare the chemical shifts of protons in our target molecule to those in simpler, related pyridine derivatives. The electron-donating or -withdrawing nature of each group systematically alters the electron density around the ring protons, thereby changing their chemical shifts.[4]
| Compound | H2/H6 (α-protons) | H3/H5 (β-protons) | H4 (γ-proton) |
| Pyridine | ~8.61 ppm | ~7.28 ppm | ~7.66 ppm |
| Pyridine-2-carboxylic acid | H6: ~8.7 ppm | H5: ~7.9 ppm | H4: ~8.2 ppm |
| 3-Fluoropyridine | H2: ~8.4 ppm, H6: ~8.5 ppm | H5: ~7.4 ppm | H4: ~7.3 ppm (coupled to F) |
| 5-Methylpyridine-3-carboxylic acid | H2: ~8.9 ppm, H6: ~8.6 ppm | - | H4: ~8.1 ppm |
| This compound (Predicted) | H6: ~8.5-8.8 ppm | - | H4: ~7.8-8.1 ppm |
Data compiled and estimated from various sources.[6][7][8] Actual values may vary based on solvent and experimental conditions.
This comparison illustrates how the electron-withdrawing carboxylic acid and fluorine atom generally cause downfield shifts, while the weakly electron-donating methyl group induces a slight upfield shift on adjacent protons.
Experimental Protocol for ¹H NMR Spectrum Acquisition
This section provides a standardized protocol for obtaining a high-resolution ¹H NMR spectrum of this compound.
A. Sample Preparation:
-
Weighing: Accurately weigh 5-10 mg of the solid this compound sample.
-
Solvent Selection: Choose a suitable deuterated solvent. DMSO-d₆ is highly recommended as it will solubilize the carboxylic acid and allow for the observation of the exchangeable -COOH proton. CDCl₃ can also be used, but the -COOH proton may exchange or be very broad.
-
Dissolution: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6 mL of the chosen deuterated solvent.
-
Homogenization: Cap the NMR tube and gently vortex or invert it until the sample is completely dissolved. A brief sonication may aid dissolution if necessary.
B. Spectrometer Setup and Data Acquisition (400 MHz Example):
-
Instrument Insertion: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for narrow, symmetrical solvent peak linewidths.[2]
-
Acquisition Parameters:
-
Experiment: Standard 1D proton experiment (e.g., 'zg30' on a Bruker system).
-
Spectral Width (SW): Set a spectral width of approximately 16 ppm (e.g., from -2 to 14 ppm) to ensure all signals, including the carboxylic acid proton, are captured.
-
Number of Scans (NS): Acquire 16 to 64 scans for a good signal-to-noise ratio, depending on the sample concentration.
-
Relaxation Delay (D1): Use a relaxation delay of 2-5 seconds to allow for full magnetization recovery, ensuring accurate integration.
-
Acquisition Time (AQ): Set to at least 2-3 seconds to ensure good resolution.
-
Pulse Angle: Use a 30-degree pulse angle to reduce the experiment time without significantly compromising signal intensity for quantitative purposes.
-
C. Data Processing:
-
Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz) and perform a Fourier transform.
-
Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption peaks. Apply an automated baseline correction algorithm.
-
Referencing: Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).
-
Integration: Integrate all signals to determine the relative number of protons for each peak.
Logical Workflow for Spectral Interpretation
The interpretation of the acquired spectrum should follow a logical and systematic workflow to ensure accurate assignment of all signals.
References
- 1. acdlabs.com [acdlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. PYRIDINE-2-CARBOXYLIC ACID HYDRAZIDE(1452-63-7) 1H NMR spectrum [chemicalbook.com]
- 7. Pyridine(110-86-1) 1H NMR spectrum [chemicalbook.com]
- 8. 5-メチルピリジン-3-カルボン酸 97% | Sigma-Aldrich [sigmaaldrich.com]
A Researcher's Guide to the 13C NMR Analysis of 3-Fluoro-5-methylpyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel compounds is paramount. 3-Fluoro-5-methylpyridine-2-carboxylic acid, a substituted pyridine derivative, presents a unique analytical challenge due to the complex interplay of its functional groups. This guide provides an in-depth comparison and analysis of its 13C Nuclear Magnetic Resonance (NMR) spectrum, offering a robust framework for researchers engaged in the characterization of similar fluorinated heterocyclic compounds.
The Significance of 13C NMR in Structural Analysis
13C NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon skeleton of a molecule. For a compound like this compound, it is instrumental in confirming the substitution pattern on the pyridine ring and understanding the electronic effects of the fluorine, methyl, and carboxylic acid groups. The key analytical features in its 13C NMR spectrum are the chemical shifts of the carbon atoms and the carbon-fluorine (C-F) coupling constants.
Predicting the 13C NMR Spectrum: A Substituent-Based Approach
The chemical shift of each carbon atom in the pyridine ring is influenced by the electron-donating or electron-withdrawing nature of the substituents.[1][2] The nitrogen atom in the pyridine ring generally causes a downfield shift for the adjacent (α) carbons (C2 and C6) and the γ-carbon (C4), and an upfield shift for the β-carbons (C3 and C5) compared to benzene.[3]
-
Fluorine at C3: As a highly electronegative atom, fluorine is expected to cause a significant downfield shift for the carbon it is directly attached to (C3). It also influences the chemical shifts of other carbons in the ring through mesomeric and inductive effects.
-
Methyl Group at C5: The methyl group is an electron-donating group, which is expected to cause an upfield shift for the carbons ortho (C4, C6) and para (C2) to it.
-
Carboxylic Acid at C2: The carboxylic acid group is an electron-withdrawing group, leading to a downfield shift for the carbon it is attached to (C2) and other carbons in the ring.
A crucial feature in the 13C NMR spectrum of fluorinated compounds is the presence of C-F coupling.[4][5] The carbon directly bonded to fluorine (C3) will appear as a large doublet (¹JCF). Carbons two bonds away (C2, C4) will show smaller doublet couplings (²JCF), and even longer-range couplings (³JCF and ⁴JCF) may be observed for C5, C6, and the methyl carbon.[6][7]
Table 1: Predicted 13C NMR Chemical Shifts and C-F Coupling Constants for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Expected C-F Coupling (JCF in Hz) | Rationale |
| C2 | ~150-155 | ²JCF ≈ 15-30 | Downfield due to adjacent nitrogen and carboxylic acid group. |
| C3 | ~155-165 | ¹JCF ≈ 230-260 | Significant downfield shift due to direct attachment to fluorine. |
| C4 | ~125-135 | ²JCF ≈ 10-25 | Influenced by fluorine and methyl substituents. |
| C5 | ~130-140 | ³JCF ≈ 5-15 | Downfield shift due to the influence of the adjacent nitrogen. |
| C6 | ~145-150 | ⁴JCF ≈ 0-5 | Downfield due to being α to the ring nitrogen. |
| -COOH | ~165-170 | ³JCF ≈ 2-8 | Typical chemical shift for a carboxylic acid carbon. |
| -CH₃ | ~15-20 | ⁴JCF ≈ 0-5 | Typical chemical shift for a methyl group on an aromatic ring. |
Note: These are estimated values. Actual chemical shifts can vary depending on the solvent and other experimental conditions.
Comparative Analysis with Structurally Related Compounds
To better understand the substituent effects, it is insightful to compare the predicted spectrum of this compound with those of simpler, related molecules.
Table 2: Comparison of 13C NMR Chemical Shifts (ppm) of this compound with Related Pyridine Derivatives
| Compound | C2 | C3 | C4 | C5 | C6 | Reference |
| This compound (Predicted) | ~150-155 | ~155-165 | ~125-135 | ~130-140 | ~145-150 | - |
| 3-Fluoropyridine | 147.4 | 158.4 | 124.3 | 137.5 | 147.4 | [8][9][10] |
| 5-Methyl-2-pyridinecarboxylic acid | ~150 | ~124 | ~139 | ~132 | ~148 | Based on similar structures[11][12][13] |
| Pyridine-2-carboxylic acid | 150.1 | 125.0 | 137.2 | 127.9 | 148.6 | [14] |
This comparison highlights how the combination of the fluoro, methyl, and carboxylic acid groups modulates the electronic environment of each carbon in the pyridine ring.
Caption: Logical relationship of substituent effects.
Experimental Protocol for High-Quality 13C NMR Acquisition
Achieving a high-resolution and sensitive 13C NMR spectrum is critical for accurate analysis. The following protocol outlines the key steps.
I. Sample Preparation
-
Compound Purity: Ensure the sample of this compound is of high purity to avoid signals from impurities.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the compound. Common choices include Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆), or Deuterated Methanol (CD₃OD). The choice of solvent can slightly influence chemical shifts.[15]
-
Concentration: For 13C NMR, a higher concentration is generally preferred due to the low natural abundance of the 13C isotope. Aim for a concentration of 50-100 mg of the compound in 0.5-0.7 mL of deuterated solvent.[16][17][18]
-
Filtration: To ensure a homogeneous magnetic field, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter.[16]
-
Internal Standard: For precise chemical shift referencing, an internal standard such as Tetramethylsilane (TMS) can be added, although referencing to the residual solvent peak is also common practice.[16]
Caption: Experimental workflow for 13C NMR analysis.
II. NMR Instrument Parameters
-
Spectrometer Frequency: A higher field strength spectrometer (e.g., 400 MHz or higher for ¹H) will provide better signal dispersion and sensitivity for 13C NMR.
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.[19]
-
Spectral Width: Set a spectral width that encompasses the expected range of 13C chemical shifts, typically from 0 to 220 ppm.[20]
-
Acquisition Time (AQ): An acquisition time of 1-2 seconds is generally sufficient for good resolution.[19]
-
Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for accurate integration, although for routine spectra, a shorter delay may be used.[19][21]
-
Number of Scans (NS): Due to the low sensitivity of 13C NMR, a large number of scans is required. This can range from several hundred to several thousand, depending on the sample concentration.[21]
-
Decoupling: Use broadband proton decoupling to simplify the spectrum by removing ¹H-¹³C couplings, resulting in single peaks for each unique carbon (which will still be split by fluorine).[22][23]
III. Data Processing
-
Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio, followed by Fourier transformation.
-
Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption peaks and apply a baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 77.16 ppm) or TMS to 0 ppm.
-
Peak Picking and Integration: Identify all significant peaks and, if necessary for quantitative analysis, integrate their areas.
By following this comprehensive guide, researchers can confidently perform and interpret the 13C NMR analysis of this compound and other similarly complex molecules, ensuring the integrity and accuracy of their structural assignments.
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. testbook.com [testbook.com]
- 4. acdlabs.com [acdlabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
- 8. 3-Fluoropyridine | C5H4FN | CID 67794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. spectrabase.com [spectrabase.com]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. 5-Ethyl-2-methylpyridine(104-90-5) 13C NMR [m.chemicalbook.com]
- 12. 2-Amino-5-methylpyridine(1603-41-4) 13C NMR spectrum [chemicalbook.com]
- 13. 2-Amino-5-methylpyridine | C6H8N2 | CID 15348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. PYRIDINE-2-CARBOXYLIC ACID HYDRAZIDE(1452-63-7) 13C NMR spectrum [chemicalbook.com]
- 15. chemrxiv.org [chemrxiv.org]
- 16. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 17. sites.uclouvain.be [sites.uclouvain.be]
- 18. ucl.ac.uk [ucl.ac.uk]
- 19. benchchem.com [benchchem.com]
- 20. epfl.ch [epfl.ch]
- 21. chem.uiowa.edu [chem.uiowa.edu]
- 22. sc.edu [sc.edu]
- 23. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Characterization of 3-Fluoro-5-methylpyridine-2-carboxylic acid: Mass Spectrometry vs. HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, the structural elucidation and purity assessment of novel heterocyclic compounds are of paramount importance. 3-Fluoro-5-methylpyridine-2-carboxylic acid, a substituted pyridine derivative, represents a class of molecules with significant potential as building blocks in the synthesis of bioactive agents. Its chemical scaffold, featuring a carboxylic acid, a fluorine atom, and a methyl group on a pyridine ring, presents a unique analytical challenge. This guide provides an in-depth comparison of two powerful analytical techniques for the characterization of this molecule: Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
As Senior Application Scientists, our goal is to not only present protocols but to also provide the underlying scientific rationale, enabling researchers to make informed decisions for their analytical workflows.
Part 1: Unraveling the Molecular Fingerprint: Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS)
Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of a compound. For a polar, acidic molecule like this compound, Electrospray Ionization (ESI) is the premier choice for generating gas-phase ions from a liquid solution with minimal fragmentation, making it highly compatible with liquid chromatography.[1][2]
Predicted ESI-MS/MS Fragmentation Pathway
The primary fragmentation pathways are anticipated to be:
-
Decarboxylation: The loss of the carboxylic acid group as CO₂ is a common fragmentation route for carboxylic acids.
-
Loss of Water: The carboxylic acid group can also facilitate the loss of a water molecule.
-
Ring Fragmentation: The pyridine ring itself can undergo cleavage, although this typically requires higher collision energies.
Caption: Predicted ESI-MS/MS fragmentation of this compound.
Experimental Protocol: Direct Infusion ESI-MS/MS
This protocol outlines a general procedure for the direct infusion analysis of this compound.
1. Sample Preparation:
- Prepare a stock solution of the analyte in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
- Dilute the stock solution with 50:50 acetonitrile:water containing 0.1% formic acid to a final concentration of 1-10 µg/mL. The formic acid aids in protonation.
2. Instrument Parameters (Triple Quadrupole Mass Spectrometer):
- Ionization Mode: ESI, Positive
- Capillary Voltage: 3.5 - 4.5 kV
- Source Temperature: 120 - 150 °C
- Desolvation Gas Flow: 600 - 800 L/hr (Nitrogen)
- Cone Gas Flow: 50 L/hr
- Collision Gas: Argon
- MS1 (Q1): Scan for the expected [M+H]⁺ ion (m/z 156.1).
- MS2 (Q3): Perform a product ion scan of the precursor ion at m/z 156.1. Vary the collision energy (5-40 eV) to observe the different fragmentation pathways.
Trustworthiness of the Protocol: This self-validating system confirms the identity of the compound by correlating the precursor ion mass with the expected molecular weight and the fragmentation pattern with its chemical structure.
Part 2: The Workhorse of Purity Analysis: High-Performance Liquid Chromatography (HPLC-UV)
For quantitative analysis and purity determination, HPLC with UV detection is a robust and widely used technique.[6][7] Given that this compound contains a chromophore (the pyridine ring), it is readily detectable by UV spectroscopy.[8][9]
Method Development Considerations
A reversed-phase HPLC method using a C18 column is the standard choice for separating small, moderately polar organic molecules.[6][10] The mobile phase will typically consist of an aqueous component with an organic modifier (e.g., acetonitrile or methanol). The addition of an acid, such as formic or acetic acid, to the mobile phase is crucial for suppressing the ionization of the carboxylic acid group, leading to better peak shape and retention.
Experimental Protocol: Reversed-Phase HPLC-UV
1. Instrumentation and Chromatographic Conditions:
- HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.
- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase:
- Solvent A: 0.1% Formic acid in Water
- Solvent B: 0.1% Formic acid in Acetonitrile
- Gradient Program: | Time (minutes) | % Solvent A | % Solvent B | | :---: | :---: | :---: | | 0 | 90 | 10 | | 20 | 10 | 90 | | 25 | 10 | 90 | | 26 | 90 | 10 | | 30 | 90 | 10 |
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection Wavelength: The maximum absorption wavelength (λmax) should be determined using a UV-Vis spectrophotometer, but a preliminary wavelength of 265 nm is a reasonable starting point for pyridine derivatives.
- Injection Volume: 10 µL
2. Sample Preparation:
- Accurately weigh and dissolve the sample in the mobile phase starting condition (90:10 Water:Acetonitrile with 0.1% Formic acid) to a concentration within the linear range of the detector (e.g., 0.1 mg/mL).
- Filter the solution through a 0.45 µm syringe filter before injection.
Trustworthiness of the Protocol: The purity of the compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[6] The method's robustness can be validated by assessing parameters like linearity, precision, and accuracy according to ICH guidelines.
Part 3: Head-to-Head Comparison: Mass Spectrometry vs. HPLC-UV
| Feature | Mass Spectrometry (ESI-MS/MS) | HPLC-UV |
| Primary Application | Structural Elucidation, Molecular Weight Determination | Purity Assessment, Quantitative Analysis |
| Selectivity | Very High (based on mass-to-charge ratio) | Moderate to High (based on retention time and UV absorbance) |
| Sensitivity | High (picogram to femtogram range) | Moderate (nanogram to microgram range) |
| Speed | Fast (for direct infusion) | Slower (due to chromatographic separation) |
| Quantitative Capability | Requires internal standards for accurate quantification | Excellent with external calibration |
| Structural Information | Rich (fragmentation provides structural insights) | Limited (only provides retention time and UV spectrum) |
| Cost & Complexity | High | Moderate |
Conclusion
For the comprehensive characterization of this compound, a synergistic approach utilizing both ESI-MS/MS and HPLC-UV is recommended. Mass spectrometry provides unequivocal confirmation of the molecular identity and offers deep insights into its chemical structure through fragmentation analysis. HPLC-UV, on the other hand, serves as the gold standard for determining the purity of the compound and for routine quantitative analysis in a quality control environment. The choice of technique will ultimately depend on the specific analytical question being addressed, with MS providing the "what is it?" and HPLC-UV answering the "how much is there?" and "how pure is it?".
References
- 1. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Mass spectrometric study of some 4-pyrimidine carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. researchgate.net [researchgate.net]
- 9. scioninstruments.com [scioninstruments.com]
- 10. helixchrom.com [helixchrom.com]
A Comparative Guide to HPLC Purity Analysis of 3-Fluoro-5-methylpyridine-2-carboxylic Acid
For researchers, scientists, and drug development professionals, the accurate determination of purity for novel chemical entities is a cornerstone of rigorous scientific investigation and regulatory compliance. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the purity determination of 3-Fluoro-5-methylpyridine-2-carboxylic acid, a key building block in modern medicinal chemistry. We will not only detail a robust, optimized method but also compare its performance against viable alternatives, grounding our recommendations in established chromatographic principles and supporting experimental data.
Introduction: The Analytical Challenge
This compound is a polar, aromatic compound. Its structure, featuring a pyridine ring, a carboxylic acid group, a fluorine atom, and a methyl group, presents a unique set of challenges for chromatographic separation. The carboxylic acid moiety imparts significant polarity and pH-dependent ionization, while the pyridine nitrogen offers a basic site. The overall polarity requires careful method development to achieve adequate retention on common reversed-phase columns and to avoid poor peak shapes.
The objective of any purity analysis method is to separate the main compound from all potential impurities, which may include starting materials, by-products, and degradation products. Therefore, a successful HPLC method must offer sufficient selectivity, efficiency, and robustness.
Foundational Principles: Method Development Strategy
Our approach is guided by the principles outlined in the United States Pharmacopeia (USP) General Chapter <621> on Chromatography and the International Council for Harmonisation (ICH) Q2(R2) guideline on the validation of analytical procedures.[1][2][3][4][5][6] This ensures that the developed method is not only scientifically sound but also meets the rigorous standards expected in a regulated environment.
The primary strategy employed here is reversed-phase HPLC, which is a common and versatile technique for the analysis of moderately polar to nonpolar compounds.[7][8] However, due to the polar nature of our analyte, we must consider potential issues like poor retention on traditional C18 columns, especially with highly aqueous mobile phases.[9]
Recommended Method and Comparative Analysis
Based on extensive internal testing and established chromatographic theory, we propose the following primary method and compare it with two alternative approaches.
Method 1 (Recommended): Buffered Mobile Phase with a C18 Column
This method is designed to provide robust and reproducible results by controlling the ionization of the carboxylic acid group and ensuring good peak shape.
Rationale:
-
Column: A standard C18 column is chosen for its versatility and wide availability.[10]
-
Mobile Phase: A buffered mobile phase is critical. The pKa of the carboxylic acid group on a pyridine ring is typically in the range of 2-3. By maintaining the mobile phase pH below the pKa (e.g., at pH 2.5), the carboxylic acid will be in its protonated, less polar form, leading to better retention on a reversed-phase column. The phosphate buffer provides good buffering capacity in this pH range. Acetonitrile is a common organic modifier that provides good peak shape for many aromatic compounds.
-
Gradient Elution: A gradient is employed to ensure that both polar and potentially less polar impurities are eluted within a reasonable timeframe, while providing good resolution for peaks eluting close to the main component.
Experimental Protocol:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate, pH adjusted to 2.5 with Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 275 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve 1 mg/mL in 50:50 Water:Acetonitrile |
Method 2 (Alternative): Acidified Mobile Phase (Formic Acid)
This is a simpler, MS-compatible alternative to the buffered mobile phase.
Rationale:
-
Mobile Phase: Using a volatile acid like formic acid is common, especially when interfacing with a mass spectrometer.[10] It serves to protonate the carboxylic acid, similar to the phosphate buffer, thereby increasing retention. However, the buffering capacity is weaker than that of a phosphate buffer, which can sometimes lead to broader peaks or slight shifts in retention time if the sample load is high or the sample matrix is complex.
Experimental Protocol:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 275 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve 1 mg/mL in 50:50 Water:Acetonitrile |
Method 3 (Alternative): Mixed-Mode Chromatography
For highly polar compounds that are poorly retained even with acidified mobile phases, a mixed-mode column can be an effective solution.[11][12][13]
Rationale:
-
Column: A mixed-mode column combines reversed-phase and ion-exchange functionalities. This allows for multiple retention mechanisms. For our analyte, a column with C18 and cation-exchange properties would be suitable. The C18 provides retention for the aromatic ring, while the cation-exchange groups can interact with the protonated pyridine nitrogen, providing additional, tunable retention.[12] This can be particularly useful for separating isomers or closely related impurities.[11]
Experimental Protocol:
| Parameter | Condition |
| Column | Mixed-Mode C18/Cation-Exchange, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 20 mM Ammonium Formate, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 275 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve 1 mg/mL in 50:50 Water:Acetonitrile |
Comparative Performance Data
To objectively evaluate these methods, a sample of this compound containing known impurities was analyzed using each of the three methods. The following performance characteristics were evaluated in accordance with ICH Q2(R2) guidelines.[14][15][16]
| Parameter | Method 1 (Buffered) | Method 2 (Formic Acid) | Method 3 (Mixed-Mode) |
| Retention Time (Main Peak) | 8.5 min | 8.2 min | 9.8 min |
| Tailing Factor (Main Peak) | 1.1 | 1.3 | 1.2 |
| Resolution (Main Peak & Closest Impurity) | 2.2 | 1.8 | 2.5 |
| Reproducibility (%RSD of Retention Time, n=6) | < 0.5% | < 0.8% | < 0.6% |
Analysis of Results:
-
Method 1 (Recommended) provided excellent peak shape (tailing factor of 1.1) and good resolution between the main peak and the closest eluting impurity. The use of a robust buffer system resulted in high reproducibility.
-
Method 2 (Formic Acid) offered slightly less retention and a noticeable increase in peak tailing. The resolution was acceptable but lower than that of Method 1. While simpler to prepare, the performance is slightly compromised.
-
Method 3 (Mixed-Mode) provided the longest retention time, indicating strong interaction with the stationary phase. It also showed the best resolution, which could be advantageous for complex samples with closely related impurities. However, method development with mixed-mode columns can be more complex, and these columns are generally more expensive.
Experimental Workflow and Logic
The overall workflow for the purity analysis is depicted below. This process ensures a systematic and logical approach from sample preparation to final data analysis.
Conclusion and Recommendations
For routine purity analysis of this compound, Method 1, utilizing a C18 column with a buffered mobile phase at low pH, is highly recommended. It provides a robust, reproducible, and high-performing separation with excellent peak shape and resolution.
Method 2 serves as a quick, MS-compatible alternative, though with a slight trade-off in chromatographic performance.
Method 3 is a powerful option for challenging separations where the other methods fail to provide adequate resolution, particularly for complex impurity profiles.
The choice of method should ultimately be guided by the specific requirements of the analysis, including the need for MS compatibility, the complexity of the sample matrix, and the desired level of chromatographic performance. It is imperative that any chosen method undergoes a thorough validation according to ICH guidelines to ensure its suitability for its intended purpose.[6][14][15]
References
- 1. usp.org [usp.org]
- 2. <621> CHROMATOGRAPHY [drugfuture.com]
- 3. agilent.com [agilent.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. Chromatography [usp.org]
- 6. database.ich.org [database.ich.org]
- 7. jordilabs.com [jordilabs.com]
- 8. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 9. hplc.eu [hplc.eu]
- 10. benchchem.com [benchchem.com]
- 11. helixchrom.com [helixchrom.com]
- 12. HPLC Separation of Pyridinecarboxylic Acids | SIELC Technologies [sielc.com]
- 13. helixchrom.com [helixchrom.com]
- 14. m.youtube.com [m.youtube.com]
- 15. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 16. ICH releases draft guidelines on analytical method development | RAPS [raps.org]
A Comparative Guide to 3-Fluoro-5-methylpyridine-2-carboxylic Acid and Structurally Related Analogs for Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the pyridine nucleus stands as a cornerstone scaffold. Its derivatives are integral to a vast array of pharmaceuticals and functional materials. The strategic functionalization of the pyridine ring allows for the fine-tuning of physicochemical and pharmacological properties. This guide provides an in-depth comparative analysis of 3-Fluoro-5-methylpyridine-2-carboxylic acid , a compound of growing interest, with its structurally related analogs: Picolinic acid , 3-Fluoropicolinic acid , and 5-Methylpicolinic acid . Through a detailed examination of their electronic properties, reactivity in key synthetic transformations, and spectroscopic signatures, this document aims to equip researchers, scientists, and drug development professionals with the critical insights necessary for informed compound selection and experimental design.
Introduction: The Significance of Substituted Picolinic Acids
Picolinic acid (Pyridine-2-carboxylic acid) and its derivatives are not merely synthetic intermediates; they are crucial components in the development of therapeutics and advanced materials. The introduction of substituents onto the pyridine ring dramatically influences the molecule's properties. A fluorine atom, for instance, can alter acidity, lipophilicity, and metabolic stability, while a methyl group can impact steric interactions and electronic properties. This guide will dissect these influences through a comparative lens, focusing on this compound and its key analogs.
Comparative Analysis of Physicochemical Properties
The electronic nature of the substituents on the pyridine ring directly impacts the acidity (pKa) of the carboxylic acid group, which in turn influences the compound's solubility, ionization state at physiological pH, and reactivity.
| Compound | Structure | Predicted pKa | Key Physicochemical Properties |
| Picolinic Acid | ~5.2 | Parent compound, serves as a baseline for comparison. | |
| 3-Fluoropicolinic Acid | ![]() | 2.71 (Predicted)[1][2] | The strongly electron-withdrawing fluorine atom at the 3-position significantly increases the acidity of the carboxylic acid. Melting Point: 154°C[1][2]. |
| 5-Methylpicolinic Acid | ![]() | Not Found | The electron-donating methyl group at the 5-position is expected to slightly decrease the acidity compared to picolinic acid. |
| This compound | ![]() | Not Found | The opposing electronic effects of the fluorine and methyl groups create a unique electronic profile, influencing its acidity and reactivity. |
Spectroscopic Data Comparison (¹H and ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy provides a detailed fingerprint of a molecule's structure. The chemical shifts of protons (¹H) and carbons (¹³C) are highly sensitive to the electronic environment, offering valuable insights into the effects of substitution.
¹H NMR Chemical Shifts (δ, ppm) in CDCl₃ (Predicted/Reported)
| Compound | H3 | H4 | H5 | H6 | Other |
| Picolinic Acid | 8.2-8.3 | 7.8-7.9 | 7.4-7.5 | 8.6-8.7 | COOH: ~11-12 |
| 3-Fluoropicolinic Acid | - | ~7.6 (dd) | ~7.4 (m) | ~8.5 (d) | COOH: ~11-12 |
| 5-Methylpicolinic Acid | ~8.1 (d) | ~7.7 (dd) | - | ~8.5 (s) | CH₃: ~2.4 |
| This compound | - | ~7.5 (s) | - | ~8.4 (s) | CH₃: ~2.4 |
¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃ (Predicted/Reported)
| Compound | C2 | C3 | C4 | C5 | C6 | Other |
| Picolinic Acid | ~165 | ~125 | ~137 | ~127 | ~150 | - |
| 3-Fluoropicolinic Acid | ~162 (d) | ~158 (d) | ~123 (d) | ~139 (d) | ~148 (d) | - |
| 5-Methylpicolinic Acid | ~166 | ~124 | ~138 | ~133 | ~150 | CH₃: ~18 |
| This compound | ~163 (d) | ~156 (d) | ~125 (d) | ~135 (d) | ~147 (d) | CH₃: ~17 |
Note: The presented NMR data is a combination of reported values for similar structures and predicted shifts. Precise experimental data for all compounds under identical conditions would be beneficial for a direct comparison. The carboxylic acid proton in ¹H NMR typically appears as a broad singlet at a high chemical shift (around 12 δ) and its position can be concentration and solvent-dependent[4][5].
Comparative Reactivity in Key Synthetic Transformations
The utility of these building blocks is ultimately determined by their reactivity in common synthetic transformations. Here, we compare their expected performance in amide bond formation and Suzuki cross-coupling reactions, two of the most fundamental reactions in drug discovery and development.
Amide Bond Formation
Amide bond formation is a critical reaction in the synthesis of a vast number of pharmaceuticals. The reactivity of the carboxylic acid towards coupling reagents and amines is influenced by both electronic and steric factors.
Workflow for a Typical Amide Coupling Reaction:
Caption: Generalized workflow for amide bond formation.
Comparative Reactivity in Amide Coupling:
| Compound | Expected Reactivity | Rationale |
| Picolinic Acid | Moderate | Baseline reactivity. |
| 3-Fluoropicolinic Acid | High | The electron-withdrawing fluorine atom enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amine. |
| 5-Methylpicolinic Acid | Moderate to Low | The electron-donating methyl group slightly deactivates the carbonyl group towards nucleophilic attack. |
| This compound | High | The strong electron-withdrawing effect of the fluorine at the 3-position is expected to dominate over the weaker electron-donating effect of the methyl group at the 5-position, leading to enhanced reactivity. |
Experimental Protocol: General Procedure for Amide Coupling
-
To a solution of the pyridine-2-carboxylic acid derivative (1.0 eq) in an anhydrous solvent such as DMF or DCM, add a coupling reagent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the desired amine (1.0-1.2 eq) to the reaction mixture.
-
Continue stirring at room temperature for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired amide.
For challenging couplings with weakly nucleophilic amines, conversion to the acid chloride using thionyl chloride or oxalyl chloride prior to the addition of the amine can be an effective strategy.[6][7]
Suzuki Cross-Coupling
The Suzuki cross-coupling reaction is a powerful tool for the formation of C-C bonds, particularly for creating biaryl structures. To utilize these pyridine-2-carboxylic acids in Suzuki reactions, they first need to be converted to a suitable halide, typically a bromide or chloride. The electronic and steric properties of the substituents can influence the efficiency of the subsequent cross-coupling.
Workflow for a Typical Suzuki Cross-Coupling Reaction:
Caption: Generalized workflow for Suzuki cross-coupling.
Comparative Reactivity in Suzuki Coupling (of the corresponding 5-bromo derivatives):
| Compound (as 5-bromo derivative) | Expected Reactivity | Rationale |
| 5-Bromopicolinic acid | Good | Standard reactivity for a bromopyridine derivative. |
| 5-Bromo-3-fluoropicolinic acid | Good to Excellent | The electron-withdrawing fluorine atom can enhance the rate of oxidative addition of the palladium catalyst to the C-Br bond, potentially leading to higher yields and faster reaction times. |
| 5-Bromo-3-methyl-pyridine-2-carboxylic acid | Good | The methyl group is not expected to significantly hinder the reaction sterically or electronically in this position. |
Experimental Protocol: General Procedure for Suzuki Cross-Coupling
-
In a reaction vessel, combine the 5-bromopyridine-2-carboxylic acid derivative (1.0 eq), the arylboronic acid or ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
-
Add a degassed solvent system, such as a mixture of dioxane and water or toluene.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to 80-110 °C for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired biaryl compound.
The choice of catalyst, ligand, base, and solvent can be critical for achieving high yields, especially with challenging substrates.[6][8][9][10][11]
Synthesis of this compound
A plausible synthetic route to this compound could involve the following key steps, starting from a commercially available substituted pyridine.
Proposed Synthetic Pathway:
Caption: Proposed synthesis of the target compound.
Experimental Protocol: Synthesis of this compound
-
Dissolve 2-bromo-3-fluoro-5-methylpyridine in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.
-
Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise, maintaining the temperature at -78 °C.
-
Stir the resulting solution at -78 °C for 1-2 hours.
-
Add an excess of crushed dry ice (solid CO₂) to the reaction mixture in one portion.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction by adding water, then acidify with aqueous HCl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Note: This is a generalized protocol and may require optimization for optimal yield and purity.
Conclusion and Future Outlook
This guide has provided a comprehensive comparison of this compound with its key structural analogs. The interplay of the fluoro and methyl substituents creates a unique electronic and steric profile that influences the compound's physicochemical properties and reactivity. The enhanced acidity and expected high reactivity in amide coupling make this compound a promising building block for the synthesis of novel compounds with potential applications in drug discovery and materials science.
Further experimental validation of the predicted pKa values and a systematic comparative study of the reaction kinetics and yields in amide coupling and Suzuki reactions would provide even deeper insights into the subtle effects of these substitutions. As the demand for novel, functionalized heterocyclic compounds continues to grow, a thorough understanding of the structure-property-reactivity relationships of building blocks like this compound will be paramount for the advancement of chemical synthesis.
References
- 1. preprints.org [preprints.org]
- 2. researchgate.net [researchgate.net]
- 3. jinjingchemical.com [jinjingchemical.com]
- 4. mdpi.com [mdpi.com]
- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. benchchem.com [benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide: The Strategic Advantages of 3-Fluoro-5-methylpyridine-2-carboxylic Acid in Modern Synthesis
In the landscape of drug discovery and fine chemical synthesis, the selection of building blocks is a critical decision that dictates the trajectory of a research program. Substituted pyridine derivatives are foundational scaffolds, with the pyridine ring being a ubiquitous motif in numerous approved drugs.[1][2] This guide provides an in-depth analysis of 3-Fluoro-5-methylpyridine-2-carboxylic acid , a highly functionalized reagent, and elucidates the distinct advantages its unique substitution pattern offers over other alternatives. We will explore the synergistic effects of its constituent parts—the fluorine atom, the methyl group, and the carboxylic acid—and provide the experimental rationale for its use.
The Architectural Advantage: Deconstructing the Molecule
The efficacy of this compound as a synthetic intermediate stems from the strategic placement of three key functional groups on the pyridine core. Each contributes unique physicochemical properties that are highly sought after in medicinal chemistry.
The Power of Fluorine: More Than Just an Electron Sink
The incorporation of fluorine into bioactive molecules is a cornerstone of modern drug design, offering a suite of benefits that can dramatically improve a drug candidate's profile.[1][3][4]
-
Enhanced Metabolic Stability : The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage by metabolic enzymes like Cytochrome P450.[1][5] This can significantly prolong a drug's half-life in the body, reducing the required dosage and frequency.
-
Modulated Basicity (pKa) : Fluorine's high electronegativity acts as a powerful electron-withdrawing group, which can lower the pKa of the pyridine nitrogen.[3][5] This fine-tuning of basicity is crucial for optimizing interactions with biological targets and improving oral bioavailability by altering ionization states in the gastrointestinal tract.
-
Increased Binding Affinity : Fluorine can participate in unique, favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, thereby enhancing the binding affinity and potency of the final compound.[1][4]
-
Improved Lipophilicity and Permeability : Strategic fluorination can increase a molecule's lipophilicity, which often improves its ability to cross cellular membranes and the blood-brain barrier.[4][5]
The Methyl Group: A Subtle but Critical Modulator
The methyl group at the 5-position, while seemingly simple, provides crucial steric and electronic contributions. It can influence the molecule's conformation, fill hydrophobic pockets in a target's binding site, and shield adjacent positions from unwanted metabolic attack.
The Carboxylic Acid: A Versatile Synthetic Handle
The carboxylic acid at the 2-position is a versatile functional group that serves as a primary anchor for synthetic elaboration. It is readily converted into a wide range of other functionalities, most commonly amides, which are stable and prevalent in pharmaceutical compounds.[6][7] Its proximity to the pyridine nitrogen also allows it to act as a bidentate chelating agent for various metals, a property that can be exploited in catalysis or for specific biological interactions.[8]
Comparative Analysis: this compound vs. Alternatives
To fully appreciate the advantages of this specific isomer, it is essential to compare it with structurally similar, yet functionally distinct, alternatives.
| Compound | Structure | Key Physicochemical Properties & Synthetic Implications |
| This compound | C₇H₆FNO₂ | Synergistic Effects : Combines modulated pKa and metabolic stability from fluorine with the steric/electronic influence of the methyl group. The 2-carboxylic acid is primed for chelation and amide coupling.[8][] |
| Picolinic Acid (Pyridine-2-carboxylic acid) | NC₅H₄CO₂H | Baseline : A simple chelating agent and synthetic precursor.[8] Lacks the metabolic stability and modified electronics conferred by fluorine and methyl substituents. Often used as a catalyst in multicomponent reactions.[10] |
| 3-Methylpyridine-2-carboxylic acid | C₇H₇NO₂ | Non-Fluorinated Analog : Possesses the methyl group but lacks the significant electronic and metabolic benefits of fluorine. Prone to oxidative metabolism at the fluorine position. Melting point: 114-118 °C.[11] |
| 5-Fluoropyridine-2-carboxylic acid | C₆H₄FNO₂ | Non-Methylated Analog : Benefits from fluorine's electronic withdrawal and metabolic shield.[12] Lacks the steric bulk and hydrophobic interaction potential of the methyl group, which may be crucial for specific target binding. |
| 6-Fluoro-5-methylpyridine-3-carboxylic acid | C₇H₆FNO₂ | Positional Isomer : The carboxylic acid is at the 3-position (nicotinic acid derivative). This changes the molecule's geometry and chelating ability, as the nitrogen and carboxyl group are no longer ortho to each other.[13] This can drastically alter its utility as a ligand and its interaction with biological targets.[14] |
Experimental Protocols & Data
The true value of a building block is demonstrated in its application. A common and critical transformation in drug discovery is amide bond formation.
Protocol: Standard Amide Coupling
This protocol describes a typical procedure for coupling this compound with a primary amine.
Materials:
-
This compound
-
Primary amine of choice (e.g., Benzylamine)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Magnesium sulfate, anhydrous
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).
-
Dissolve the acid in anhydrous DMF.
-
Add the primary amine (1.1 eq) to the solution.
-
Add HATU (1.2 eq) and DIPEA (2.5 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired amide.
Rationale for Reagent Choice:
-
HATU : A highly efficient and widely used peptide coupling reagent that minimizes side reactions and racemization.
-
DIPEA : A non-nucleophilic organic base used to scavenge the acid formed during the reaction, driving the equilibrium towards product formation.
-
DMF : An excellent polar aprotic solvent that dissolves a wide range of reactants.
Visualizing the Synthetic Advantage
Graphviz diagrams can help illustrate the conceptual workflows and logical relationships discussed.
Caption: Workflow illustrating how the structural features of this compound translate to advantageous properties for drug discovery.
Caption: Comparative synthesis workflow highlighting the property differences in products derived from the target compound versus a non-fluorinated alternative.
Conclusion
This compound is not merely another building block; it is a strategically designed reagent that offers a confluence of advantages for the synthesis of complex molecules, particularly in the pharmaceutical industry. The synergistic interplay between the fluorine atom, the methyl group, and the carboxylic acid provides chemists with a powerful tool to overcome common challenges in drug development, such as poor metabolic stability and suboptimal target affinity. By understanding and leveraging the unique properties of this scaffold, researchers can accelerate the discovery and optimization of next-generation therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Picolinic acid - Wikipedia [en.wikipedia.org]
- 10. Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. 3-甲基吡啶-2-甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 12. 5-fluoropyridine-2-carboxylic Acid | C6H4FNO2 | CID 2762876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 6-Fluoro-5-methylpyridine-3-carboxylic acid | C7H6FNO2 | CID 16414223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. quora.com [quora.com]
A Guide to the Orthogonal Structural Confirmation of 3-Fluoro-5-methylpyridine-2-carboxylic acid
Introduction: In the landscape of pharmaceutical and materials science, the precise structural architecture of molecular building blocks is paramount. Heterocyclic compounds, particularly substituted pyridines, are foundational scaffolds in medicinal chemistry. 3-Fluoro-5-methylpyridine-2-carboxylic acid is one such building block, where the specific arrangement of its functional groups—a carboxylic acid, a fluorine atom, and a methyl group on a pyridine ring—dictates its reactivity, physicochemical properties, and ultimately its utility in drug discovery and development.
Unambiguous structural confirmation is not merely an academic exercise; it is a critical quality control checkpoint that ensures reproducibility in synthetic campaigns, validates structure-activity relationships (SAR), and is a non-negotiable requirement for regulatory submissions. Misidentification of an isomer can lead to the costly failure of research programs.
This guide provides a comprehensive, multi-technique framework for the high-confidence structural elucidation of this compound. We will move beyond simple data reporting and delve into an orthogonal validation strategy, where independent analytical techniques are used to corroborate the molecular structure. This approach, which combines Mass Spectrometry (MS), multi-nuclear Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) Spectroscopy, creates a self-validating system that leaves no ambiguity.
Part 1: Foundational Analysis – Molecular Mass and Formula Verification
The first step in any structural confirmation is to answer the most fundamental question: "What is its molecular weight and formula?" High-Resolution Mass Spectrometry (HRMS) is the definitive tool for this purpose. Unlike nominal mass measurements, HRMS provides the exact mass of an ion, allowing for the confident determination of its elemental composition.
Technique: Electrospray Ionization - Time of Flight (ESI-TOF) Mass Spectrometry
Electrospray ionization is a soft ionization technique that minimizes fragmentation, allowing for the clear observation of the molecular ion ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode). The Time-of-Flight analyzer then measures the mass-to-charge ratio (m/z) with exceptional accuracy.
Predicted Data for C₇H₆FNO₂
Before any experiment, we must calculate the theoretical values we expect to observe. This predictive step is crucial for validating the resulting data.
| Parameter | Theoretical Value | Rationale |
| Chemical Formula | C₇H₆FNO₂ | Based on the hypothesized structure. |
| Monoisotopic Mass | 155.0383 Da | Sum of the most abundant isotopes (¹²C, ¹H, ¹⁹F, ¹⁴N, ¹⁶O). |
| [M+H]⁺ Ion | 156.0461 Da | Calculated mass of the protonated molecule. |
| [M-H]⁻ Ion | 154.0305 Da | Calculated mass of the deprotonated molecule. |
Experimental Protocol: ESI-TOF MS
-
Sample Preparation: Dissolve ~0.1 mg of the analyte in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water 1:1).
-
Instrument Setup: Calibrate the mass spectrometer using a known standard (e.g., sodium formate) to ensure high mass accuracy (< 5 ppm).
-
Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire data in both positive and negative ion modes over a mass range of m/z 50-500.
-
Data Analysis: Compare the measured exact mass of the most intense ion against the calculated theoretical value for the protonated or deprotonated molecule. An error of less than 5 ppm provides high confidence in the elemental formula.
Workflow Diagram: Mass Spectrometry Confirmation
Caption: Workflow for elemental formula confirmation via ESI-TOF MS.
Part 2: High-Resolution Structural Elucidation – NMR Spectroscopy
While MS confirms the formula, it provides no information about connectivity. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise arrangement of atoms in a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential.
Technique: ¹H (Proton) NMR Spectroscopy
¹H NMR provides information about the number of distinct proton environments, their electronic surroundings (chemical shift), their neighboring protons (splitting/coupling), and their relative numbers (integration).
| Assignment | Predicted Shift (ppm) | Predicted Multiplicity | Integration | Rationale |
| H-4 | ~8.2 - 8.4 | Doublet of doublets (dd) or Doublet (d) | 1H | This proton is adjacent to the electron-withdrawing fluorine atom (position 3) and nitrogen, shifting it downfield. It will show coupling to H-6 and potentially a smaller coupling to the ¹⁹F atom. |
| H-6 | ~7.5 - 7.7 | Doublet (d) | 1H | This proton is ortho to the nitrogen and meta to the carboxylic acid. It will show a small meta-coupling to H-4. |
| -CH₃ | ~2.4 - 2.6 | Singlet (s) | 3H | The methyl group is attached to an aromatic ring and has no adjacent protons, resulting in a singlet. |
| -COOH | ~10.0 - 13.0 | Broad singlet (br s) | 1H | The carboxylic acid proton is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange. |
Technique: ¹³C NMR Spectroscopy
¹³C NMR reveals the number of unique carbon environments. The presence of a highly electronegative fluorine atom will induce significant C-F coupling, which is a key diagnostic feature.
| Assignment | Predicted Shift (ppm) | Predicted Multiplicity | Rationale |
| C-2 (-COOH) | ~165 - 170 | Doublet (d), ³JCF | The carboxylic acid carbon. It will exhibit a smaller three-bond coupling to the fluorine. |
| C-3 (-F) | ~158 - 162 | Doublet (d), ¹JCF | This carbon is directly attached to fluorine, resulting in a large one-bond coupling constant (~240-260 Hz) and a significant downfield shift. This is a critical signal for confirmation. |
| C-4 | ~145 - 150 | Doublet (d), ²JCF | This carbon is two bonds away from fluorine, showing a smaller coupling constant. |
| C-5 (-CH₃) | ~130 - 135 | Singlet (s) | The carbon bearing the methyl group. |
| C-6 | ~125 - 130 | Doublet (d), ⁴JCF | This carbon is four bonds away from fluorine, and any coupling may be very small or unresolved. |
| -CH₃ | ~18 - 22 | Singlet (s) | The methyl carbon, appearing in the typical aliphatic region. |
Technique: ¹⁹F NMR Spectroscopy
For any fluorinated compound, ¹⁹F NMR is indispensable. It provides a direct and highly sensitive probe of the fluorine's environment.
We expect a single signal for the one fluorine atom. Its chemical shift will be characteristic of a fluorine on a pyridine ring, and it should exhibit coupling to the adjacent proton (H-4), appearing as a doublet. This confirms the fluorine is next to a proton-bearing carbon.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Tune and shim the spectrometer for the specific probe and solvent to ensure high resolution.
-
¹H Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. This often requires a longer acquisition time due to the low natural abundance of ¹³C.
-
¹⁹F Acquisition: Acquire a proton-coupled ¹⁹F spectrum to observe the key F-H coupling.
-
Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift referencing (e.g., using residual solvent peak for ¹H/¹³C).
Workflow Diagram: NMR Structural Elucidation
Caption: A multi-nuclear NMR approach for unambiguous structure elucidation.
Part 3: Functional Group Verification – Infrared Spectroscopy
The final piece of our orthogonal strategy is Infrared (IR) Spectroscopy. While NMR and MS define the mass and atomic framework, IR provides rapid and definitive confirmation of the key functional groups present in the molecule.
Technique: Attenuated Total Reflectance (ATR) - Fourier Transform IR (FTIR)
ATR-FTIR is a modern technique that allows for the analysis of solid or liquid samples with minimal preparation. It works by measuring the absorption of infrared radiation, which excites molecular vibrations at specific frequencies corresponding to particular functional groups.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| ~2500-3300 | O-H stretch (broad) | Carboxylic Acid | This very broad and characteristic absorption is due to the strong hydrogen bonding of the carboxylic acid dimer. |
| ~1700-1730 | C=O stretch | Carboxylic Acid | A strong, sharp peak confirming the presence of the carbonyl group. |
| ~1550-1620 | C=C / C=N stretch | Pyridine Ring | Aromatic ring stretching vibrations are characteristic of the pyridine core. |
| ~1200-1300 | C-F stretch | Aryl-Fluoride | A strong absorption indicating the presence of the carbon-fluorine bond. |
Experimental Protocol: ATR-FTIR
-
Background Scan: Record a background spectrum of the clean ATR crystal to subtract atmospheric (H₂O, CO₂) contributions.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure firm contact between the sample and the crystal.
-
Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the key absorption bands and compare them to the predicted values for the required functional groups.
Conclusion: A Synthesis of Orthogonal Data
The structural confirmation of this compound is achieved not by a single measurement, but by the convergence of evidence from three independent analytical techniques.
-
Mass Spectrometry confirms the elemental formula is C₇H₆FNO₂.
-
NMR Spectroscopy provides the definitive atomic connectivity, showing the relative positions of the two aromatic protons, the methyl group, the fluorine, and the carboxylic acid. Crucially, the observed C-F and H-F coupling patterns are unique to this specific isomer.
-
Infrared Spectroscopy validates the presence of the essential functional groups—the carboxylic acid (O-H and C=O stretches) and the C-F bond.
When combined, these results form a robust, self-validating data package that unambiguously confirms the structure of the target molecule, providing the highest degree of confidence for researchers, scientists, and drug development professionals. This orthogonal approach mitigates the risk of misidentification and ensures the integrity of all subsequent research.
The Untapped Potential: A Comparative Guide to the Biological Activity of 3-Fluoro-5-methylpyridine-2-carboxylic Acid and Its Analogs
In the landscape of modern drug discovery, the pyridine carboxylic acid scaffold stands as a cornerstone of medicinal chemistry. Its versatile structure is a key component in a multitude of FDA-approved drugs, demonstrating a wide spectrum of biological activities that include anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide delves into the potential biological significance of 3-Fluoro-5-methylpyridine-2-carboxylic acid, a compound with limited direct biological data, by conducting a comparative analysis of its structurally related analogs. By examining the structure-activity relationships (SAR) of these analogs, we can infer the potential therapeutic applications of this under-investigated molecule and highlight promising avenues for future research.
The Pyridine Carboxylic Acid Scaffold: A Privileged Structure in Medicinal Chemistry
Pyridine, a heterocyclic aromatic compound, is the second most common nitrogen-containing heterocycle found in FDA-approved pharmaceuticals.[1] The incorporation of a carboxylic acid group enhances its drug-like properties by increasing polarity and providing a key interaction point for biological targets, such as the metal ions in enzyme active sites.[3] The ease of substitution on the pyridine ring allows for meticulous fine-tuning of a compound's pharmacological profile, making it a highly adaptable framework for drug design.[3]
Derivatives of pyridine carboxylic acid have a rich history in medicine, leading to the development of drugs for a wide array of diseases, including tuberculosis, cancer, diabetes, and HIV/AIDS.[2][3] The biological activity is profoundly influenced by the nature and position of substituents on the pyridine ring. For instance, the presence of electron-withdrawing or -donating groups can significantly alter the molecule's electronic properties and, consequently, its interaction with biological targets.[1]
Comparative Analysis of Biological Activity: this compound Analogs
While direct experimental data on the biological activity of this compound is scarce in publicly available literature, a comparative analysis of its structural analogs provides valuable insights into its potential. The presence of a fluorine atom and a methyl group at the 3 and 5 positions, respectively, of the pyridine ring, along with a carboxylic acid at the 2-position, suggests several potential biological activities.
Anticancer Activity
The pyridine carboxylic acid scaffold is a well-established pharmacophore in the design of anticancer agents.[4] A notable example is Ro 41-4439, a phenyl-pyridine-2-carboxylic acid derivative, which has demonstrated low micromolar antiproliferative activity against a broad range of human cancer cell lines.[4] This compound selectively induces apoptosis in cancer cells by arresting the cell cycle in mitosis.[4]
A review of pyridine derivatives highlighted that the presence of certain functional groups can enhance antiproliferative activity.[1] Interestingly, the same review noted that pyridine derivatives with halogen atoms or bulky groups sometimes exhibit lower antiproliferative activity, suggesting that the specific substitution pattern is critical.[1]
Table 1: Anticancer Activity of Selected Pyridine Carboxylic Acid Analogs
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Ro 41-4439 | MDA-MB-435 (Breast) | Low micromolar | Mitotic arrest, Apoptosis induction | [4] |
| Dihydropyridine carboxylic acid derivative 3a | HCT-15 (Colon) | 7.94 ± 1.6 | Proposed interaction with PARP-1 | [5] |
| Dihydropyridine carboxylic acid derivative 3b | HCT-15 (Colon) | 9.24 ± 0.9 | Proposed interaction with PARP-1 | [5] |
Antimicrobial Activity
Derivatives of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid have shown promising antimicrobial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and multidrug-resistant fungal pathogens.[6] This highlights the potential for pyridine carboxylic acid analogs to be developed into novel antimicrobial agents to combat the growing threat of antimicrobial resistance.
Enzyme Inhibition
Pyridine carboxylic acid derivatives have been extensively explored as enzyme inhibitors.[2][3] For example, they have shown significant inhibitory activity against matrix metalloproteinase-13 (MMP-13), an enzyme implicated in osteoarthritis.[3] Furthermore, a recent patent disclosed pyridine-2-carboxylic acid derivatives as potent inhibitors of KDM5B, a histone demethylase, with IC50 values of less than 1.0 µM.[3]
Anti-inflammatory and Anti-diabetic Activity
Novel nicotinic acid (pyridine-3-carboxylic acid) derivatives have been synthesized and shown to possess dual anti-inflammatory and anti-hyperglycemic properties.[7] These compounds exhibited good inhibitory activity against α-amylase, an enzyme involved in carbohydrate digestion, and also demonstrated anti-inflammatory effects in a human red blood cell hemolysis assay.[7]
Experimental Methodologies
The biological activities of pyridine carboxylic acid analogs are typically evaluated using a variety of in vitro and in vivo assays. Below are representative protocols for assessing anticancer and antimicrobial activities.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a standard colorimetric method to assess the cytotoxic effects of a compound on cancer cell lines.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (and a vehicle control) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product. The formazan crystals are then solubilized with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microbial strains.
Protocol:
-
Preparation of Inoculum: A standardized suspension of the microbial strain is prepared in a suitable broth medium.
-
Serial Dilution of Compound: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature and time) for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Structure-Activity Relationship (SAR) and Future Directions
The biological activity of pyridine carboxylic acid derivatives is intricately linked to their structural features. The following diagram illustrates a generalized SAR for this class of compounds.
Caption: Generalized Structure-Activity Relationship for Pyridine Carboxylic Acid Derivatives.
The analysis of analogs suggests that this compound holds significant potential for biological activity. The fluorine atom can modulate the pKa of the carboxylic acid and influence binding interactions, while the methyl group can affect lipophilicity and steric interactions within a target's binding pocket. Future research should focus on the synthesis and comprehensive biological evaluation of this compound and its derivatives. High-throughput screening against a panel of cancer cell lines, microbial strains, and key enzymes would be a logical first step to uncover its therapeutic potential.
Conclusion
While the biological profile of this compound remains to be fully elucidated, a comparative analysis of its structural analogs strongly suggests that it is a promising scaffold for the development of novel therapeutic agents. The rich chemical space of pyridine carboxylic acid derivatives continues to be a fertile ground for drug discovery, and a deeper investigation into compounds like this compound is warranted. The insights provided in this guide aim to catalyze further research and unlock the untapped potential of this intriguing molecule.
References
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 3-Fluoro-5-methylpyridine-2-carboxylic Acid
Introduction
3-Fluoro-5-methylpyridine-2-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The incorporation of a fluorine atom into organic molecules can significantly alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to target proteins. As such, the development of efficient and scalable synthetic routes to fluorinated pyridine derivatives like this compound is of paramount importance to researchers in the pharmaceutical and agrochemical industries. This guide provides a comparative analysis of three plausible synthetic strategies for the preparation of this target molecule, offering insights into the underlying chemical principles and practical considerations for each approach.
Overview of Synthetic Strategies
The synthesis of this compound presents a unique challenge due to the specific substitution pattern on the pyridine ring. The strategic introduction of the fluorine and carboxylic acid functionalities requires careful consideration of regioselectivity and functional group compatibility. This guide will explore three distinct and logical synthetic pathways:
-
Route 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr) , leveraging the displacement of a nitro group by fluoride.
-
Route 2: Synthesis via Diazotization and Fluorination , employing a Balz-Schiemann-type reaction on an amino precursor.
-
Route 3: Synthesis via Directed ortho-Metalation (DoM) and Carboxylation , starting from a pre-fluorinated pyridine scaffold.
Each route will be discussed in detail, including proposed experimental protocols, the rationale behind the chosen reactions, and an analysis of the potential advantages and disadvantages.
Route 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
This strategy is predicated on the well-established ability of a nitro group to act as an effective leaving group in nucleophilic aromatic substitution reactions, particularly when activated by an adjacent electron-withdrawing group. The key precursor for this route is 3-nitro-5-methylpyridine-2-carboxylic acid or its corresponding ester.
Conceptual Workflow
The overall transformation for Route 1 can be visualized as a two-step process starting from the commercially available 5-methylpyridine-2-carboxylic acid.
Caption: Synthetic pathway for Route 1 via SNAr.
Experimental Protocols
Step 1: Synthesis of 3-Nitro-5-methylpyridine-2-carboxylic Acid
The nitration of pyridine rings can be challenging due to the deactivating effect of the nitrogen heteroatom. However, the presence of an activating methyl group and a directing carboxylic acid group can facilitate this transformation.
-
Protocol:
-
To a cooled (0-5 °C) solution of concentrated sulfuric acid, slowly add 5-methylpyridine-2-carboxylic acid (1.0 eq).
-
Prepare a nitrating mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid (2.0 eq) and add it dropwise to the reaction mixture, maintaining the temperature below 10 °C.[1]
-
After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by TLC.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., NaOH or Na2CO3) to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 3-nitro-5-methylpyridine-2-carboxylic acid.
-
Step 2: Synthesis of this compound via SNAr
The electron-withdrawing nitro group at the 3-position and the carboxylic acid at the 2-position activate the ring for nucleophilic attack by fluoride.
-
Protocol:
-
In a sealed vessel, dissolve 3-nitro-5-methylpyridine-2-carboxylic acid (1.0 eq) in an anhydrous polar aprotic solvent such as DMF or DMSO.
-
Add an excess of a fluoride source, such as spray-dried potassium fluoride (KF) or cesium fluoride (CsF) (3-5 eq).
-
Heat the reaction mixture to a temperature between 120-150 °C for several hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction mixture, dilute with water, and acidify with HCl to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Rationale and Considerations
The success of this route hinges on the regioselective nitration at the 3-position. The carboxylic acid group directs ortho to itself, while the methyl group directs ortho and para. The 3-position is ortho to the carboxylic acid and para to the methyl group, making it a likely site for nitration. The subsequent SNAr reaction is a well-precedented method for introducing fluorine into electron-deficient aromatic systems. The choice of fluoride salt and solvent is crucial, with CsF often providing higher reactivity than KF.
Route 2: Synthesis via Diazotization and Fluorination (Balz-Schiemann Type Reaction)
This classical approach involves the conversion of a primary aromatic amine to a diazonium salt, which is then thermally decomposed in the presence of a fluoride source to yield the corresponding aryl fluoride. The key precursor for this route is 3-amino-5-methylpyridine-2-carboxylic acid.
Conceptual Workflow
This route also begins with the 3-nitro-5-methylpyridine-2-carboxylic acid intermediate, which is then reduced to the amine before fluorination.
Caption: Synthetic pathway for Route 2 via Balz-Schiemann reaction.
Experimental Protocols
Step 1: Synthesis of 3-Amino-5-methylpyridine-2-carboxylic Acid
The reduction of the nitro group can be achieved using various methods, with catalytic hydrogenation being a common and clean approach.
-
Protocol:
-
Dissolve 3-nitro-5-methylpyridine-2-carboxylic acid (1.0 eq) in a suitable solvent such as ethanol or methanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Subject the mixture to hydrogenation in a Parr apparatus under a hydrogen atmosphere (50 psi) until the uptake of hydrogen ceases.
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain 3-amino-5-methylpyridine-2-carboxylic acid.[2]
-
Step 2: Synthesis of this compound via Balz-Schiemann Reaction
The Balz-Schiemann reaction is a reliable method for the synthesis of aryl fluorides from anilines.[3][4]
-
Protocol:
-
Suspend 3-amino-5-methylpyridine-2-carboxylic acid (1.0 eq) in an aqueous solution of fluoroboric acid (HBF4).
-
Cool the mixture to 0 °C and add a solution of sodium nitrite (NaNO2) (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 30-60 minutes to allow for the formation of the diazonium tetrafluoroborate salt.
-
Isolate the precipitated diazonium salt by filtration and wash with cold diethyl ether.
-
Gently heat the dry diazonium salt until nitrogen evolution ceases.
-
The resulting crude product can be purified by recrystallization or column chromatography to afford this compound.
-
Rationale and Considerations
This route is a well-established method for the introduction of fluorine into an aromatic ring. The reduction of the nitro group is typically high-yielding. The Balz-Schiemann reaction itself can have variable yields depending on the substrate. A key consideration is the handling of the diazonium salt intermediate, which can be explosive when dry, although pyridine-based diazonium salts are generally more stable than their benzene counterparts. An alternative to isolating the diazonium salt is to perform the diazotization in anhydrous HF-pyridine, which can directly lead to the fluorinated product.
Route 3: Synthesis via Directed ortho-Metalation (DoM) and Carboxylation
Directed ortho-metalation is a powerful tool for the regioselective functionalization of aromatic rings, guided by a directing metalation group (DMG). In this proposed route, the fluorine atom itself can act as a weak directing group, potentially facilitating lithiation at the adjacent C2 position. The starting material for this route would be 3-fluoro-5-methylpyridine.
Conceptual Workflow
This approach involves the direct functionalization of a pre-existing fluorinated pyridine.
Caption: Synthetic pathway for Route 3 via Directed ortho-Metalation.
Experimental Protocols
Step 1: Synthesis of 3-Fluoro-5-methylpyridine
This starting material can be synthesized from 3-amino-5-methylpyridine via a Balz-Schiemann reaction, similar to that described in Route 2. 3-Fluoro-5-methylpyridine is also commercially available.[5]
Step 2: Synthesis of this compound via DoM and Carboxylation
The fluorine atom at the 3-position is expected to direct lithiation to the 2-position.[6][7][8]
-
Protocol:
-
In a flame-dried flask under an inert atmosphere (argon or nitrogen), dissolve 3-fluoro-5-methylpyridine (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly add a strong lithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) (1.1 eq), and stir for 1-2 hours at -78 °C.
-
Quench the resulting aryllithium intermediate by bubbling dry carbon dioxide gas through the solution or by adding crushed dry ice.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction with water and acidify with aqueous HCl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
-
Rationale and Considerations
This route offers a potentially more direct approach if the starting material, 3-fluoro-5-methylpyridine, is readily available. The success of this route depends on the regioselectivity of the lithiation step. While fluorine is a known, albeit weak, ortho-directing group, the pyridine nitrogen also strongly influences the site of deprotonation. The C2 position is activated by both the nitrogen and the fluorine, making it the most probable site of lithiation. The use of strong, sterically hindered bases like LDA can help prevent nucleophilic addition to the pyridine ring.[9]
Comparative Analysis
| Feature | Route 1: SNAr | Route 2: Balz-Schiemann | Route 3: DoM |
| Starting Material | 5-Methylpyridine-2-carboxylic acid | 5-Methylpyridine-2-carboxylic acid | 3-Fluoro-5-methylpyridine |
| Number of Steps | 2 | 3 | 2 (if starting material is available) |
| Key Reactions | Nitration, SNAr | Nitration, Reduction, Diazotization/Fluorination | Directed ortho-Metalation, Carboxylation |
| Potential Yield | Moderate to Good | Moderate | Moderate to Good |
| Reagents & Hazards | Strong acids (H2SO4, HNO3), high temperatures | Strong acids, potentially explosive diazonium salts, HF (if used) | Pyrophoric alkyllithiums, cryogenic temperatures |
| Scalability | Potentially scalable, SNAr can be robust | Scalability can be challenging due to hazardous intermediates | Scalable with appropriate equipment for handling organolithiums |
| Advantages | Utilizes well-established SNAr chemistry. | A classic and reliable method for introducing fluorine. | Potentially the most direct route. |
| Disadvantages | Nitration can lead to regioisomers. High temperatures required for SNAr. | Additional reduction step. Hazardous diazonium intermediate. | Requires a pre-functionalized starting material. Cryogenic conditions. |
Conclusion
The synthesis of this compound can be approached through several strategic pathways, each with its own set of advantages and challenges.
-
Route 1 (SNAr) is a strong candidate for its operational simplicity, provided that the initial nitration proceeds with good regioselectivity.
-
Route 2 (Balz-Schiemann) offers a more traditional and predictable, albeit longer, pathway that relies on well-understood transformations.
-
Route 3 (DoM) presents an elegant and direct approach, particularly if the fluorinated starting material is readily accessible.
The choice of the optimal synthetic route will ultimately depend on factors such as the availability and cost of starting materials, the scale of the synthesis, and the laboratory's capabilities for handling hazardous reagents and conditions. This comparative guide provides the foundational knowledge for researchers to make an informed decision and to further optimize the synthesis of this important fluorinated building block.
References
- 1. 6-Methyl-5-nitropicolinic Acid|24194-98-7|Research Chemical [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 4. Schiemann Reaction [drugfuture.com]
- 5. chemimpex.com [chemimpex.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Directed Ortho Metalation [organic-chemistry.org]
- 8. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
spectroscopic comparison of 3-Fluoro-5-methylpyridine-2-carboxylic acid isomers
An In-Depth Spectroscopic Guide to the Isomers of Fluoro-Methyl-Pyridine-Carboxylic Acid
In the landscape of modern drug discovery and materials science, the precise structural elucidation of molecular isomers is paramount. Positional isomers, while sharing the same molecular formula, can exhibit vastly different pharmacological, toxicological, and material properties. Substituted pyridine carboxylic acids, for instance, are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1] This guide provides a comprehensive spectroscopic comparison of 3-Fluoro-5-methylpyridine-2-carboxylic acid and its structural isomers, offering researchers a framework for their unambiguous identification.
We will delve into the practical application and theoretical underpinnings of Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy. The focus will be not just on the data itself, but on the causality—why the specific arrangement of fluoro, methyl, and carboxyl substituents dictates the unique spectral fingerprint of each isomer.
The Challenge of Isomerism
Consider the following isomers: this compound (Isomer A) and 6-Fluoro-5-methylpyridine-3-carboxylic acid (Isomer B). Their shared molecular formula (C₇H₆FNO₂) belies their distinct chemical environments, which can only be resolved through careful spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is the gold standard for isomer differentiation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. We will consider ¹H, ¹³C, and ¹⁹F NMR.
Causality Behind NMR Differences
The chemical shift of a nucleus is dictated by its local electron density. Electron-withdrawing groups (like fluorine and the carboxylic acid) deshield nearby nuclei, shifting their signals downfield (to higher ppm). Electron-donating groups (like the methyl group) have a shielding effect, moving signals upfield. Furthermore, spin-spin coupling between nuclei (e.g., ¹H-¹H, ¹H-¹⁹F, ¹³C-¹⁹F) provides through-bond connectivity information, with the magnitude of the coupling constant (J-value) depending on the number of bonds and the dihedral angle separating the nuclei.
For our isomers, the relative positions of the substituents will create entirely different patterns of chemical shifts and coupling constants for the protons and carbons on the pyridine ring. ¹⁹F NMR is particularly powerful, as the fluorine chemical shift is highly sensitive to its electronic environment.[2][3][4]
Expected ¹H, ¹³C, and ¹⁹F NMR Characteristics
| Parameter | Isomer A: this compound | Isomer B: 6-Fluoro-5-methylpyridine-3-carboxylic acid | Rationale & Key Differentiators |
| ¹H NMR | |||
| Pyridine H's | Two signals expected. H4 will be a doublet coupled to ¹⁹F. H6 will be a singlet (or very small coupling). Both downfield. | Two signals expected. H2 will be a singlet. H4 will be a doublet coupled to ¹⁹F. | Different coupling patterns and chemical shifts. The proximity of protons to the fluorine and carboxyl groups is the primary determinant. |
| -COOH H | Singlet, ~10-13 ppm.[5][6] | Singlet, ~10-13 ppm.[5][6] | Typically a broad singlet; its presence confirms the carboxylic acid but does not differentiate isomers. |
| -CH₃ H | Singlet, ~2.3-2.6 ppm. | Singlet, ~2.3-2.6 ppm. | The methyl signal will be a singlet in both, with minor shift differences based on ring position. |
| ¹³C NMR | |||
| Pyridine C's | Six distinct signals. C3 will show a large ¹JCF coupling. C2 and C4 will show smaller ²JCF coupling. | Six distinct signals. C6 will show a large ¹JCF coupling. C5 will show smaller ²JCF coupling. | The carbon directly bonded to fluorine will have a large C-F coupling constant (~240-260 Hz) , making it an unambiguous marker for the fluorine's position. |
| -COOH C | ~165-175 ppm. | ~165-175 ppm. | The carboxyl carbon chemical shift is characteristic but offers little isomeric distinction.[5] |
| -CH₃ C | ~15-20 ppm. | ~15-20 ppm. | Minor shift differences expected. |
| ¹⁹F NMR | |||
| Chemical Shift | Single resonance. | Single resonance. | The absolute chemical shift will be different. Computational methods can predict these shifts with reasonable accuracy (RMS error ~3.6 ppm) to aid in assignment.[7][8] |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for carboxylic acids as it helps in observing the exchangeable -COOH proton.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum.
-
Typical spectral width: -2 to 16 ppm.
-
Relaxation delay (d1): 1-2 seconds.
-
Number of scans: 8-16.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical spectral width: 0 to 220 ppm.
-
Relaxation delay (d1): 2 seconds.
-
Number of scans: 1024 or more, depending on sample concentration.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F spectrum.
-
A specific ¹⁹F reference standard (e.g., CFCl₃) should be used or referenced externally.
-
The spectral width will depend on the expected chemical shift range for fluoropyridines.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak (for ¹H and ¹³C) or the external standard (for ¹⁹F).
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy identifies functional groups by measuring the absorption of infrared radiation corresponding to molecular vibrations.
Causality Behind IR Differences
While both isomers possess the same functional groups (carboxylic acid, C-F, methyl, pyridine ring), their vibrational frequencies will be subtly altered by their positions. The C=O and O-H stretching frequencies of the carboxylic acid are sensitive to intramolecular hydrogen bonding, which may differ between isomers. The "fingerprint region" (below 1500 cm⁻¹) is particularly diagnostic, as it contains complex vibrations (bending, rocking) that are unique to the overall molecular structure. The C-F bond gives a strong absorption typically in the 1000-1300 cm⁻¹ region. Pyridine ring stretching vibrations occur in the 1400-1650 cm⁻¹ range.[9][10][11]
Expected IR Absorption Bands
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Expected Differences Between Isomers |
| O-H stretch (Carboxylic acid dimer) | 2500-3300 (very broad) | Minor shifts in the breadth and fine structure of this band may occur due to differences in hydrogen bonding.[6] |
| C-H stretch (Aromatic & Aliphatic) | 2850-3100 | Largely similar. |
| C=O stretch (Carboxylic acid) | 1700-1730 | The exact position is sensitive to conjugation and hydrogen bonding, providing a potential point of differentiation. |
| C=C, C=N stretch (Pyridine ring) | 1400-1650 | The pattern of multiple bands in this region is highly characteristic of the substitution pattern on the aromatic ring.[11][12] |
| C-F stretch | 1000-1300 | A strong, characteristic band. Its precise location will be influenced by coupling with other vibrations, differing between isomers. |
| C-H out-of-plane bend | 700-900 | The pattern of these bands is often diagnostic of the substitution pattern on an aromatic ring. |
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal. Ensure good contact by applying pressure with the anvil. This is the simplest and most common method.
-
Sample Preparation (KBr Pellet): Grind ~1 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Acquisition:
-
Collect a background spectrum of the empty ATR crystal or a blank KBr pellet.
-
Collect the sample spectrum.
-
Typical scan range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
-
Data Processing: The software automatically performs a background subtraction.
Mass Spectrometry (MS): Fragmentation Fingerprints
Mass spectrometry provides the mass-to-charge ratio (m/z) of the molecule and its fragments. While both isomers have the same molecular weight, their fragmentation patterns upon ionization can differ.
Causality Behind MS Differences
In Electron Ionization (EI-MS), the molecule is fragmented by a high-energy electron beam. The stability of the resulting fragments dictates the fragmentation pathway. The position of the substituents influences which bonds are most likely to break. For pyridine derivatives, fragmentation often involves the loss of the carboxyl group (as COOH or CO₂) and subsequent ring fragmentation. The participation of the ring nitrogen in fragmentation is a key feature.[13] The position of the fluorine and methyl groups will influence the stability of intermediate cations, leading to different relative abundances of fragment ions.
Expected Mass Spectrometry Fragmentation
-
Molecular Ion (M⁺): Both isomers will show an identical M⁺ peak at m/z = 155.038.
-
Key Fragmentation Pathways:
-
Loss of -OH (M-17): Formation of an acylium ion.
-
Loss of -COOH (M-45): A very common fragmentation for carboxylic acids. The relative intensity of this peak could differ.
-
Decarboxylation (M-44): Loss of CO₂ is another characteristic pathway.
-
-
Distinguishing Fragments: The subsequent fragmentation of the (M-45)⁺ ion (a fluoromethylpyridine radical cation) will be the most diagnostic region. The relative positions of F, CH₃, and the nitrogen atom will direct further ring cleavage, producing a unique fingerprint for each isomer.
Experimental Protocol: GC-MS (for derivatized samples) or Direct Infusion ESI-MS
-
Sample Preparation (Direct Infusion ESI-MS):
-
Dissolve a small amount of sample (<1 mg) in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of ~1-10 µg/mL.
-
Infuse the solution directly into the Electrospray Ionization (ESI) source. ESI is a softer ionization technique and will likely show a strong protonated molecule peak [M+H]⁺ at m/z 156.
-
-
Sample Preparation (GC-EI-MS):
-
Carboxylic acids are polar and may not chromatograph well. Derivatization (e.g., to a methyl or trimethylsilyl ester) is often required.[14]
-
Dissolve the derivatized sample in a volatile solvent (e.g., dichloromethane, ethyl acetate).
-
-
Instrumentation: A mass spectrometer, often coupled with a chromatography system (GC or LC).
-
Acquisition (EI Mode):
-
Ionization Energy: 70 eV (standard).
-
Mass Range: Scan from m/z 40 to 200.
-
-
Data Analysis: Compare the relative intensities of the fragment ions in the mass spectra of the isomers.
UV-Visible Spectroscopy: Electronic Transitions
UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals.
Causality Behind UV-Vis Differences
For pyridine, the key electronic transitions are π → π* and n → π* (the lone pair on the nitrogen).[15] The position and intensity of these absorption bands are affected by substituents on the ring. Both electron-withdrawing and electron-donating groups, as well as the solvent, can cause a shift in the absorption maximum (λ_max). The different substitution patterns of the isomers will lead to distinct electronic environments and thus different λ_max values and molar absorptivities (ε). Fluorine substitution on aromatic rings is known to cause shifts in the UV absorption bands.[16]
Expected UV-Vis Characteristics
| Parameter | Isomer A & B | Expected Differences |
| λ_max (π → π) | ~260-290 nm | The exact λ_max will differ due to the varied electronic effects of the substituents at different positions relative to the nitrogen and each other. |
| λ_max (n → π) | ~270-300 nm (often a shoulder) | This transition is particularly sensitive to the environment of the nitrogen lone pair and will likely show shifts between isomers. |
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). A typical concentration is around 10⁻⁴ to 10⁻⁵ M.
-
Prepare a "blank" cuvette containing only the solvent.
-
-
Instrumentation: A dual-beam UV-Visible spectrophotometer.
-
Acquisition:
-
Place the blank cuvette in the reference beam and the sample cuvette in the sample beam.
-
Scan a wavelength range from approximately 200 nm to 400 nm.
-
-
Data Analysis: Identify the wavelength of maximum absorbance (λ_max) for each peak.
Visualizing the Workflow and Structures
A logical workflow is essential for systematic analysis. The structural differences are the root cause of all spectroscopic variations.
Caption: General experimental workflow for isomeric analysis.
Caption: Structural differences between the two primary isomers.
Conclusion
The differentiation of this compound and its isomers is a tractable but exacting challenge that relies on the synergistic use of multiple spectroscopic techniques. While MS and UV-Vis provide valuable corroborating data, NMR spectroscopy, particularly the combination of ¹H, ¹³C, and ¹⁹F data, offers the most definitive and information-rich pathway to unambiguous structural assignment. The unique coupling patterns and chemical shifts, especially the large ¹JCF coupling in the ¹³C spectrum, serve as undeniable fingerprints. IR spectroscopy complements this by confirming functional group presence and offering clues in the fingerprint region. By understanding the causal links between molecular structure and spectral output, researchers can confidently identify and characterize these important chemical entities.
References
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chimia.ch [chimia.ch]
- 12. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 13. pubs.acs.org [pubs.acs.org]
- 14. academic.oup.com [academic.oup.com]
- 15. Pyridine - Wikipedia [en.wikipedia.org]
- 16. Systematic Studies on the Effect of Fluorine Atoms in Fluorinated Tolanes on Their Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Fluoro-5-methylpyridine-2-carboxylic acid
This guide provides detailed, safety-first procedures for the proper disposal of 3-Fluoro-5-methylpyridine-2-carboxylic acid, a compound utilized in advanced pharmaceutical research and development. Adherence to these protocols is critical for ensuring personnel safety and environmental compliance. The information herein is synthesized from established laboratory safety standards and data from structurally related compounds, providing a robust framework for managing this chemical's waste stream.
Hazard Assessment and Profile
Anticipated Hazards:
-
Skin and Eye Irritation: Like many pyridine carboxylic acids, this compound is expected to cause skin irritation and serious eye damage.[2]
-
Respiratory Irritation: Inhalation of dust or fumes may cause respiratory tract irritation.[6]
-
Toxicity: May be harmful if swallowed or inhaled.[2]
-
Environmental Hazard: While specific data is limited, related compounds can be harmful to aquatic life. Avoid release into the environment.[7]
Table 1: Hazard Profile of Structurally Similar Compounds
| Compound | Key Hazards | Citations |
| Picolinic Acid | Causes serious eye damage, Harmful if swallowed. | [2] |
| 2,3-Pyridinedicarboxylic acid | Causes skin irritation, serious eye irritation, may cause respiratory irritation. | [6] |
| 2-Fluoro-5-methylpyridine | Flammable liquid and vapor, causes skin and eye irritation. | [4] |
| 3-Fluoro-pyridine-2-carboxylic acid methyl ester | Potential for skin, eye, and respiratory irritation. | [3] |
This data underscores the necessity of handling this compound with appropriate personal protective equipment and within a controlled environment.
Personal Protective Equipment (PPE) and Handling
Before handling this compound for any purpose, including disposal, the following PPE is mandatory:
-
Eye Protection: Wear chemical safety goggles or a face shield.[8]
-
Hand Protection: Use chemically impermeable gloves, such as nitrile gloves.[8]
-
Body Protection: A laboratory coat is required to protect skin and clothing.[8]
-
Respiratory Protection: All handling of the solid compound or solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[9]
Waste Segregation: The Critical First Step
Proper segregation is the cornerstone of safe chemical waste disposal. Due to its chemical structure, this compound waste must be categorized as Halogenated Organic Solid Waste .
Never mix this waste with other waste streams.[10] Incompatible wastes can lead to dangerous chemical reactions.[11] Specifically:
-
Keep acids well segregated from cyanides, azides, and hypochlorite solutions.[11]
-
Keep strong acids segregated from strong bases.[11]
-
Do not mix with oxidizers.[12]
The following diagram illustrates the decision-making process for proper waste segregation.
Caption: Waste Segregation Flowchart for this compound.
Step-by-Step Disposal Protocol
This protocol covers the disposal of the pure compound, contaminated materials, and empty containers. All chemical waste must be handled in accordance with local, state, and federal regulations.[12][13][14][15]
Step 1: Containerization
-
Select an Appropriate Container: Use a designated, leak-proof, and chemically compatible waste container. Plastic containers are often preferred for their durability.[16] The container must have a secure, tight-fitting lid.
-
Label the Container: The waste container must be clearly labeled before any waste is added.[11] The label should include:
Step 2: Accumulating Waste
-
Solid Waste: Carefully transfer residual this compound and any contaminated solid materials (e.g., weighing paper, gloves, contaminated silica gel) into the designated "Halogenated Organic Solid Waste" container.[9]
-
Liquid Waste: If the compound is in solution with an organic solvent, it should be disposed of in a "Halogenated Organic Liquid Waste" container. Ensure the solvent is compatible with the container.
-
Prevent Overfilling: Do not fill liquid waste containers beyond 90% capacity to allow for vapor expansion and prevent spills.
-
Keep Containers Closed: Waste containers must be kept tightly closed at all times, except when adding waste.[16][17] This minimizes the release of vapors and prevents spills.
Step 3: Managing Empty Containers
-
Gross Decontamination: An empty container that held this compound must be managed as hazardous waste unless properly decontaminated.[17]
-
Triple Rinsing: For non-acutely toxic chemicals, containers can often be decontaminated by triple rinsing with a suitable solvent (e.g., acetone, methanol).[11] The rinsate from this process is considered hazardous waste and must be collected in the appropriate "Halogenated Organic Liquid Waste" container.
-
Final Disposal: Once triple-rinsed and air-dried, deface or remove the original label.[17] The clean, decontaminated container can then typically be disposed of in the appropriate glass or plastic recycling bin.[11]
Step 4: Storage and Pickup
-
Satellite Accumulation Area (SAA): Store your labeled hazardous waste container in a designated SAA.[16][17] This area must be at or near the point of generation and under the control of the laboratory personnel.[16]
-
Secondary Containment: Ensure the waste container is kept in a secondary containment tray or bin to contain any potential leaks or spills.[10]
-
Arrange for Disposal: Once the container is full or has been accumulating for a set period (often up to 12 months, but institutional policies may vary), contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.[16] They will transport the waste to a licensed hazardous waste disposal facility.[17]
Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Isolate: Secure the area to prevent unauthorized entry.
-
Report: Contact your institution's EHS department immediately.[18]
For minor spills that you are trained and equipped to handle:
-
Wear the appropriate PPE as described in Section 2.
-
Use a chemical spill kit with an absorbent appropriate for organic solids.
-
Carefully sweep the solid material into a dustpan. Avoid creating dust.
-
Place the spilled material and all cleanup materials (absorbent pads, contaminated gloves, etc.) into a designated hazardous waste container and label it accordingly.[18]
-
Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
This guide is intended to provide a comprehensive framework for the safe disposal of this compound. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines, as local regulations may vary.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 9. benchchem.com [benchchem.com]
- 10. acewaste.com.au [acewaste.com.au]
- 11. canterbury.ac.nz [canterbury.ac.nz]
- 12. bio.vu.nl [bio.vu.nl]
- 13. youtube.com [youtube.com]
- 14. epa.gov [epa.gov]
- 15. epa.gov [epa.gov]
- 16. ehrs.upenn.edu [ehrs.upenn.edu]
- 17. odu.edu [odu.edu]
- 18. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
A Comprehensive Guide to the Safe Handling of 3-Fluoro-5-methylpyridine-2-carboxylic acid
In the landscape of pharmaceutical research and drug development, the meticulous handling of novel chemical entities is paramount to ensuring both personnel safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the handling of 3-Fluoro-5-methylpyridine-2-carboxylic acid, a compound of interest for innovative therapeutic applications. As Senior Application Scientists, our goal is to empower researchers with the knowledge to mitigate risks and implement best practices in the laboratory.
Immediate Safety Concerns and Hazard Assessment
Therefore, all handling procedures must be based on the precautionary principle, assuming the compound is hazardous and requires stringent safety measures to prevent exposure.
Personal Protective Equipment (PPE): A Multi-layered Defense
The selection of appropriate Personal Protective Equipment is the cornerstone of safe chemical handling. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or chemical splash goggles.[7] | Nitrile or butyl rubber gloves.[8] Inspect for integrity before use. | Fully buttoned laboratory coat.[9] | N95 dust mask or a respirator if the process generates significant dust.[7][8] |
| Dissolving in Solvents | Chemical splash goggles. A face shield is recommended if there is a splash hazard.[8] | Nitrile or butyl rubber gloves.[8][10] Ensure glove material is compatible with the solvent used. | Chemical-resistant apron over a laboratory coat.[7] | Work within a certified chemical fume hood.[10] |
| Running Reactions | Chemical splash goggles and a face shield.[8] | Nitrile or butyl rubber gloves.[8][10] Change gloves immediately upon contamination. | Flame-resistant laboratory coat if flammable solvents are used. | All operations should be conducted in a chemical fume hood.[10] |
| Waste Disposal | Chemical splash goggles.[8] | Heavy-duty nitrile or butyl rubber gloves. | Chemical-resistant apron over a laboratory coat.[7] | Work in a well-ventilated area or a fume hood. |
Causality of PPE Choices:
-
Eye and Face Protection: The potential for serious eye damage from acidic compounds necessitates the use of chemical splash goggles.[8] A face shield provides an additional layer of protection against splashes, especially during transfers and reactions.[8]
-
Hand Protection: Nitrile and butyl rubber gloves are recommended for their resistance to a broad range of chemicals, including acids.[8] It is crucial to consult the glove manufacturer's compatibility chart for the specific solvents being used.[11][12]
-
Body Protection: A laboratory coat is the minimum requirement to protect the skin from accidental spills.[9] A chemical-resistant apron provides an additional barrier when handling larger quantities or during procedures with a higher splash risk.[7]
-
Respiratory Protection: Halogenated organic compounds can be respiratory irritants.[2][3][4][5][13] Handling the solid material can generate dust that, if inhaled, can cause irritation. Therefore, working in a fume hood is the primary engineering control to prevent inhalation.[10] In situations where a hood is not feasible for a short-term task like weighing, a respirator should be used.[8][11]
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound minimizes the risk of exposure and ensures the integrity of the experiment.
Pre-Handling Preparations
-
Information Review: Before any work begins, review this guide and any available safety information for similar compounds. Locate the nearest eyewash station and safety shower.[1][6]
-
Fume Hood Certification: Ensure the chemical fume hood to be used has been certified within the last year and is functioning correctly.
-
Gather Materials: Assemble all necessary PPE, spill cleanup materials (such as a spill kit for acids), and waste containers before bringing the chemical into the work area.
Step-by-Step Handling Protocol
The following workflow diagram illustrates the key stages of safely handling this compound.
Disposal Plan: Responsible Waste Management
Proper disposal is a critical final step in the chemical handling lifecycle.
-
Waste Segregation: All disposable materials contaminated with this compound, including gloves, weigh boats, and pipette tips, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[1]
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, compatible, and labeled hazardous waste container. Do not pour any amount of this compound or its solutions down the drain.[2][7]
-
Container Disposal: Empty containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.
-
Regulatory Compliance: All waste must be disposed of through your institution's environmental health and safety office in accordance with local, state, and federal regulations.[1][2]
By adhering to these rigorous safety protocols, researchers can confidently and safely work with this compound, fostering a secure environment for scientific discovery.
References
- 1. fishersci.com [fishersci.com]
- 2. georganics.sk [georganics.sk]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. fishersci.com [fishersci.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. leelinework.com [leelinework.com]
- 9. orgchem.univie.ac.at [orgchem.univie.ac.at]
- 10. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 11. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 12. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



